1-Bromo-4-propoxybenzene
Description
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Properties
IUPAC Name |
1-bromo-4-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-7-11-9-5-3-8(10)4-6-9/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPARGBRVKRZJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370155 | |
| Record name | 1-bromo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39969-56-7 | |
| Record name | 1-bromo-4-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-4-propoxybenzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-4-propoxybenzene is a halogenated aromatic ether that serves as a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive bromine atom amenable to cross-coupling and organometallic reactions, combined with a stable propoxy group, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Williamson etherification, an exploration of its key reactive pathways, and essential safety information for laboratory professionals.
Core Chemical Identifiers and Properties
The fundamental identifiers for this compound are crucial for accurate sourcing and regulatory compliance. Its physical and chemical properties are summarized below, providing a foundation for its use in experimental design.
Table 1: Chemical Identifiers and Properties
| Identifier/Property | Value | Source(s) |
| CAS Number | 39969-56-7 | [1][2] |
| IUPAC Name | This compound | [3][4] |
| Molecular Formula | C₉H₁₁BrO | [1][2][3][4] |
| Molecular Weight | 215.09 g/mol | [3][4] |
| Appearance | Clear, colorless to pale brown liquid | |
| Boiling Point | 238-240 °C | [4] |
| Density | 1.356 g/mL | [4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| SMILES | CCCOC1=CC=C(C=C1)Br | [3][4] |
| InChIKey | VVPARGBRVKRZJC-UHFFFAOYSA-N | [3] |
| Common Synonyms | 4-n-Propoxybromobenzene, 4-Bromophenyl propyl ether | [3][4] |
Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient laboratory-scale synthesis of this compound is the Williamson ether synthesis. This SN2 reaction involves the deprotonation of a phenol (4-bromophenol) to form a nucleophilic phenoxide, which then attacks an alkyl halide (1-bromopropane). The choice of a strong base and an appropriate solvent is critical to ensure a high yield and minimize side reactions.
Caption: Williamson Ether Synthesis Workflow.
Experimental Protocol
Materials:
-
4-Bromophenol (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF) (solvent)
-
Diethyl ether (for extraction)
-
1 M Sodium Hydroxide (NaOH) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add a sufficient volume of dry acetone or DMF to fully suspend the solids.
-
Reagent Addition: Add 1-bromopropane (1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 80-90°C is suitable) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 4-bromophenol spot.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in diethyl ether. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation to obtain pure this compound.
Key Reaction Pathways and Mechanistic Insights
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond. This functionality allows for its participation in two major classes of reactions: Grignard reagent formation and palladium-catalyzed cross-coupling reactions.
Grignard Reagent Formation
Aryl bromides are excellent precursors for Grignard reagents. The reaction involves an oxidative insertion of magnesium metal into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to highly nucleophilic.[5] This powerful organometallic reagent can then be used to form new carbon-carbon bonds by reacting with a wide range of electrophiles.
Caption: Formation and Reactivity of the Grignard Reagent.
Causality: The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. The etheral solvent (THF or diethyl ether) is crucial as it coordinates to the magnesium center, stabilizing the reagent in solution.[5]
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This compound is an ideal substrate for this reaction, coupling with various organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base.[6][7]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Mechanistic Pillars:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex.[6][7]
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of its organic group (Ar') to the palladium center, displacing the bromide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[6][7]
This reaction is highly valued in drug development for its functional group tolerance and reliability in constructing the complex carbon skeletons of active pharmaceutical ingredients.[6]
Spectroscopic Characterization
Accurate characterization is essential for verifying the identity and purity of synthesized this compound.
Table 2: Spectroscopic Data Interpretation
| Technique | Expected Features |
| ¹H NMR | - Triplet (~1.0 ppm, 3H) for the terminal -CH₃. - Sextet (~1.8 ppm, 2H) for the internal -CH₂-. - Triplet (~3.9 ppm, 2H) for the -O-CH₂-. - Two doublets in the aromatic region (~6.8 and ~7.4 ppm, 2H each) characteristic of a 1,4-disubstituted benzene ring. |
| ¹³C NMR | - Alkyl carbons in the ~10-70 ppm range. - Four distinct aromatic carbon signals, with the C-Br carbon being the most downfield in the aromatic region, and the C-O carbon also significantly deshielded. |
| IR Spectroscopy | - C-H stretching (aliphatic) just below 3000 cm⁻¹. - C-H stretching (aromatic) just above 3000 cm⁻¹. - Strong C-O-C asymmetric stretching (ether) ~1240 cm⁻¹. - C-Br stretching in the fingerprint region (~600-500 cm⁻¹). - Aromatic C=C stretching ~1600-1450 cm⁻¹. |
| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for bromine (¹⁹Br/⁸¹Br) at m/z 214/216. - A prominent fragment from the loss of the propyl group (C₃H₇) at m/z 171/173.[3] |
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
Hazard Classifications (GHS): Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a foundational building block for advanced organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity profile—particularly in Grignard and palladium-catalyzed reactions—empowers researchers to effectively incorporate it into complex synthetic strategies. Adherence to established safety protocols is paramount to ensure its responsible and effective use in the laboratory.
References
- Appchem. (n.d.). This compound | 39969-56-7.
- Santa Cruz Biotechnology, Inc. (n.d.). This compound.
- PubChem. (n.d.). This compound. (CID 2734198). National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). 1-Bromo-4-n-propoxybenzene, 98%.
- Adichemistry. (n.d.). Grignard Reagent: Reactions, Preparation, Mechanism.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
Sources
- 1. 1-bromo-4-propylbenzene [stenutz.eu]
- 2. scbt.com [scbt.com]
- 3. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 5. adichemistry.com [adichemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
1-Bromo-4-propoxybenzene molecular weight and formula
An In-depth Technical Guide to 1-Bromo-4-propoxybenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a key chemical intermediate. It details its chemical and physical properties, synthesis protocols, applications in drug discovery, and essential safety information. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Identity
This compound is an aromatic compound characterized by a benzene ring substituted with a bromine atom and a propoxy group at the para position.
-
IUPAC Name: this compound[2]
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol [2][3] |
| IUPAC Name | This compound[2] |
| CAS Number | 39969-56-7[1][2][3] |
| SMILES | CCCOC1=CC=C(Br)C=C1[1][2] |
| InChIKey | VVPARGBRVKRZJC-UHFFFAOYSA-N[2] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is crucial for its handling, application in synthesis, and purification.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Clear colorless to pale brown liquid[4] |
| Refractive Index (@ 20°C) | 1.5390-1.5450[4] |
| Purity (GC) | ≥97.5%[4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through Williamson ether synthesis. This method involves the reaction of a phenoxide with a primary alkyl halide. A common laboratory-scale protocol is outlined below.
General Synthesis Protocol
A common synthetic route involves the reaction of 4-bromophenol with a propargylating agent like 1-bromopropane in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve 4-bromophenol in a suitable polar aprotic solvent such as acetone or acetonitrile.
-
Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution. The base deprotonates the hydroxyl group of the 4-bromophenol to form the more nucleophilic phenoxide.
-
Alkylation: Introduce 1-bromopropane to the reaction mixture.
-
Reaction Condition: Heat the mixture to reflux and maintain for several hours with stirring to ensure the reaction goes to completion.
-
Work-up and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Caption: Williamson Ether Synthesis of this compound.
Applications in Drug Discovery and Development
Aryl bromides, such as this compound, are valuable precursors in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The bromine atom serves as a versatile functional group that can participate in a variety of coupling reactions.
The introduction of bromine into a molecular structure is a recognized strategy in drug design.[5] Brominated compounds can serve as precursors for difunctional monomers used in the synthesis of polymers.[6] They are also key starting materials for creating a range of 4,4'-disubstituted diphenyl ethers.[6]
Specifically, the bromine atom on this compound allows for facile coupling reactions, which are instrumental in constructing complex drug molecules.[7] This makes it a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Beyond pharmaceuticals, related brominated compounds are used in the agrochemical sector for creating pesticides and herbicides and in materials science.[7][8]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Hazard Identification
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The signal word for this chemical is "Warning".[2]
Precautionary Measures
When handling this compound, the following precautionary statements should be followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation, use a suitable respirator.
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[9] Emergency eye wash fountains and safety showers should be readily accessible.[9]
Spectroscopic Data
Characterization of this compound is typically confirmed using various spectroscopic methods.
-
¹³C NMR, IR, and Raman spectra are available for this compound.[2]
-
GC-MS data can also be used for its identification.[2]
Conclusion
This compound is a significant chemical intermediate with well-defined properties and established synthesis routes. Its utility in organic synthesis, particularly as a building block for pharmaceuticals, makes it a compound of interest for researchers and drug development professionals. Adherence to strict safety protocols is imperative when handling this chemical to mitigate potential hazards.
References
- Appchem. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- NIST. (n.d.). 1-Bromo-4-propylbenzene.
- PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)benzene.
- Stenutz. (n.d.). 1-bromo-4-propylbenzene.
- PubChem. (n.d.). 1-Bromo-4-(2-methylpropoxy)benzene.
- PrepChem.com. (n.d.). Preparation of propoxybenzene.
- NIST. (n.d.). Benzene, 1-bromo-4-(1-methylethyl)-.
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- Introducing bromine to the molecular structure as a strategy for drug design. (2024). RSC Medicinal Chemistry.
Sources
- 1. appchemical.com [appchemical.com]
- 2. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 4. 1-Bromo-4-n-propoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Synthesis of 1-Bromo-4-propoxybenzene from 4-Bromophenol
This guide provides a comprehensive overview of the synthesis of 1-bromo-4-propoxybenzene, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] We will delve into the theoretical underpinnings of the Williamson ether synthesis, the primary route for this transformation, and provide a detailed, field-proven experimental protocol. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis. Its structure, featuring a reactive bromine atom and a propoxy group on a benzene ring, allows for a variety of subsequent chemical modifications. This versatility makes it an important precursor in the synthesis of more complex molecules with potential biological activity, finding applications in the pharmaceutical and agrochemical industries.[1][2]
The Synthetic Pathway: Williamson Ether Synthesis
The most common and efficient method for preparing this compound from 4-bromophenol is the Williamson ether synthesis.[3][4] This classic organic reaction, developed by Alexander Williamson in 1850, involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[3][5]
Mechanistic Insights
The reaction proceeds in two key steps:
-
Deprotonation: The phenolic proton of 4-bromophenol is acidic and is readily removed by a suitable base, such as sodium hydroxide or potassium hydroxide, to form a sodium or potassium 4-bromophenoxide ion. This deprotonation is crucial as it generates a potent nucleophile.[5][6]
-
Nucleophilic Attack: The newly formed 4-bromophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (in this case, 1-bromopropane). This occurs in a concerted SN2 fashion, where the phenoxide ion attacks from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the desired ether, this compound.[3][4][5]
For a successful Williamson ether synthesis, the alkyl halide should ideally be primary to favor the SN2 pathway and minimize competing elimination (E2) reactions, which can occur with secondary and tertiary alkyl halides.[4][5][7]
Reaction Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the safe and efficient synthesis of this compound in a laboratory setting.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromophenol | 173.01 | 10.0 g | 57.8 |
| Sodium Hydroxide | 40.00 | 2.5 g | 62.5 |
| 1-Bromopropane | 122.99 | 8.5 g (6.3 mL) | 69.1 |
| Acetone | - | 100 mL | - |
| Diethyl Ether | - | 150 mL | - |
| Saturated NaCl (aq) | - | 50 mL | - |
| Anhydrous MgSO₄ | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (57.8 mmol) of 4-bromophenol and 2.5 g (62.5 mmol) of sodium hydroxide in 100 mL of acetone.
-
Addition of Alkyl Halide: To the stirring solution, add 8.5 g (6.3 mL, 69.1 mmol) of 1-bromopropane dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium bromide. Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 2 x 50 mL of 5% aqueous sodium hydroxide to remove any unreacted 4-bromophenol, followed by 50 mL of saturated aqueous sodium chloride (brine).[8]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Safety and Hazard Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
4-Bromophenol: Harmful if swallowed and causes skin and serious eye irritation.[9][10][11] May cause respiratory irritation.[9][10][12]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[13][14][15][16] Handle with extreme care.
-
1-Bromopropane: Flammable liquid and vapor.[17][18] Harmful if inhaled and may cause drowsiness or dizziness.[17][18][19] It is a suspected carcinogen and may damage fertility or the unborn child.[19][20]
-
Acetone: Highly flammable liquid and vapor. Causes serious eye irritation.
-
Diethyl Ether: Extremely flammable liquid and vapor. May cause drowsiness or dizziness.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the aromatic C-H, C-O-C ether linkage, and C-Br bonds.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound.
-
Gas Chromatography (GC): Can be used to assess the purity of the final product.
Conclusion
The Williamson ether synthesis provides a reliable and straightforward method for the preparation of this compound from 4-bromophenol. By understanding the reaction mechanism and adhering to the detailed experimental protocol and safety guidelines, researchers can efficiently synthesize this important chemical intermediate for its various applications in drug development and other scientific endeavors.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenol, 99%.
- LabChem. (2016). Sodium Hydroxide - Safety Data Sheet.
- Acros Organics. (n.d.). Material Safety Data Sheet 1-Bromopropane, 99%.
- Recochem Inc. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromophenol.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide.
- New Jersey Department of Health. (n.d.). 1-Bromopropane - Hazardous Substance Fact Sheet.
- Tata Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide.
- CPAChem. (2019). Safety data sheet - 4-Bromophenol.
- Unknown. (n.d.). Experiment 06 Williamson Ether Synthesis.
- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Sodium hydroxide.
- CDH Fine Chemical. (n.d.). 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1332 - 1-BROMOPROPANE.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromopropane.
- DC Fine Chemicals. (2024). Safety Data Sheet - 1-Bromopropane.
- ChemicalBook. (n.d.). 1-(4-Bromophenyl)-4-propoxybenzene synthesis.
- ChemicalBook. (2025). 4-Bromophenol - Safety Data Sheet.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Unknown. (n.d.). The Williamson ether synthesis.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism.
- Benchchem. (n.d.). Synthesis routes of 1-Bromo-4-(tert-butoxy)benzene.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Chegg. (n.d.). Williamson ether synthesis of 1-methoxy-4-propoxybenzene.
- ChemicalBook. (n.d.). 1-Bromo-4-propylbenzene synthesis.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- Google Patents. (2006). Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- Autech Industry Co.,Ltd. (n.d.). The Chemistry of 1-Bromo-4-ethylbenzene: Synthesis and Applications.
- Study.com. (n.d.). Williamson ether synthesis of 1-methoxy-4-propoxybenzene.
- BLDpharm. (n.d.). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
- PubChem. (n.d.). This compound.
- Chegg. (2016). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.
- NIST. (n.d.). 1-Bromo-4-propylbenzene.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. homework.study.com [homework.study.com]
- 9. fishersci.com [fishersci.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. 4-Bromophenol - Safety Data Sheet [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. scienceinteractive.com [scienceinteractive.com]
- 14. chemsupply.com.au [chemsupply.com.au]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. tatachemicals.com [tatachemicals.com]
- 17. employees.delta.edu [employees.delta.edu]
- 18. nj.gov [nj.gov]
- 19. ICSC 1332 - 1-BROMOPROPANE [chemicalsafety.ilo.org]
- 20. dcfinechemicals.com [dcfinechemicals.com]
Physical properties of 1-Bromo-4-propoxybenzene (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 1-Bromo-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of this compound
This compound is an aromatic ether compound with the chemical formula C₉H₁₁BrO[1][2][3]. Structurally, it consists of a benzene ring substituted with a bromine atom and a propoxy group at the para positions. This molecule serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceutical compounds and advanced materials. Its utility stems from the reactivity of the aryl bromide, which can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of complex molecular fragments. The propoxy group modulates the electronic properties and lipophilicity of the molecule, influencing its reactivity and the properties of its derivatives.
Accurate knowledge of the physical properties of this compound, such as its boiling point and density, is fundamental for its effective use in a laboratory and industrial setting. These parameters are critical for purification processes (like distillation), reaction setup, solvent selection, and safety assessments. This guide provides a detailed overview of these properties and outlines robust experimental protocols for their determination, grounded in established scientific principles.
Core Physical Properties
The essential physical characteristics of this compound are summarized below. These values are foundational for handling, purification, and reaction design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | PubChem[1] |
| Molecular Weight | 215.09 g/mol | PubChem[1], Fisher Scientific[2] |
| Boiling Point | 238-240 °C | Fisher Scientific[2] |
| Density | 1.356 g/mL | Fisher Scientific[2] |
| Appearance | Clear colorless to pale brown liquid | Thermo Scientific Chemicals[4] |
Part 1: Experimental Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[5] For a pure substance, the boiling point is a characteristic physical property that can be used as an indicator of purity.
Principle of Micro-Reflux Boiling Point Determination
For research applications where sample quantities may be limited, the micro-reflux method is a highly reliable technique.[6] This method involves heating a small liquid sample to its boiling point and observing the temperature of the vapor that is in equilibrium with the refluxing liquid. The key principle is that at the boiling point, the temperature of the vapor phase is stable and identical to that of the boiling liquid.[6] The thermometer bulb is placed in the vapor phase just above the liquid surface to ensure it measures the temperature of the vapor, not the superheated liquid at the bottom of the vessel. This positioning is critical for accuracy.
Step-by-Step Experimental Protocol
-
Apparatus Setup:
-
Place approximately 0.5 mL of this compound into a small test tube (e.g., 10x75 mm).
-
Add a small magnetic stir bar or a few boiling chips. This is a crucial step to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.[6]
-
Clamp the test tube securely within a heating block or sand bath placed on a magnetic stirrer/hot plate.
-
Position a thermometer or temperature probe so that the bulb is approximately 1 cm above the surface of the liquid.[6] The thermometer should not touch the sides of the test tube.
-
-
Heating and Observation:
-
Turn on the stirrer to ensure gentle and uniform mixing.
-
Begin heating the sample gently. A slow heating rate is essential for establishing thermal equilibrium and preventing overshoot of the boiling point.
-
Observe the sample closely. As the temperature rises, you will see the liquid begin to boil and its vapor will start to condense on the cooler, upper walls of the test tube.
-
A "reflux ring"—a visible ring of condensing liquid—will form and rise up the tube.[6] Adjust the heating rate so that this ring stabilizes between the liquid surface and the thermometer bulb.
-
-
Measurement:
-
When the reflux ring is stable and the temperature reading on the thermometer has held constant for at least one minute, record this temperature. This stable reading is the observed boiling point of this compound.
-
Record the ambient atmospheric pressure. Boiling points are pressure-dependent; a lower atmospheric pressure results in a lower boiling point.[5] For high accuracy, a pressure correction may be necessary to normalize the boiling point to standard pressure (760 mmHg).
-
Part 2: Experimental Determination of Density
Density is an intrinsic physical property defined as the mass of a substance per unit volume (Density = Mass/Volume).[7] It is a valuable parameter for substance identification and for converting between mass and volume in experimental procedures.
Principle of Density Measurement
The most straightforward method for determining the density of a liquid involves accurately measuring the mass of a precisely known volume of the substance.[8][9] This is typically achieved using a graduated cylinder for volume measurement and an electronic balance for mass measurement. For higher precision, a pycnometer (a flask with a specific, accurately known volume) is often used.
Step-by-Step Experimental Protocol
-
Apparatus and Preparation:
-
Select a clean, dry 10 mL graduated cylinder.
-
Using an analytical balance, measure the mass of the empty graduated cylinder and record it as m₁.
-
-
Sample Measurement:
-
Carefully add approximately 5-10 mL of this compound to the graduated cylinder.
-
Place the graduated cylinder on a level surface and read the volume of the liquid. To ensure accuracy, read the volume from the bottom of the meniscus (the curved upper surface of the liquid).[9] Record this volume as V.
-
Measure the combined mass of the graduated cylinder and the this compound using the same analytical balance. Record this mass as m₂.
-
-
Calculation:
-
Calculate the mass of the this compound (m_liquid) by subtracting the mass of the empty cylinder from the combined mass: m_liquid = m₂ - m₁
-
Calculate the density (ρ) using the formula: ρ = m_liquid / V
-
The result will be in units of grams per milliliter (g/mL).
-
-
Trustworthiness and Validation:
-
To ensure the reliability of the result, the procedure should be repeated at least three times, and the average density should be calculated.[9] This minimizes random errors and provides a more accurate value.
-
Ensure the temperature of the liquid is recorded, as density is temperature-dependent.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the determination of the physical properties of this compound.
Caption: Logical workflow for determining the boiling point and density of this compound.
Safety and Handling
This compound is associated with certain hazards. According to safety data, it can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling and experimental procedures should be conducted within a certified chemical fume hood to avoid inhalation of vapors.
References
- Scribd. (n.d.). 02 Exp 1 Boiling Point Determination.
- University of Colorado Boulder. (n.d.). Determination of Boiling Points.
- University of Calgary. (n.d.). Boiling Point Determination.
- Scribd. (n.d.). Experiment No. 1 - Determination of Densities.
- CUNY Bronx. (n.d.). Measurement of Density.
- Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination.
- Chemistry LibreTexts. (2021). Experiment 2: The Density of Liquids and Solids.
- PubChem. (n.d.). This compound.
- Applichem. (n.d.). This compound.
Sources
- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 3. appchemical.com [appchemical.com]
- 4. 1-Bromo-4-n-propoxybenzene, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 8. scribd.com [scribd.com]
- 9. chem.libretexts.org [chem.libretexts.org]
1-Bromo-4-propoxybenzene safety data sheet (MSDS) information
An In-depth Technical Guide to the Safe Handling of 1-Bromo-4-propoxybenzene
As a vital intermediate in organic synthesis, particularly within pharmaceutical and materials science research, a comprehensive understanding of the safety profile of this compound is paramount for ensuring laboratory safety and experimental integrity. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of the compound's hazards and the rationale behind prescribed safety protocols.
Executive Hazard Profile
This compound is classified as an irritant affecting the skin, eyes, and respiratory system. While not acutely toxic based on available data, its irritant properties necessitate stringent adherence to handling protocols to prevent occupational exposure. The primary risks are associated with direct contact and inhalation of vapors or mists.
The following diagram illustrates the interconnected nature of the primary hazards associated with this compound.
Caption: Diagram 1: Core Hazard Relationships for this compound.
Chemical and Physical Identity
A precise understanding of the compound's physical properties is critical for designing safe experiments, particularly concerning heating, distillation, and storage.
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 39969 |
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-4-propoxybenzene
This guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-4-propoxybenzene (CAS No: 588-94-3), a key intermediate in organic synthesis. As researchers and drug development professionals, unambiguous structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating analytical profile of the target molecule. The causality behind spectral features is explained to provide field-proven insights into data interpretation.
Molecular Structure and Analytical Overview
This compound, with the molecular formula C₉H₁₁BrO, possesses a simple yet informative structure for spectroscopic analysis.[1] It features a parasubstituted benzene ring, an ether linkage, and a propyl chain. This combination of aromatic and aliphatic regions gives rise to a distinct and predictable pattern of signals across different spectroscopic techniques, allowing for robust structural elucidation.
Our analytical workflow is designed to provide orthogonal data points, where each technique validates the others, ensuring the highest confidence in structural assignment.
Caption: Workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the carbon-hydrogen framework of the molecule. For this compound, the key is to distinguish between the aromatic protons on the substituted ring and the three distinct sets of protons on the propoxy chain.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300-500 MHz for ¹H).
-
Processing: Process the raw data (Free Induction Decay) with a Fourier transform, followed by phase and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is characterized by two distinct regions: the aromatic region (δ 6.5-7.5 ppm) and the aliphatic region (δ 1.0-4.0 ppm). The para-substitution pattern of the benzene ring results in a simplified, symmetric aromatic signal.
Caption: Structure of this compound.
Table 1: ¹H NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.36 | Doublet (d) | 2H | Ar-H (ortho to Br) |
| 6.79 | Doublet (d) | 2H | Ar-H (ortho to O) |
| 3.88 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |
| 1.79 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| 1.02 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |
Interpretation:
-
Aromatic Protons (δ 7.36, 6.79): The presence of two doublets, each integrating to 2H, is definitive proof of a 1,4-disubstituted (para) benzene ring. The downfield doublet at δ 7.36 corresponds to the protons ortho to the electron-withdrawing bromine atom. The upfield doublet at δ 6.79 is assigned to the protons ortho to the electron-donating propoxy group, which shields them.
-
Propoxy Chain Protons (δ 3.88, 1.79, 1.02): The aliphatic signals are classic for a propyl group attached to an electronegative atom. The triplet at δ 3.88 is the methylene group directly attached to the oxygen (-O-CH₂), deshielded by the oxygen's influence. It is split into a triplet by its two methylene neighbors. The sextet at δ 1.79 corresponds to the central methylene group, split by its five neighbors (2+3). Finally, the upfield triplet at δ 1.02 represents the terminal methyl group.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, only six signals are expected: four for the aromatic ring and three for the propoxy chain.
Table 2: ¹³C NMR Data (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 158.4 | Ar-C (C-O) |
| 132.3 | Ar-CH (ortho to Br) |
| 116.3 | Ar-CH (ortho to O) |
| 113.0 | Ar-C (C-Br) |
| 69.8 | -O-CH₂ -CH₂-CH₃ |
| 22.5 | -O-CH₂-CH₂ -CH₃ |
| 10.5 | -O-CH₂-CH₂-CH₃ |
Interpretation:
-
Aromatic Carbons (δ 113.0 - 158.4): The signal at δ 158.4 is assigned to the carbon directly attached to the oxygen, being the most deshielded aromatic carbon. Conversely, the carbon bonded to bromine (δ 113.0) is also distinct. The two signals for the protonated aromatic carbons (δ 132.3 and 116.3) are consistent with the electronic environment established in the ¹H NMR analysis.
-
Aliphatic Carbons (δ 10.5 - 69.8): The chemical shifts for the propoxy chain follow a predictable pattern. The carbon attached to the oxygen is the most deshielded (δ 69.8), while the terminal methyl carbon is the most shielded (δ 10.5).[2]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: IR
-
Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample. A small drop of this compound is placed directly on the ATR crystal.
-
Acquisition: A background spectrum of the clean crystal is recorded, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3000-2850 | Strong | C-H (sp³) stretch (propoxy chain) |
| ~1590, ~1490 | Medium-Strong | C=C Aromatic ring stretching |
| ~1240 | Strong | C-O-C Asymmetric stretch (aryl-alkyl ether) |
| ~1040 | Strong | C-O-C Symmetric stretch |
| ~825 | Strong | C-H out-of-plane bend (para-disubstitution) |
| ~500-600 | Medium | C-Br stretch |
Interpretation: The IR spectrum provides strong, corroborating evidence for the structure.[1]
-
The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of the C-H bonds in the propoxy group.
-
The very strong absorption band at ~1240 cm⁻¹ is a hallmark of an aryl-alkyl ether, corresponding to the asymmetric C-O-C stretch.
-
The strong band at ~825 cm⁻¹ is highly diagnostic for 1,4-disubstitution on a benzene ring.
-
The presence of a C-Br bond is supported by an absorption in the lower frequency "fingerprint" region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which further confirms the structure.
Experimental Protocol: MS
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for creating fragment ions and obtaining a library-searchable spectrum.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via Gas Chromatography inlet), and the resulting ions are separated by their mass-to-charge ratio (m/z).
MS Data & Interpretation
The mass spectrum of this compound has a highly distinctive feature: the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.
Caption: Primary fragmentation pathway of this compound under EI-MS.
Table 4: Major Mass Fragments (EI-MS)
| m/z | Relative Intensity | Proposed Fragment |
|---|---|---|
| 214/216 | High | [M]⁺˙ Molecular Ion |
| 171/173 | High | [M - C₃H₇]⁺ |
| 93 | Medium | [C₆H₅O]⁺ |
Interpretation:
-
Molecular Ion (m/z 214/216): The presence of a pair of peaks at m/z 214 (for C₉H₁₁⁷⁹BrO) and 216 (for C₉H₁₁⁸¹BrO) confirms the molecular formula and the presence of one bromine atom. This is the most critical self-validating feature of the spectrum.
-
Loss of Propyl Radical (m/z 171/173): The base peak (most intense) is often the pair at m/z 171/173. This results from the facile cleavage of the propyl group, a common fragmentation pathway for ethers, leaving a stable bromophenoxy cation.[1]
-
Loss of Bromine (m/z 93): Subsequent loss of a bromine radical from the m/z 171/173 fragment can lead to the phenoxy cation at m/z 93, though this pathway is less dominant than the initial propyl loss.
Conclusion: An Integrated Analysis
The combined spectroscopic data provides an unambiguous and self-consistent identification of this compound.
-
MS confirms the molecular weight (215.09 g/mol ) and the presence of a single bromine atom.[1]
-
IR identifies the key functional groups: an aryl-alkyl ether, a para-substituted aromatic ring, and aliphatic C-H bonds.
-
NMR elucidates the precise connectivity of the carbon-hydrogen framework, confirming the 1,4-substitution pattern and the structure of the n-propoxy group.
Each technique provides a piece of the puzzle, and together they form a robust analytical package that meets the high standards required for research and development. This integrated approach ensures both the identity and purity of the compound, which is fundamental to its application in further scientific endeavors.
References
- NIST/EPA/NIH Mass Spectral Library (NIST 20). National Institute of Standards and Technology. URL: [Link]
- PubChem Compound Summary for CID 2734198, this compound.
- SpectraBase, 1-Bromo-4-n-propoxybenzene. John Wiley & Sons, Inc. URL: [Link]
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Bromo-4-propoxybenzene
Introduction: The Role of NMR Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers, scientists, and professionals in drug development, a thorough understanding of NMR spectra is fundamental to confirming molecular identity, elucidating unknown structures, and assessing purity. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4-propoxybenzene, a para-substituted aromatic ether. By examining the chemical shifts, coupling constants, and signal multiplicities, we can precisely map the electronic environment of each proton and carbon atom within the molecule. This document serves as a technical resource, blending theoretical principles with practical guidance on spectral acquisition and interpretation.
Molecular Structure and Symmetry of this compound
This compound possesses a molecular formula of C₉H₁₁BrO and a molecular weight of approximately 215.09 g/mol .[1] The molecule consists of a benzene ring substituted with a bromine atom and a propoxy group (-OCH₂CH₂CH₃) at the para positions (1 and 4 positions, respectively). This substitution pattern results in a plane of symmetry through the C1-C4 axis of the benzene ring, which significantly influences the appearance of its NMR spectra. Due to this symmetry, the protons and carbons on opposite sides of the ring are chemically equivalent.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzene ring and the aliphatic protons of the propoxy group. The para-substitution pattern simplifies the aromatic region into a classic AA'BB' system, which often appears as two distinct doublets.
Aromatic Region: The protons on the benzene ring (H2, H6, H3, and H5) are deshielded due to the ring current and appear in the downfield region of the spectrum. The electronegative bromine atom and the electron-donating propoxy group influence the chemical shifts of the adjacent protons.
-
H3 and H5: These protons are ortho to the electron-donating propoxy group and are expected to be more shielded (shifted upfield) compared to H2 and H6. They appear as a doublet due to coupling with their neighboring protons (H2 and H6, respectively).
-
H2 and H6: These protons are ortho to the electron-withdrawing bromine atom and are therefore more deshielded (shifted downfield). They also appear as a doublet due to coupling with H3 and H5.
Aliphatic Region: The protons of the propoxy group are in the upfield region of the spectrum.
-
H7 (-OCH₂-): These methylene protons are adjacent to the oxygen atom, which deshields them, causing them to appear as a triplet. The splitting is due to coupling with the neighboring methylene protons (H8).
-
H8 (-CH₂-): These methylene protons are further from the oxygen and appear as a multiplet (specifically a sextet or multiplet) due to coupling with the protons on both adjacent carbons (H7 and H9).
-
H9 (-CH₃): These methyl protons are the most shielded and appear as a triplet due to coupling with the adjacent methylene protons (H8).
Summary of ¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2, H6 | ~7.35 | d | ~8.9 |
| H3, H5 | ~6.80 | d | ~8.9 |
| H7 | ~3.88 | t | ~6.6 |
| H8 | ~1.78 | m | ~7.2 |
| H9 | ~1.02 | t | ~7.4 |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and spectrometer frequency. The multiplicity is denoted as d = doublet, t = triplet, and m = multiplet.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum of this compound provides complementary information about the carbon skeleton of the molecule. Due to the molecular symmetry, only six distinct carbon signals are expected: four for the aromatic carbons and three for the propoxy group carbons.
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents.
-
C4 (C-O): This carbon is attached to the electronegative oxygen atom and is significantly deshielded, appearing at a downfield chemical shift.
-
C1 (C-Br): The carbon atom bonded to the bromine atom is also deshielded, though the "heavy atom effect" of bromine can sometimes lead to a slightly more upfield shift than might be expected based solely on electronegativity.[2]
-
C2 and C6: These carbons are ortho to the bromine atom and meta to the propoxy group.
-
C3 and C5: These carbons are ortho to the propoxy group and meta to the bromine atom.
Aliphatic Carbons: The carbons of the propoxy group appear in the upfield region.
-
C7 (-OCH₂-): This carbon is directly attached to the oxygen and is the most deshielded of the aliphatic carbons.
-
C8 (-CH₂-): This methylene carbon is intermediate in its chemical shift.
-
C9 (-CH₃): The terminal methyl carbon is the most shielded and appears at the most upfield position.
Summary of ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 | ~113.5 |
| C2, C6 | ~132.5 |
| C3, C5 | ~116.2 |
| C4 | ~158.3 |
| C7 | ~69.8 |
| C8 | ~22.5 |
| C9 | ~10.5 |
Note: These are predicted chemical shift values and may differ slightly from experimental data.[3]
Experimental Protocols
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.
1. Sample Preparation
A standardized protocol for preparing a sample of this compound for NMR analysis is as follows:
-
Analyte Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[4]
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. To ensure magnetic field homogeneity, it is crucial to filter the solution through a small plug of glass wool or a syringe filter to remove any particulate matter.[5][6]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
2. NMR Instrument Parameters
The following are typical acquisition parameters for ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Pulse Angle | 30-45° | 30-45° |
| Acquisition Time (at) | 2-4 s | 1-2 s |
| Relaxation Delay (d1) | 1-5 s | 1-2 s |
| Spectral Width (sw) | ~16 ppm | ~240 ppm |
| Number of Scans (ns) | 8-16 | 128-1024 (or more) |
| Temperature | 298 K | 298 K |
Causality Behind Experimental Choices:
-
Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the analyte signals. The deuterium signal is also used by the spectrometer for field-frequency locking.[7]
-
Concentration: The sample concentration must be sufficient to obtain a good signal-to-noise ratio within a reasonable acquisition time, especially for the less sensitive ¹³C nucleus.[4]
-
Pulse Angle and Relaxation Delay: A pulse angle of less than 90° combined with an appropriate relaxation delay allows for faster repetition of the experiment, improving the signal-to-noise ratio in a shorter amount of time. The relaxation delay should be long enough to allow for the near-complete relaxation of the nuclei back to their equilibrium state, which is particularly important for quantitative measurements.[8][9]
Logical Workflow for Spectral Interpretation
Caption: A generalized workflow for NMR data acquisition, processing, and interpretation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and detailed picture of its molecular structure. The symmetry of this para-substituted benzene derivative simplifies the spectra, allowing for straightforward assignment of the aromatic and aliphatic signals. This guide has provided a comprehensive analysis of the expected spectral features, a detailed experimental protocol for data acquisition, and the underlying principles governing the observed chemical shifts and coupling patterns. For researchers in drug development and other scientific fields, a solid understanding of these principles is crucial for the accurate and efficient characterization of organic molecules.
References
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Mestrelab Research. (n.d.). qNMR Purity Recipe Book (1 - Sample Preparation).
- Nanalysis. (n.d.). Guide: Preparing a Sample for NMR analysis – Part II.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
- Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
- Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy.
- AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734198, this compound.
- University of Oxford. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts.
- SpectraBase. (n.d.). 1-Bromo-4-n-propoxybenzene.
- Royal Society of Chemistry. (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
- Royal Society of Chemistry. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (Ch. 5, pp. 45-67).
- Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone.
Sources
- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. spectrabase.com [spectrabase.com]
- 4. organomation.com [organomation.com]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. NMR Blog – Guide: Preparing a Sample for NMR analysis – Part II — Nanalysis [nanalysis.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. books.rsc.org [books.rsc.org]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4-propoxybenzene
Introduction
1-Bromo-4-propoxybenzene is an aromatic ether with a bromine substituent, a structure that gives rise to a rich and informative fragmentation pattern under electron ionization mass spectrometry (EI-MS). Understanding this pattern is crucial for unambiguous compound identification in complex matrices, such as in drug metabolism studies, environmental analysis, and synthetic chemistry quality control. This guide provides a detailed analysis of the fragmentation pathways of this compound, grounded in the fundamental principles of mass spectrometry. We will dissect the mass spectrum, explaining the causality behind the formation of key fragment ions and the diagnostic significance of the bromine isotope pattern.
Recommended Instrumentation and Experimental Protocol
To reliably generate the fragmentation patterns discussed herein, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an electron ionization (EI) source is recommended.
Experimental Protocol: GC-MS (EI) Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: 250°C, Split mode (e.g., 50:1).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
This protocol ensures efficient volatilization and ionization of the analyte, leading to the generation of a reproducible and characteristic mass spectrum. The 70 eV ionization energy is a well-established standard that provides sufficient energy to induce fragmentation and generate extensive, library-searchable spectra.
Analysis of the Mass Spectrum
The mass spectrum of this compound is characterized by several key features, including a distinct molecular ion cluster and a series of fragment ions resulting from predictable cleavage events.
The Molecular Ion (M⁺•)
The molecular formula for this compound is C₉H₁₁BrO. The most diagnostically significant feature of the molecular ion is its isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[1][2] This results in a pair of peaks in the mass spectrum for the molecular ion and any bromine-containing fragments. These peaks, separated by 2 m/z units, are referred to as the M⁺• and M+2 peaks and have a characteristic intensity ratio of roughly 1:1.[3][4][5][6]
For this compound, the molecular ion peaks are observed at:
-
m/z 214: Corresponding to the molecule containing the ⁷⁹Br isotope ([C₉H₁₁⁷⁹BrO]⁺•).
-
m/z 216: Corresponding to the molecule containing the ⁸¹Br isotope ([C₉H₁₁⁸¹BrO]⁺•).
The presence of this prominent 1:1 doublet at the highest m/z region is a definitive indicator of a molecule containing a single bromine atom.[7][8]
Key Fragmentation Pathways
Upon ionization, the this compound molecular ion (M⁺•) undergoes a series of fragmentation reactions. The initial ionization is most likely to occur by removing a non-bonding electron from the oxygen atom, as these are the highest energy electrons in the molecule.[9] The resulting radical cation is the precursor to the observed fragment ions.
α-Cleavage (Benzylic-type Cleavage)
The most significant fragmentation pathway for alkyl aryl ethers is cleavage of the bond beta to the aromatic ring, which is an alpha-cleavage relative to the ether oxygen.[10] This process involves the breaking of the C-C bond within the propyl group, specifically between the first and second carbon atoms of the alkyl chain. This cleavage is favored because it leads to the formation of a resonance-stabilized oxonium ion.
The loss of an ethyl radical (•CH₂CH₃, mass 29) from the molecular ion results in the base peak of the spectrum at m/z 185/187 .
-
[C₉H₁₁BrO]⁺• → [C₇H₆BrO]⁺ + •C₂H₅
This fragment, the bromophenoxymethylene cation, is highly stabilized by resonance, which accounts for its high abundance in the spectrum.
Cleavage of the Carbon-Oxygen Bond
Another common fragmentation pathway for ethers involves the cleavage of the C-O bond.[10] This can occur in two ways:
-
Loss of a Propoxy Radical: Cleavage of the aryl C-O bond results in the loss of a propoxy radical (•OCH₂CH₂CH₃) and the formation of a bromophenyl cation. However, this is generally less favored than the formation of the phenyl cation from loss of bromine.
-
Loss of a Propyl Radical: Cleavage of the alkyl C-O bond leads to the loss of a propyl radical (•CH₂CH₂CH₃, mass 43) to form a bromophenoxy cation at m/z 171/173 .
-
[C₉H₁₁BrO]⁺• → [C₆H₄BrO]⁺ + •C₃H₇
-
Rearrangement and Elimination of Propene
Aromatic ethers with alkyl chains of three or more carbons can undergo a rearrangement reaction involving the transfer of a hydrogen atom to the aromatic ring, followed by the elimination of a neutral alkene.[10] For this compound, this involves a McLafferty-type rearrangement, leading to the elimination of propene (CH₂=CHCH₃, mass 42) and the formation of the radical cation of 4-bromophenol at m/z 172/174 .[11]
-
[C₉H₁₁BrO]⁺• → [C₆H₅BrO]⁺• + C₃H₆
This ion is often prominent in the spectra of aryl propyl ethers.
Loss of the Halogen
Cleavage of the C-Br bond is also a possible fragmentation pathway for bromoaromatic compounds.[1][3] The loss of a bromine radical (•Br, mass 79 or 81) from the molecular ion would produce an ion at m/z 135 ([C₉H₁₁O]⁺).
-
[C₉H₁₁BrO]⁺• → [C₉H₁₁O]⁺ + •Br
Summary of Fragmentation Data
The table below summarizes the key ions observed in the electron ionization mass spectrum of this compound.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Ion Structure | Fragmentation Pathway |
| 214/216 | [Br-C₆H₄-O-CH₂CH₂CH₃]⁺• | Molecular Ion (M⁺•) |
| 185/187 | [Br-C₆H₄-O=CH₂]⁺ | α-Cleavage: Loss of •C₂H₅ (Base Peak) |
| 172/174 | [Br-C₆H₄-OH]⁺• | Rearrangement: Loss of C₃H₆ (propene) |
| 171/173 | [Br-C₆H₄-O]⁺ | C-O Cleavage: Loss of •C₃H₇ |
| 135 | [C₆H₅-O-C₃H₇]⁺ | Halogen Loss: Loss of •Br |
| 93 | [C₆H₅O]⁺ | Loss of Br from m/z 172/174 |
| 77 | [C₆H₅]⁺ | Loss of Br from bromobenzene-like fragments |
| 43 | [C₃H₇]⁺ | Propyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation from fragmentation of the propyl group |
Visualizing the Fragmentation Pathways
The logical flow of the primary fragmentation events can be visualized to better understand the relationships between the precursor and product ions.
Caption: Primary fragmentation pathways of this compound under EI-MS.
Conclusion
The electron ionization mass spectrum of this compound is highly characteristic and provides a wealth of structural information. The definitive 1:1 isotopic cluster for the molecular ion at m/z 214/216 immediately confirms the presence of a single bromine atom. The fragmentation is dominated by a stable, resonance-stabilized oxonium ion at m/z 185/187, formed via α-cleavage, which constitutes the base peak. Additional significant fragments arising from rearrangement and other bond cleavages further corroborate the structure. This detailed understanding of its fragmentation logic allows for confident identification and differentiation from isomeric and related compounds, making it an invaluable tool for researchers and analytical scientists.
References
- Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]
- Clark, J. (n.d.). Mass Spectra - The M+2 Peak. Chemguide. [Link]
- Save My Exams. (2023). The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes. [Link]
- Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
- Schaller, C. P. (n.d.). Introductory Mass Spectrometry: Other Important Isotopes: Br and Cl. College of Saint Benedict and Saint John's University. [Link]
- Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.
- PubChem. (n.d.). This compound.
- NIST. (2021). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
- YouTube. (2023).
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. [Link]
Sources
- 1. ms isotopes: Br and Cl [employees.csbsju.edu]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. savemyexams.com [savemyexams.com]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. savemyexams.com [savemyexams.com]
- 8. youtube.com [youtube.com]
- 9. thiele.ruc.dk [thiele.ruc.dk]
- 10. GCMS Section 6.13 [people.whitman.edu]
- 11. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 1-Bromo-4-propoxybenzene in Organic Solvents
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1-Bromo-4-propoxybenzene, a key intermediate in pharmaceutical and materials science research. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing its solubility. We will delve into the molecular interactions that dictate solubility in a range of common organic solvents, provide detailed, field-tested protocols for empirical solubility determination, and offer insights into safe handling and storage. By integrating theoretical principles with practical methodologies, this guide aims to empower scientists to make informed decisions in experimental design and process development.
Introduction: Understanding the Significance of Solubility
The solubility of a compound is a critical physical property that influences its behavior in a variety of applications, from reaction kinetics and purification to formulation and bioavailability. For a molecule like this compound, which serves as a versatile building block in organic synthesis, a comprehensive understanding of its solubility profile is paramount for efficient and reproducible research and development.
This guide will systematically explore the solubility of this compound, beginning with its fundamental molecular characteristics and progressing to its interactions with a diverse array of organic solvents. The subsequent sections will provide both the "what" and the "why," equipping the reader with not only qualitative and estimated solubility data but also the scientific rationale behind these observations.
Physicochemical Properties of this compound
A thorough understanding of a molecule's intrinsic properties is the cornerstone of predicting its solubility. This compound (C₉H₁₁BrO) possesses a unique combination of structural features that dictate its interaction with various solvents.[1][2]
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [1][2] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Clear colorless to pale brown liquid | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 39969-56-7 | [2] |
The molecule consists of a benzene ring substituted with a bromine atom and a propoxy group. The benzene ring and the propyl chain contribute to its nonpolar character, while the ether linkage and the bromine atom introduce some polarity. This amphiphilic nature is central to its solubility behavior.
Principles of Solubility: A "Like Dissolves Like" Perspective
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[3] This concept is rooted in the nature of intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
Aryl halides, such as this compound, are generally insoluble or sparingly soluble in polar solvents like water because they cannot form strong hydrogen bonds.[4] However, they tend to be soluble in organic solvents with similar polarity.[4]
The key factors influencing the solubility of this compound are:
-
Polarity: The polarity of the solvent relative to the solute is the most significant factor.
-
Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[3]
-
Molecular Size: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]
Qualitative Solubility Profile of this compound
While precise quantitative solubility data for this compound is not extensively available in the public domain, a qualitative assessment can be made based on its chemical structure and the known solubility of similar aryl halides. The following table provides an expected qualitative solubility profile in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Soluble | The nonpolar benzene ring and propoxy chain of this compound interact favorably with the nonpolar hexane molecules through van der Waals forces. |
| Toluene | Nonpolar (Aromatic) | Very Soluble | The aromatic nature of both toluene and the benzene ring of the solute leads to strong π-π stacking interactions, enhancing solubility. |
| Diethyl Ether | Slightly Polar | Soluble | Diethyl ether has a small dipole moment and can interact with the polar ether linkage and bromine atom of the solute. |
| Acetone | Polar Aprotic | Soluble | Acetone is a polar aprotic solvent that can effectively solvate the polar portions of the molecule. |
| Ethanol | Polar Protic | Soluble | While ethanol is a polar protic solvent, the nonpolar part of this compound is significant enough to allow for solubility. |
| Methanol | Polar Protic | Moderately Soluble | Methanol is more polar than ethanol, which may slightly reduce the solubility compared to ethanol due to the solute's nonpolar characteristics. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |
| Water | Polar Protic | Insoluble | As an aryl halide, this compound is expected to be insoluble in water due to its inability to form strong hydrogen bonds with water molecules.[4] |
Experimental Determination of Solubility: A Practical Workflow
For applications requiring precise solubility data, experimental determination is essential. The following section outlines a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent(s)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a vial. The excess is crucial to ensure saturation.
-
Add a precise volume of the chosen organic solvent to the vial.
-
Add a magnetic stir bar, cap the vial tightly to prevent solvent evaporation, and place it in a constant temperature bath.
-
-
Equilibration:
-
Stir the mixture vigorously for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached. The time required may vary depending on the solvent and temperature.
-
After the equilibration period, turn off the stirrer and allow the undissolved solute to settle completely. This step is critical to avoid aspirating solid particles during sampling.
-
-
Sampling and Analysis:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately attach a 0.22 µm syringe filter to the syringe and dispense the filtered solution into a clean, pre-weighed vial. The filtration step removes any remaining undissolved microparticles.
-
Accurately weigh the filtered solution.
-
Prepare a series of dilutions of the saturated solution with the same solvent.
-
Quantify the concentration of this compound in the diluted samples using a validated analytical method such as UV-Vis spectrophotometry or HPLC. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the determined concentration and the density of the solvent, calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).
-
Safety and Handling Considerations
As with any chemical substance, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Logical Relationship of Safety Measures
Caption: Interrelationship of safety protocols.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding the interplay of its molecular structure with the properties of different solvents, researchers can make more informed decisions in their experimental designs. The qualitative solubility profile serves as a valuable starting point, while the detailed experimental protocol offers a reliable method for obtaining precise quantitative data when required. Adherence to the outlined safety and handling procedures is crucial for ensuring a safe laboratory environment. Ultimately, a thorough grasp of solubility is a key enabler of success in the synthesis, purification, and formulation of novel compounds.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
- Quora. (2018, May 14). Aryl halides are insoluble in water but soluble in organic compounds. Why?[Link]
- gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. gchemglobal.com [gchemglobal.com]
A Senior Application Scientist's Guide to 1-Bromo-4-propoxybenzene in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-bromo-4-propoxybenzene, a versatile aromatic building block in organic synthesis. Moving beyond a simple catalog of reactions, this document elucidates the mechanistic underpinnings and practical considerations for leveraging this reagent in high-value transformations. We will dissect its application in cornerstone palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—and its role as a precursor to potent Grignard reagents. Furthermore, this guide highlights its utility in the synthesis of advanced materials, particularly liquid crystals, offering researchers, scientists, and drug development professionals a comprehensive resource for incorporating this compound into their synthetic strategies.
Introduction: Physicochemical Profile and Synthetic Rationale
This compound is an aryl halide characterized by a bromine atom positioned para to a propoxy group on a benzene ring. This substitution pattern imparts a unique electronic character to the molecule; the propoxy group, being an electron-donating group through resonance, can influence the reactivity of the C-Br bond, particularly in the context of oxidative addition to transition metal catalysts. Understanding this electronic interplay is crucial for optimizing reaction conditions and anticipating potential side reactions.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₁₁BrO |
| Molecular Weight | 215.09 g/mol |
| IUPAC Name | This compound |
| CAS Number | 39969-56-7 |
| Appearance | Not specified, typically a liquid or low-melting solid |
| Boiling Point | Not specified |
| Density | Not specified |
The strategic importance of this compound lies in its ability to serve as a scaffold for introducing the 4-propoxyphenyl moiety into more complex molecular architectures. This functional group is of particular interest in the development of liquid crystals and other organic materials where the alkoxy chain length influences mesophase behavior and other physical properties.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Complexity
Palladium-catalyzed cross-coupling reactions represent a paradigm shift in the construction of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations, offering a balance of reactivity and stability.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a powerful method for the synthesis of biaryl compounds. These structures are prevalent in pharmaceuticals, agrochemicals, and liquid crystals.[2] The reaction of this compound with an arylboronic acid, for instance, provides a direct route to substituted 4-propoxybiphenyls.
Causality in Experimental Design: The choice of catalyst, ligand, and base is paramount for a successful Suzuki coupling. For an electron-rich aryl bromide like this compound, the oxidative addition step can be sluggish. Therefore, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to facilitate the formation of the active Pd(0) species and promote its insertion into the C-Br bond. The base (commonly a carbonate or phosphate) plays a crucial role in the transmetalation step, activating the boronic acid.
Exemplary Application: Synthesis of 4-Propoxy-4'-cyanobiphenyl
A prime application of this methodology is in the synthesis of liquid crystal precursors. The coupling of this compound with 4-cyanophenylboronic acid yields 4-propoxy-4'-cyanobiphenyl, a molecule with the characteristic rigid core and polar terminal group common in nematic liquid crystals.[2][3]
Experimental Protocol: Suzuki Coupling for 4-Propoxy-4'-cyanobiphenyl
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%), to the flask.
-
Solvent Addition: Introduce a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), via syringe.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 4-propoxy-4'-cyanobiphenyl.
Heck-Mizoroki Reaction: Alkenylation of the Aromatic Core
The Heck reaction provides a means to form a carbon-carbon bond between this compound and an alkene, leading to substituted styrenes or cinnamates.[4] This reaction is instrumental in synthesizing precursors for polymers and other advanced materials.
Causality in Experimental Design: The regioselectivity and stereoselectivity of the Heck reaction are key considerations. The reaction typically favors the formation of the trans-alkene. The choice of base (often a tertiary amine like triethylamine or an inorganic base like potassium carbonate) is critical for regenerating the Pd(0) catalyst. For electron-rich aryl bromides, higher temperatures and phosphine ligands may be required to drive the reaction to completion.
Experimental Protocol: Heck Reaction with n-Butyl Acrylate
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%), and a suitable phosphine ligand (e.g., P(o-tol)₃, 2-4 mol%).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add an anhydrous solvent such as DMF or acetonitrile, followed by n-butyl acrylate (1.2-1.5 equiv.) and a base like triethylamine (1.5-2.0 equiv.).
-
Reaction Execution: Heat the mixture in a preheated oil bath to 100-120 °C and stir vigorously for 8-24 hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the trans-n-butyl 3-(4-propoxyphenyl)acrylate.[4]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, which are ubiquitous in pharmaceuticals and organic electronic materials.[5] This reaction allows for the direct coupling of this compound with a primary or secondary amine.
Causality in Experimental Design: This reaction is highly sensitive to the choice of ligand and base. Sterically hindered, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are often essential for promoting the reductive elimination step that forms the C-N bond.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is typically required to deprotonate the amine and facilitate its coordination to the palladium center.
Experimental Protocol: Amination with Piperidine
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a Schlenk tube with this compound (1.0 equiv.), Pd₂(dba)₃ (1-2 mol%), a suitable ligand like tBuDavePhos (2-4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Reagent Addition: Add anhydrous toluene, followed by piperidine (1.2 equiv.) via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-100 °C for 4-24 hours, with stirring.
-
Work-up and Purification: After cooling, dilute the reaction mixture with diethyl ether, wash with brine, and dry the organic layer over MgSO₄. After filtration and solvent removal, purify the crude product by recrystallization or column chromatography to yield 1-(4-propoxyphenyl)piperidine.[7][8]
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[9] This reaction is invaluable for the synthesis of conjugated systems found in organic electronics and functional polymers.
Causality in Experimental Design: The Sonogashira reaction uniquely employs a dual catalytic system of palladium and a copper(I) salt (typically CuI).[10] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.
Experimental Protocol: Coupling with Phenylacetylene
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1-3 mol%), and copper(I) iodide (2-5 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous amine solvent like triethylamine, followed by the dropwise addition of phenylacetylene (1.1 equiv.).
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the ammonium salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer, concentrate, and purify by column chromatography to afford 1-phenyl-2-(4-propoxyphenyl)acetylene.[9]
Formation and Utility of the Grignard Reagent
The conversion of this compound into its corresponding Grignard reagent, (4-propoxyphenyl)magnesium bromide, transforms the electrophilic aromatic carbon into a potent nucleophile. This opens up a vast array of synthetic possibilities for carbon-carbon bond formation.
Causality in Experimental Design: The formation of a Grignard reagent is highly sensitive to moisture and protic impurities.[11] All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) are essential. The reaction is initiated by the oxidative insertion of magnesium metal into the C-Br bond. Activation of the magnesium surface, often with a small crystal of iodine or 1,2-dibromoethane, is crucial to break through the passivating oxide layer.
Experimental Protocol: Grignard Reagent Formation and Reaction with DMF
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Magnesium Activation: Place magnesium turnings (1.2 equiv.) in the flask. Add a small crystal of iodine.
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv.) in anhydrous THF via the dropping funnel. Gentle warming may be required to initiate the reaction, indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 1-2 hours.
-
Reaction with Electrophile: Cool the newly formed Grignard reagent in an ice bath. Add a solution of an electrophile, such as N,N-dimethylformamide (DMF) (1.1 equiv.), dropwise.
-
Work-up: After the addition is complete and the reaction is stirred, quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl. Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: After solvent removal, purify the crude 4-propoxybenzaldehyde by distillation or column chromatography.
Summary of Key Transformations and Applications
This compound serves as a versatile linchpin in the synthesis of a diverse array of functional molecules. The table below summarizes the key transformations discussed and their primary applications.
Table 2: Summary of Synthetic Applications
| Reaction | Coupling Partner(s) | Product Type | Key Application Areas |
| Suzuki-Miyaura | Arylboronic acids | Biaryls | Liquid crystals, Pharmaceuticals |
| Heck-Mizoroki | Alkenes | Substituted Alkenes | Polymers, Fine chemicals |
| Buchwald-Hartwig | Primary/Secondary Amines | Aryl Amines | Pharmaceuticals, Organic electronics |
| Sonogashira | Terminal Alkynes | Arylalkynes | Conjugated materials, Natural products |
| Grignard Reaction | Electrophiles (e.g., DMF) | Functionalized Aromatics | Aldehyd synthesis, C-C bond formation |
Conclusion
As demonstrated, this compound is far more than a simple aryl halide. Its strategic placement of a reactive bromine handle and a modulating propoxy group makes it a highly valuable tool for synthetic chemists. A thorough understanding of the mechanistic nuances of palladium-catalyzed cross-coupling reactions and organometallic chemistry is essential to fully exploit its potential. From the construction of intricate biaryl systems for liquid crystal displays to the formation of C-N and C-C bonds for pharmaceutical and materials science applications, this compound offers a reliable and versatile entry point to a world of molecular complexity. This guide serves as a foundational resource, empowering researchers to confidently and effectively integrate this key building block into their synthetic endeavors.
References
- Ullmann condensation. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Yoshihide Usami, Yuya Tatsui, Hiroki Yoneyama, Shinya Harusawa. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Yoshihide Usami, Yuya Tatsui, Hiroki Yoneyama, Shinya Harusawa. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Studies of Phase Diagram of a Liquid Crystal with 4-[2-(3-Fluorophenyl)ethyl]biphenyl Core of Molecules. Acta Physica Polonica A. 2008;114(6-A):A-101-A-106.
- Sonogashira coupling reaction of aryl halides with phenylacetylene.
- Ullmann Reaction. Organic Chemistry Portal. [Link]
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Published online 2019. [Link]
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. Published online August 6, 2025. [Link]
- 4-Propoxy-4'-Cyanobiphenyl - CAS NO.52709-86-1, 99.
- PDF 1014.01 K - International Journal of New Chemistry. Accessed January 10, 2026. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Published online December 3, 2021. [Link]
- Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. RSC Publishing. Published online 2018. [Link]
- Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)
- This compound. PubChem. [Link]
- CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google P
- Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry. Published online April 12, 2025. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste. ChemRxiv. Published online 2021. [Link]
- Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. ResearchGate. Published online August 6, 2025. [Link]
- Influence of 4-cyano-4'-biphenylcarboxylic acid on the orientational ordering of cyanobiphenyl liquid crystals at chemically functionalized surfaces. PubMed. Published online 2003. [Link]
- Molecular Design of Sexiphenyl-Based Liquid Crystals: Towards Temperature-Stable, Nematic Phases with Enhanced Optical Properties. NIH. Published online February 21, 2024. [Link]
- Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Bent-core liquid crystals: polar order, superstructural chirality and spontaneous desymmetrisation in soft matter systems. Journal of Materials Chemistry. 2005;15(37):3889-3905.
- 4-Cyano-4'-pentylbiphenyl. In: Wikipedia. ; 2023. Accessed January 10, 2026. [Link]
- Key Developments in Ionic Liquid Crystals. MDPI. Published online 2012. [Link]
- Bromide conversions in C-C coupling reactions using...
- Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C. 1968:125-127.
- Experiment 21: Grignard Reaction of Chlorobromobenzene with DMF. University of Wisconsin-Madison Department of Chemistry. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Topic: 1-Bromo-4-propoxybenzene as a Precursor in Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-4-propoxybenzene has emerged as a cornerstone precursor in the synthesis of advanced functional materials. Its unique molecular architecture, featuring a reactive aryl bromide handle and a property-modulating propoxy group, provides a versatile platform for constructing complex organic molecules. The bromine atom serves as a key reactive site for a suite of powerful palladium-catalyzed cross-coupling reactions, enabling the systematic construction of conjugated polymers, liquid crystals, and active components for organic electronics. Simultaneously, the propoxy side chain imparts crucial solubility for processing and directly influences the final material's optoelectronic and mesomorphic properties. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its application in creating next-generation materials, complete with field-proven experimental protocols and mechanistic insights.
Core Compound Analysis: this compound
This compound (CAS No: 39969-56-7) is an aromatic ether distinguished by two key functional groups: a bromine atom and a propoxy group (-OCH₂CH₂CH₃) situated in a para configuration on a benzene ring.[1] This specific arrangement is not accidental; it is a deliberate design choice for materials synthesis. The C-Br bond is sufficiently labile to participate in a wide range of C-C and C-N bond-forming reactions, most notably palladium-catalyzed cross-couplings. The propoxy group serves a dual purpose: it enhances the solubility of both the monomer and the resulting polymer in common organic solvents, a critical factor for solution-based processing techniques like spin-coating, and its electron-donating nature can tune the electronic energy levels (HOMO/LUMO) of the final conjugated system.[2]
Physicochemical Properties
A comprehensive understanding of the precursor's physical properties is essential for its effective use in synthesis, including purification and reaction condition selection.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 39969-56-7 | [3] |
| Molecular Formula | C₉H₁₁BrO | [1][3] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Clear colorless to pale brown liquid | [3] |
| Boiling Point | 225 °C (lit.) | [4][5] |
| Density | 1.286 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | 1.5390-1.5450 @ 20 °C | [3] |
| SMILES | CCCOC1=CC=C(C=C1)Br | [1][3] |
Synthesis and Purification Protocol
The most direct and common synthesis of this compound is via a Williamson ether synthesis, a robust and high-yielding reaction.
Protocol 1: Synthesis via Williamson Etherification
-
Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and acetone or 2-butanone (10 mL per gram of 4-bromophenol).[6]
-
Alkylating Agent Addition: While stirring vigorously, add 1-bromopropane (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-bromophenol spot disappears.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.
-
Extraction: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in dichloromethane (CH₂Cl₂) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove any unreacted phenol), water, and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation, collecting the fraction at 94-97 °C / 10 mmHg to obtain pure this compound as a clear liquid.[5][7]
The Chemistry of a Precursor: Palladium-Catalyzed Cross-Coupling Reactions
The utility of this compound in materials science is overwhelmingly derived from its participation in palladium-catalyzed cross-coupling reactions. These reactions form the bedrock of modern organic synthesis, allowing for the precise and efficient formation of carbon-carbon bonds. The choice of coupling partner dictates the structure of the resulting material.
Suzuki-Miyaura Coupling: Building Bi-Aryl and Poly(phenylene) Structures
The Suzuki-Miyaura coupling reaction is the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester. It is exceptionally tolerant of a wide variety of functional groups, making it a go-to method for synthesizing the biphenyl and poly(p-phenylene) backbones common in liquid crystals and conjugated polymers.[8][9]
Causality Insight: The choice of a palladium catalyst and ligand is critical. A Pd(PPh₃)₄ catalyst is a reliable starting point, while bulky, electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step and improve yields, especially with less reactive aryl bromides.[10] The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the organoboron species to facilitate transmetalation to the palladium center.
Sources
- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 1-Bromo-4-n-propoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 1-ブロモ-4-プロピルベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-Bromo-4-propylbenzene | 588-93-2 [chemicalbook.com]
- 6. 1-(4-Bromophenyl)-4-propoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Bromo-4-propylbenzene synthesis - chemicalbook [chemicalbook.com]
- 8. The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-Bromo-4-propoxybenzene
Introduction: The Strategic Importance of Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in both academic research and industrial-scale synthesis, particularly for constructing biaryl and substituted biphenyl structures.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials. This guide provides a detailed protocol and technical insights for the Suzuki-Miyaura coupling of 1-Bromo-4-propoxybenzene with phenylboronic acid, a representative coupling of an electron-rich aryl bromide.
The propoxy-substituted biphenyl core is a valuable pharmacophore, and understanding the nuances of its synthesis is critical for drug development professionals. This document will delve into the mechanistic underpinnings of the reaction, provide a validated, step-by-step protocol, and offer insights into the critical parameters that govern the success of the coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is often the rate-determining step of the reaction.[1] The palladium inserts into the carbon-bromine bond, forming a Pd(II) intermediate. The electron-donating propoxy group on the aromatic ring can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[5] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[5]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (4-propoxy-1,1'-biphenyl) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3]
Experimental Protocol: Synthesis of 4-propoxy-1,1'-biphenyl
This protocol details the coupling of this compound with phenylboronic acid. The selection of reagents and conditions is based on established precedents for electron-rich aryl bromides.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | C9H11BrO | 215.09 | 215 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C6H7BO2 | 121.93 | 146 mg | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | C72H60P4Pd | 1155.56 | 35 mg | 0.03 | 0.03 |
| Potassium Carbonate (K2CO3) | K2CO3 | 138.21 | 276 mg | 2.0 | 2.0 |
| Toluene | C7H8 | - | 5 mL | - | - |
| Water (degassed) | H2O | - | 1 mL | - | - |
| Ethyl Acetate (for workup) | C4H8O2 | - | As needed | - | - |
| Brine (for workup) | NaCl(aq) | - | As needed | - | - |
| Anhydrous Sodium Sulfate | Na2SO4 | - | As needed | - | - |
| Silica Gel (for chromatography) | SiO2 | - | As needed | - | - |
| Hexanes/Ethyl Acetate (for chromatography) | - | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (215 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol). The use of a well-established catalyst like Pd(PPh3)4 is recommended for its reliability in a broad range of Suzuki couplings.[2]
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe. The biphasic solvent system is crucial for dissolving both the organic substrates and the inorganic base.[6]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A solvent system of hexanes and ethyl acetate (e.g., a gradient from 100% hexanes to 95:5 hexanes/ethyl acetate) is typically effective for separating the nonpolar biphenyl product from more polar impurities.[7][8] Combine the fractions containing the pure product and evaporate the solvent to yield 4-propoxy-1,1'-biphenyl as a white solid.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Purification [chem.rochester.edu]
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki Coupling of 1-Bromo-4-propoxybenzene
Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is a go-to method for constructing biaryl structures—a motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1]
1-Bromo-4-propoxybenzene is a valuable building block, allowing for the introduction of the propoxy-substituted phenyl group. The propoxy group, being an electron-donating substituent, can influence the reactivity of the aryl bromide in the Suzuki coupling. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the rational selection of palladium catalysts for the successful Suzuki coupling of this compound, complete with experimental protocols and troubleshooting insights.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] A fundamental understanding of this cycle is paramount for rational catalyst selection and reaction optimization. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][4]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid.[5][6]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[3][7]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Strategic Selection of the Palladium Catalyst System
The success of the Suzuki coupling of this compound hinges on the judicious choice of the palladium source, ligand, base, and solvent. The electron-donating nature of the propoxy group can make the oxidative addition step slightly slower compared to electron-deficient aryl bromides. Therefore, a catalyst system that promotes this step is often beneficial.
Palladium Precursors
A variety of palladium(0) and palladium(II) sources can be used as pre-catalysts. Pd(II) sources are often more stable to air and moisture and are reduced in situ to the active Pd(0) species.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, air-sensitive but effective catalyst that is already in the active Pd(0) state. It can often be used without an additional ligand.[8]
-
Pd(OAc)₂ (Palladium(II) Acetate) & PdCl₂(dppf): Air-stable Pd(II) sources that require reduction to Pd(0) in the reaction mixture. They are commonly used in combination with phosphine ligands.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source, often used with a variety of phosphine ligands.
The Critical Role of Ligands
The ligand plays a crucial role in stabilizing the palladium center, influencing its reactivity, and preventing the formation of palladium black. For electron-rich aryl bromides like this compound, bulky and electron-rich phosphine ligands are often the key to high yields.
-
Triphenylphosphine (PPh₃): A standard, relatively inexpensive ligand that is effective in many cases.
-
Buchwald Ligands (e.g., SPhos, XPhos): These are sterically hindered biaryl phosphine ligands that are highly effective for coupling electron-rich and sterically hindered aryl bromides.[9] They accelerate both the oxidative addition and reductive elimination steps.
-
N-Heterocyclic Carbenes (NHCs): Strong sigma-donating ligands that form very stable complexes with palladium, making them highly active catalysts, particularly for challenging substrates.[10][11]
The Indispensable Base
The base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[6][12] The choice of base can significantly impact the reaction rate and yield.
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used, effective, and relatively mild bases. Cesium carbonate is more soluble and often provides better results, albeit at a higher cost.
-
Phosphates (K₃PO₄): A stronger base that is often effective when carbonates are not, particularly with more challenging substrates.
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions, including hydrolysis of sensitive functional groups.
Solvent Systems
The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
-
Toluene/Water or Dioxane/Water: Classic solvent systems for Suzuki couplings.
-
THF/Water: Another common and effective solvent mixture.
Figure 2: Decision workflow for palladium catalyst selection.
Comparative Data for Catalyst Systems
The following table summarizes various palladium catalyst systems and their typical performance for the Suzuki coupling of aryl bromides, providing a starting point for the optimization of the reaction with this compound.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| A | Pd(PPh₃)₄ | None | K₂CO₃ | Toluene/H₂O | 100 | Moderate to High | [8] |
| B | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | RT - 80 | High to Excellent | [2] |
| C | PEPPSI-iPr | NHC | K₂CO₃ | Dioxane/H₂O | 80 | High to Excellent | [2] |
| D | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 85 | High | [13] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Note: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.[1]
Materials and Equipment
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (e.g., SPhos, PPh₃)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Degassed water
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
Reaction Setup
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%) if not using a pre-formed catalyst.
-
Seal the Schlenk flask with a septum and evacuate and backfill with an inert gas three times. This is a crucial step to remove oxygen which can deactivate the catalyst.[14]
Reaction Execution
-
Under a positive pressure of inert gas, add the pre-weighed catalyst and ligand to the Schlenk flask.
-
Add the degassed organic solvent (e.g., toluene) and degassed water via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.[15]
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use fresh, high-purity reagents and solvents. |
| Insufficiently active catalyst system | Switch to a more active ligand (e.g., a Buchwald ligand) or a stronger base (e.g., K₃PO₄). | |
| Homocoupling of boronic acid | Presence of oxygen | Thoroughly degas all solvents and ensure the reaction is run under a strict inert atmosphere.[14] |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable.[16] |
| Dehalogenation of aryl bromide | Side reaction on the catalyst | Optimize reaction time and temperature; a more efficient catalyst system can minimize this side reaction.[16][17] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and versatile method for the synthesis of valuable propoxy-substituted biaryl compounds. The key to a successful reaction lies in the rational selection of the palladium catalyst system. For this electron-rich aryl bromide, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos, in combination with a suitable base like potassium phosphate, often provide excellent results. By understanding the underlying principles of the catalytic cycle and carefully controlling the reaction conditions, researchers can consistently achieve high yields of the desired products.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki reaction: a powerful tool for the synthesis of biaryls. Chemical reviews, 104(6), 3079-3159.
- BYJU'S. Suzuki Coupling Reaction.
- Carrow, B. P., & Hartwig, J. F. (2010). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly active palladium catalysts for Suzuki coupling reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- Farina, V., & Krishnan, B. (1991). Large-scale applications of palladium-catalyzed coupling reactions in the pharmaceutical industry. Organic Process Research & Development, 1(2), 71-75.
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
- ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
- Myers, A. G. The Suzuki Reaction.
- ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with...
- Skrydstrup, T., & Legros, J. (2005). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 7(15), 3211-3214.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- ResearchGate. Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid.
- Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
- Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
- ResearchGate. Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Yoneda Labs [yonedalabs.com]
Application Note & Protocol: Formation of 4-Propoxyphenylmagnesium Bromide
Abstract
This document provides a comprehensive guide for the synthesis of the Grignard reagent 4-propoxyphenylmagnesium bromide from its corresponding aryl halide, 1-Bromo-4-propoxybenzene. Grignard reagents are among the most pivotal organometallic compounds in synthetic organic chemistry, serving as powerful carbon-based nucleophiles for the formation of carbon-carbon bonds.[1] The protocol herein is tailored for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding, procedural robustness, and stringent safety measures. We detail the critical parameters for successful Grignard reagent formation, including magnesium activation, maintenance of anhydrous conditions, initiation techniques, and accurate concentration determination via titration.
Introduction: The Strategic Importance of Aryl Grignard Reagents
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of organic synthesis.[1] The transformation of an electrophilic organohalide into a highly nucleophilic organomagnesium species (R-Mg-X) represents a profound reversal of polarity, or "umpolung," enabling the construction of complex molecular architectures.[2]
Aryl Grignard reagents, such as 4-propoxyphenylmagnesium bromide, are particularly valuable in the pharmaceutical and materials science industries. The 4-propoxyphenyl moiety is a common structural motif in biologically active molecules and functional materials. Its introduction via Grignard addition to electrophiles (e.g., aldehydes, ketones, esters) is a convergent and efficient synthetic strategy.[3][4]
However, the formation of these reagents is not trivial. The reaction occurs on the surface of the magnesium metal and is notoriously sensitive to atmospheric oxygen and moisture.[5][6] This guide provides a detailed protocol grounded in mechanistic principles to ensure reliable and safe synthesis.
Reaction Mechanism: From Aryl Halide to Nucleophile
The formation of a Grignard reagent is an oxidative insertion of a magnesium atom into a carbon-halogen bond.[2] While the exact mechanism has been the subject of extensive study, it is generally accepted to involve single-electron transfer (SET) steps at the magnesium surface.[7][8]
-
Initial Electron Transfer : An electron is transferred from the magnesium metal surface to the antibonding orbital of the carbon-bromine bond of this compound.
-
Radical Anion Formation : This transfer generates a short-lived radical anion species.[6]
-
Fragmentation : The radical anion fragments to form an aryl radical and a bromide anion.
-
Second Electron Transfer/Recombination : The aryl radical recombines at the magnesium surface, which has now been oxidized to Mg(I), to form the organomagnesium species.[6][7]
This entire process is passivated by a layer of magnesium oxide (MgO) on the metal, which must be chemically or mechanically disrupted for the reaction to commence.[2][6]
Caption: Grignard formation via a Single-Electron Transfer (SET) mechanism.
Experimental Protocol: Synthesis of 4-Propoxyphenylmagnesium Bromide
This protocol details the formation of the Grignard reagent. A subsequent protocol outlines the method for determining its concentration.
Materials & Reagents
| Reagent/Material | Grade | Supplier Example | Key Considerations |
| This compound | ≥98% | Sigma-Aldrich | Ensure purity and dryness.[9] |
| Magnesium Turnings | ≥99.5% | Sigma-Aldrich | Use turnings, not powder, for better surface area control. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Acros Organics | Must be freshly distilled from a suitable drying agent (e.g., Na/benzophenone) or sourced from a sealed bottle.[5] |
| Iodine | Crystal, Reagent Grade | J.T.Baker | Used as the activating agent.[10][11] |
| Argon or Nitrogen Gas | High Purity (≥99.99%) | Local Supplier | For maintaining an inert atmosphere.[12] |
| Equipment | |||
| 3-Neck Round Bottom Flask | Varies (e.g., 250 mL) | --- | Must be oven or flame-dried immediately before use.[5] |
| Reflux Condenser | --- | --- | Oven or flame-dried. |
| Pressure-Equalizing Dropping Funnel | --- | --- | Oven or flame-dried. |
| Magnetic Stirrer & Stir Bar | --- | --- | --- |
| Schlenk Line or Inert Gas Manifold | --- | --- | Essential for air-free techniques.[13] |
| Syringes and Needles | Gas-tight | --- | Oven-dried before use.[14] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-propoxyphenylmagnesium bromide.
Step-by-Step Synthesis Procedure
CAUTION: This procedure must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat and safety goggles, is mandatory.[13][15]
-
Apparatus Preparation:
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
-
Thoroughly flame-dry the entire apparatus under a steady stream of inert gas (Argon or Nitrogen).[16] Allow the system to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Charging and Activation:
-
Weigh magnesium turnings (1.2 equivalents relative to the aryl bromide) and quickly transfer them to the reaction flask against a positive flow of inert gas.
-
Add one or two small crystals of iodine. The iodine will etch the MgO layer on the magnesium surface, exposing fresh, reactive metal.[1][17]
-
Add a portion of the total anhydrous THF (enough to cover the magnesium) to the flask via syringe.
-
-
Initiation of Reaction:
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the remaining anhydrous THF.
-
Add a small aliquot (~5-10%) of the aryl bromide solution from the dropping funnel to the stirring magnesium suspension.[16]
-
Successful initiation is marked by the disappearance of the purple/brown iodine color and the spontaneous onset of gentle reflux or the appearance of turbidity.[11]
-
If the reaction does not start, gently warm the flask with a heat gun or briefly place it in an ultrasonic bath.[2][18] Do not apply strong, continuous heating.
-
-
Formation of the Grignard Reagent:
-
Once initiation is confirmed, add the remaining this compound solution dropwise from the funnel. The rate of addition should be controlled to maintain a gentle, steady reflux.[1] The reaction is exothermic; an ice-water bath should be kept on hand for cooling if the reflux becomes too vigorous.[15]
-
After the addition is complete, the reaction mixture, typically cloudy and grey-to-brown, should be stirred at room temperature or with gentle heating (reflux) until most of the magnesium metal has been consumed (typically 1-3 hours).[16]
-
-
Completion and Storage:
-
Once the reaction is complete, allow the solution to cool to room temperature. The resulting solution of 4-propoxyphenylmagnesium bromide is now ready.
-
For best results, the Grignard reagent should be used immediately.[5] If short-term storage is necessary, it must be kept under a strict inert atmosphere in a sealed flask.
-
Protocol: Concentration Determination by Titration
The yield of Grignard formation is rarely quantitative. Therefore, determining the precise concentration of the reagent is critical for stoichiometric control in subsequent reactions.[19] The iodine titration method is reliable and straightforward.[20][21]
Titration Procedure (Iodine Method)
-
Preparation:
-
To a flame-dried vial equipped with a stir bar and under an inert atmosphere, add a precisely weighed amount of iodine (I₂), for example, ~100 mg.
-
Add a solution of anhydrous lithium chloride in THF (e.g., 1.0 mL of a 0.5 M solution). The LiCl helps to solubilize intermediates.[21]
-
Cool the dark brown iodine solution to 0 °C in an ice bath.
-
-
Titration:
-
Using a gas-tight 1.00 mL syringe, draw up an exact volume of the prepared Grignard solution (e.g., 1.00 mL).
-
Slowly add the Grignard reagent dropwise to the cold, stirring iodine solution.
-
The endpoint is reached when the dark brown/red color of the iodine is completely discharged, resulting in a colorless or pale yellow, cloudy solution.[21] Record the exact volume of Grignard solution added.
-
-
Calculation:
-
Calculate the moles of iodine used (moles I₂ = mass of I₂ / molar mass of I₂).
-
The stoichiometry is 1:1 (1 mole of RMgX reacts with 1 mole of I₂).
-
Molarity (M) = (moles of I₂) / (Volume of Grignard solution added in Liters).
-
It is best practice to perform the titration in duplicate or triplicate and average the results.[21]
-
Safety, Handling, and Waste Disposal
Grignard reagents present significant hazards. A thorough risk assessment is mandatory before beginning work.[15]
| Hazard | Cause | Mitigation Strategy |
| Fire/Explosion | Grignard reagents are often pyrophoric and react exothermically and violently with water, alcohols, or other protic sources. The ethereal solvents (THF, diethyl ether) are extremely flammable.[12][14][15] | Strictly maintain anhydrous and inert atmosphere conditions.[5] Have an appropriate fire extinguisher nearby (Class D for metal fires; do NOT use water or CO₂).[12] Quench reaction vessels and excess reagent slowly in an ice bath. |
| Runaway Reaction | The reaction is exothermic. Uncontrolled addition of the halide or a delayed initiation can lead to a sudden, violent reaction.[13][15] | Ensure slow, controlled addition of the halide. Monitor the reaction temperature and reflux rate. Keep an ice bath ready to cool the reaction if necessary.[15] |
| Chemical Burns | Grignard reagents are corrosive and basic.[15] | Wear appropriate PPE, including gloves and safety goggles. Handle all transfers in a fume hood. |
| Waste Disposal | Unquenched Grignard reagent will react violently if disposed of improperly. | Slowly and carefully quench all residual Grignard reagent and contaminated glassware by the dropwise addition of a protic solvent (e.g., isopropanol), followed by ethanol, and finally water, all while cooling in an ice bath.[12] Dispose of the neutralized waste according to institutional guidelines. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate. | 1. Inactive magnesium (MgO layer).[1] 2. Wet solvent or glassware.[18] 3. Impure aryl halide. | 1. Add another crystal of iodine. Gently warm the flask with a heat gun or use an ultrasonic bath. Crush some Mg turnings with a dry glass rod.[10][18] 2. Ensure all components are rigorously dried. Use freshly opened/distilled anhydrous solvent.[5] 3. Purify the halide before use. |
| Reaction starts but then stops. | 1. Insufficient mixing. 2. Local concentration of halide is too low. | 1. Ensure vigorous stirring to expose fresh magnesium surfaces. 2. Add a small additional portion of the halide solution. |
| Dark brown/black color develops, low yield. | 1. Wurtz-type homocoupling of the aryl halide (Ar-Ar formation). 2. Reaction temperature is too high. | 1. This is a common side reaction. Ensure slow addition and dilute conditions to favor Grignard formation over coupling. 2. Maintain a gentle reflux; use external cooling if necessary. |
References
- University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction.
- Bult, A., et al. (2006). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press. (General safety principles reflected in ACS article).
- Study.com. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?
- Sciencemadness Wiki. (2019). Grignard reagent.
- Rieke, R. D. (1974). Preparation of highly reactive magnesium and its application to organic syntheses. UNL Digital Commons.
- ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ?
- University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
- Scribd. (n.d.). Titration Grignard and BuLi.
- Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think.
- Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
- Organic Syntheses. (n.d.). Procedure Note 4.
- PubChem. (n.d.). This compound.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- JoVE. (2017). Video: Grignard Reagent Preparation and Grignard Reaction.
- Wikipedia. (n.d.). Grignard reagent.
- Appchem. (n.d.). This compound.
- PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)benzene.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Denmark Group, University of Illinois. (n.d.). Mechanism of Grignard Reagent Formation.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Slideshare. (n.d.). Alkyl grignard reactions.
- Organic Syntheses. (n.d.). 2,3-DIPHENYLINDONE.
- Organic Syntheses. (n.d.). HALOALKENES: 6-CHLORO-1-HEXENE AND 8-CHLORO-1-OCTENE.
- Organic Syntheses. (n.d.). 1-PHENYL-1-PENTEN-4-YN-3-OL.
- ResearchGate. (n.d.). Synthesis of compound 5.
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. adichemistry.com [adichemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 6. Grignard reagent - Wikipedia [en.wikipedia.org]
- 7. web.alfredstate.edu [web.alfredstate.edu]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. dchas.org [dchas.org]
- 14. artscimedia.case.edu [artscimedia.case.edu]
- 15. acs.org [acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 18. homework.study.com [homework.study.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chemtips.wordpress.com [chemtips.wordpress.com]
- 21. orgsyn.org [orgsyn.org]
Application Notes & Protocols: Optimizing the Heck Reaction for the Synthesis of Substituted Alkenes from 1-Bromo-4-propoxybenzene
Abstract
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This guide provides a comprehensive technical overview, including field-proven protocols, for the successful application of the Heck reaction to 1-Bromo-4-propoxybenzene, an electron-rich aryl bromide. We will delve into the mechanistic underpinnings of the catalytic cycle, explore the critical parameters for reaction optimization—including catalyst/ligand selection, base, and solvent—and provide detailed, step-by-step procedures for both conventional thermal and microwave-assisted methodologies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of functionalized stilbene and cinnamate derivatives.
Introduction: The Significance of the Heck Reaction
Discovered independently by T. Mizoroki and R. F. Heck in the early 1970s, the Heck reaction has become an indispensable tool for the construction of substituted alkenes.[1] Its power lies in its ability to directly attach olefinic groups to aromatic rings, a transformation of immense value in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The reaction typically involves an unsaturated halide, an alkene, a base, and a palladium catalyst.[4]
This compound serves as a valuable building block. The propoxy group imparts specific electronic properties and lipophilicity, making its derivatives of interest in medicinal chemistry and materials science. However, as an electron-rich aryl bromide, its reactivity in the Heck reaction can be more challenging compared to electron-deficient counterparts, necessitating careful optimization of reaction conditions to achieve high yields and selectivity.[5] This guide addresses these specific challenges and provides robust strategies for success.
The Catalytic Cycle: A Mechanistic Overview
The widely accepted mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.[6][7] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a specific substrate like this compound.
The cycle consists of four key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of an arylpalladium(II) complex.[6]
-
Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the Pd(II) center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-addition, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[4][6]
-
Syn-β-Hydride Elimination: A hydrogen atom on the carbon adjacent to the palladium-bearing carbon is eliminated. This step is also a syn-elimination and forms the substituted alkene product, along with a hydrido-palladium(II) species. This step dictates the regioselectivity and stereoselectivity, strongly favoring the formation of the more thermodynamically stable trans-(E)-isomer.[4][6]
-
Reductive Elimination & Catalyst Regeneration: The base present in the reaction mixture neutralizes the generated H-X (HBr in this case) and facilitates the reductive elimination from the hydrido-palladium(II) complex. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][6]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 3. mdpi.com [mdpi.com]
- 4. byjus.com [byjus.com]
- 5. mdpi.com [mdpi.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-4-propoxybenzene
Introduction
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal chemists and process developers alike.[1][2]
These application notes offer a comprehensive guide to the Buchwald-Hartwig amination of 1-Bromo-4-propoxybenzene, an electron-rich aryl bromide. The selection of optimal reaction parameters is crucial for the successful amination of such substrates, and this document provides detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers in achieving high-yielding and reproducible results.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[5][7]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[1][6]
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond, yielding the N-aryl amine product and regenerating the active Pd(0) catalyst.[5][7]
Visualizing the Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Key Reaction Parameters and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions. For an electron-rich substrate like this compound, particular attention should be paid to the following:
Catalyst and Ligand Selection
The choice of the palladium source and, more critically, the phosphine ligand is paramount for an efficient reaction. Bulky and electron-rich phosphine ligands are known to accelerate the key steps of the catalytic cycle, particularly the reductive elimination.[7][8]
-
Palladium Precursors: Common choices include Pd(OAc)₂ and Pd₂(dba)₃. Pre-formed palladium pre-catalysts, such as those from the Buchwald group (e.g., G3 or G4 pre-catalysts), are often more effective as they do not require an in-situ reduction of a Pd(II) source to the active Pd(0) species.[8]
-
Recommended Ligands: For electron-rich aryl bromides, sterically hindered biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly recommended.[7][8] N-heterocyclic carbene (NHC) ligands can also be effective.[9]
Base Selection
A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Common Bases: Sodium tert-butoxide (NaOtBu) is a widely used and effective base for this transformation.[10] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be employed.[6][10]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher reaction temperatures or longer reaction times.[10]
Solvent Choice
The solvent must be anhydrous and capable of solubilizing the reactants and catalyst system.
-
Typical Solvents: Toluene, dioxane, and THF are commonly used solvents for the Buchwald-Hartwig amination.[10][11] Toluene is often a good starting point for the amination of aryl bromides.
-
Solvents to Avoid: Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the catalytic activity of palladium.[10]
Temperature and Reaction Time
The optimal temperature and reaction time will depend on the specific substrates and catalyst system used.
-
General Range: Reactions are typically run at elevated temperatures, often between 80-110 °C.[2][10]
-
Monitoring: It is crucial to monitor the reaction progress by techniques such as TLC or GC-MS to determine the point of completion and avoid potential side reactions from prolonged heating.[2][8]
Summary of Reaction Parameters
| Parameter | Recommended Choices for this compound | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalysts (G3, G4) | Pre-catalysts offer convenience and often higher activity.[8] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate the catalytic cycle.[7][8] |
| Base | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required for amine deprotonation.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-coordinating solvents are essential.[10][11] |
| Temperature | 80-110 °C | Elevated temperatures are typically needed to drive the reaction.[2][10] |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The palladium catalyst and phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
Protocol 1: General Procedure for the Amination with a Secondary Amine (e.g., Morpholine)
This protocol provides a general method for the coupling of this compound with a cyclic secondary amine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (1-2 mol%), and XPhos (2-4 mol%).
-
Add sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by morpholine (1.2 equiv).
-
Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are typically in the range of 12-24 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: General Procedure for the Amination with a Primary Arylamine (e.g., Aniline)
This protocol is adapted for less nucleophilic primary arylamines.
Materials:
-
This compound
-
Aniline
-
Pd(OAc)₂ (Palladium(II) Acetate)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Add cesium carbonate (2.0 equiv).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add anhydrous dioxane via syringe, followed by aniline (1.2 equiv).
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, poor quality solvent, low temperature. | Use a pre-catalyst, ensure the base is fresh and anhydrous, use freshly distilled/anhydrous solvent, increase the reaction temperature.[8][12] |
| Formation of Side Products | Hydrodehalogenation (replacement of bromine with hydrogen), diarylation of primary amines. | Use a less sterically hindered ligand, optimize the base and temperature, use a slight excess of the amine for mono-arylation.[8] |
| Difficulty in Purification | Residual palladium catalyst, ligand byproducts. | Filter the crude reaction mixture through a pad of celite, perform an aqueous workup, consider using a scavenger resin for palladium.[8] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting the Buchwald-Hartwig amination.
References
- Wikipedia.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Chemistry LibreTexts.
- YouTube.
- ACS GCI Pharmaceutical Roundtable.
- Reddit.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- University of Groningen.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
- ACS GCI Pharmaceutical Roundtable.
- Pearson Channels.
- Organic Syntheses.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. research.rug.nl [research.rug.nl]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. reddit.com [reddit.com]
Sonogashira coupling of 1-Bromo-4-propoxybenzene with terminal alkynes
An In-Depth Guide to the Sonogashira Coupling of 1-Bromo-4-propoxybenzene with Terminal Alkynes
Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed transformation has revolutionized the synthesis of complex molecules due to its operational simplicity and tolerance of a wide array of functional groups.[1][4] The resulting arylalkynes and conjugated enynes are pivotal structural motifs found in pharmaceuticals, natural products, organic materials, and nanomaterials.[1][5][6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Sonogashira coupling of this compound, a moderately reactive, electron-rich aryl bromide, with various terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, offer insights into reaction optimization, and present a systematic troubleshooting guide.
Part 1: The Scientific Foundation - Mechanism and Causality
A deep understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4][8]
The Dual Catalytic Cycle
-
The Palladium Cycle (The Main Engine):
-
Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (this compound) to a catalytically active Pd(0) species. This step, often rate-limiting for aryl bromides, forms a Pd(II) intermediate.[1][4][8] The reactivity of the aryl halide is critical, following the general trend: I > OTf > Br >> Cl.[4][8][9] Aryl bromides are less reactive than iodides and typically require heating to facilitate this step.[9][10]
-
Transmetalation: The key C-C bond-forming precursor is generated in this step. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the bromide.[1][4][8]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to release the final disubstituted alkyne product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][8]
-
-
The Copper Cycle (The Activator):
-
Acetylide Formation: In the presence of a base (typically an amine), the terminal alkyne is deprotonated.[2] The resulting acetylide anion reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide species.[1] This copper acetylide is significantly more nucleophilic than the deprotonated alkyne alone, dramatically increasing the rate of the transmetalation step.[1][11]
-
The amine base plays a crucial dual role: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen bromide (HBr) generated during the reaction.[1][9]
Caption: Fig. 1: The Dual Catalytic Cycle of the Sonogashira Coupling.
Part 2: Experimental Protocol - A Self-Validating System
This protocol is designed to be a self-validating system. Each step, from reagent preparation to reaction monitoring, incorporates checks to ensure the reaction is proceeding as expected. Adherence to anhydrous and anaerobic conditions is critical for success.[2][3][9]
Table 1: Reagents and Materials
| Reagent/Material | CAS Number | Recommended Purity | Typical Supplier | Notes |
| This compound | 588-94-3 | >98% | Sigma-Aldrich, TCI | Ensure purity by NMR or GC if necessary. |
| Terminal Alkyne (e.g., Phenylacetylene) | 536-74-3 | >98% | Sigma-Aldrich, Acros | Purify by distillation if necessary. |
| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | >98% | Strem, Sigma-Aldrich | Stable to air, a reliable Pd(II) pre-catalyst. |
| Copper(I) Iodide (CuI) | 7681-65-4 | >99% | Strem, Sigma-Aldrich | Use a fresh bottle; color should be off-white/tan, not green/brown. |
| Triphenylphosphine (PPh₃) | 603-35-0 | >99% | Sigma-Aldrich, TCI | Optional, but can help stabilize the Pd(0) species. |
| Triethylamine (TEA) or Diisopropylamine (DIPA) | 121-44-8 / 108-18-9 | >99.5%, Anhydrous | Acros, Sigma-Aldrich | Distill from CaH₂ before use. Base and solvent. |
| Toluene or Tetrahydrofuran (THF) | 108-88-3 / 109-99-9 | Anhydrous | Acros, Sigma-Aldrich | Degas thoroughly before use. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Reagent Grade | Fisher Scientific | For drying organic layers. |
| Celite® 545 | 61790-53-2 | N/A | Sigma-Aldrich | For filtration of the catalyst. |
| Silica Gel | 112926-00-8 | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step-by-Step Methodology (Example: Coupling with Phenylacetylene)
-
Preparation (The Foundation):
-
Oven-dry all glassware (round-bottom flask, condenser) at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.[3]
-
Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser connected to a nitrogen/argon manifold with a bubbler.
-
-
Reagent Addition (The Setup):
-
To the flask, add this compound (215 mg, 1.0 mmol, 1.0 eq.), Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (21 mg, 0.03 mmol, 3 mol%), and Copper(I) Iodide (CuI) (6 mg, 0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
-
Solvent and Base Addition:
-
Under a positive flow of nitrogen, add anhydrous, degassed Toluene (10 mL) and anhydrous Triethylamine (0.42 mL, 3.0 mmol, 3.0 eq.) via syringe.[3] The mixture may appear as a yellow-to-brown slurry.
-
-
Substrate Addition and Reaction:
-
Monitoring (The Self-Validation Check):
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 1-2 hours.[9] Use a suitable eluent (e.g., 95:5 Hexane:Ethyl Acetate). The disappearance of the this compound spot (visualized under UV light) indicates reaction completion. A typical reaction time is 4-12 hours.
-
-
Work-up (The Isolation):
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with Diethyl Ether or Ethyl Acetate (20 mL) and filter through a short plug of Celite® to remove the insoluble catalyst residues and salts. Wash the Celite pad with additional solvent (2 x 10 mL).[8]
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 20 mL) to remove the amine base, and then with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification (The Final Polish):
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 1-propoxy-4-(phenylethynyl)benzene.
-
Part 3: Optimization and Troubleshooting - Field-Proven Insights
Even robust protocols can require optimization or troubleshooting. Aryl bromides, particularly electron-rich ones, can be less reactive than their iodide counterparts.[12]
Table 2: Key Parameters for Optimization
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Temperature | 70-80 °C | Increase temperature to 90-110 °C (reflux). | Overcomes the higher activation energy for the oxidative addition of aryl bromides.[10] |
| Catalyst Loading | 1-3 mol% Pd | Increase to 5 mol% Pd if reaction is sluggish. | Ensures a sufficient concentration of active catalyst is present. |
| Ligand | PPh₃ (from pre-catalyst) | Add bulky, electron-rich phosphine ligands like P(t-Bu)₃ or use a Pd(dppf)Cl₂ catalyst. | More electron-donating and bulky ligands can accelerate the oxidative addition and reductive elimination steps.[12][13] |
| Base | Triethylamine (TEA) | Switch to a bulkier or stronger base like Diisopropylamine (DIPA) or DBU. | Steric hindrance or increased basicity can influence the reaction rate.[9] |
| Solvent | Toluene, THF | Use a more polar aprotic solvent like DMF or NMP, especially for stubborn substrates. | Solvent can influence catalyst solubility and reactivity. Note: THF can sometimes promote palladium black formation.[9][14] |
Troubleshooting Workflow
Caption: Fig. 2: Troubleshooting Workflow for Sonogashira Coupling.
Part 4: Data Presentation and Product Characterization
The protocol described is applicable to a range of terminal alkynes.
Table 3: Representative Scope and Expected Products
| Entry | Terminal Alkyne | Product Name | Expected Yield (%) |
| 1 | Phenylacetylene | 1-propoxy-4-(phenylethynyl)benzene | 85-95 |
| 2 | 1-Hexyne | 1-(Hex-1-yn-1-yl)-4-propoxybenzene | 80-90 |
| 3 | Trimethylsilylacetylene | 1-propoxy-4-((trimethylsilyl)ethynyl)benzene | 90-98 |
| 4 | 3-Ethynyltoluene | 1-propoxy-4-(m-tolylethynyl)benzene | 82-92 |
Yields are estimates based on literature precedents for similar substrates and may vary.[3]
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: Confirms the structure by showing the characteristic shifts for the aromatic and propoxy protons/carbons, the disappearance of the terminal alkyne proton signal (if present), and the presence of the two quaternary alkyne carbons.
-
FT-IR Spectroscopy: The disappearance of the sharp terminal alkyne C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2100-2260 cm⁻¹) shifting to a lower frequency for the internal alkyne are key indicators.
-
Mass Spectrometry (GC-MS or LC-MS): Confirms the molecular weight of the product.
By following this detailed guide, researchers can confidently and successfully perform the Sonogashira coupling of this compound, leveraging a deep mechanistic understanding to optimize conditions and troubleshoot effectively.
References
- Wikipedia. Sonogashira coupling. [Link]
- Karak, M., Barbosa, L., & Hargaden, G. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Semantic Scholar. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Singh, S., et al. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Ye, Z., et al. (2020). Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺.
- NRO Chemistry. (2020). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
- MDPI. (2020).
- Thomas, J., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ResearchGate. (2016). Optimization of reaction conditions for the Sonogashira reaction. [Link]
- The Journal of Organic Chemistry. (2005). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]
- PubMed. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
- University of California, Santa Barbara. (2006).
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- ResearchGate. (2020). Example FDA approved drugs that have been synthesised using Sonogashira coupling. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- NROChemistry. Sonogashira Coupling. [Link]
- RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- ResearchGate. (2014). What is the best procedure for Sonogashira coupling?. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
Application Notes and Protocols for 1-Bromo-4-propoxybenzene as a Pharmaceutical Intermediate
Abstract
This technical guide provides a comprehensive overview of the synthetic utility of 1-Bromo-4-propoxybenzene as a key intermediate in pharmaceutical research and development. This document elucidates the strategic importance of the propoxybenzene moiety and details robust, field-proven protocols for its conversion into high-value downstream intermediates. Specifically, we present a detailed workflow for the synthesis of (4-propoxyphenyl)boronic acid and its subsequent application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a biologically active indazole derivative, a class of compounds known for its protein kinase inhibitory activity. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures for drug discovery.
Introduction: The Strategic Value of the 4-Propoxyphenyl Moiety
This compound is a versatile aromatic building block that serves as a precursor to the 4-propoxyphenyl group.[1] In medicinal chemistry, the incorporation of alkoxy groups, such as the propoxy group, onto an aromatic scaffold is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The propoxy group can enhance metabolic stability by blocking potential sites of oxidation, improve cell membrane permeability, and increase lipophilicity, which can lead to improved oral bioavailability. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially influencing the binding affinity of the molecule to its biological target.
The bromine atom on the benzene ring provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the efficient and modular assembly of complex molecular frameworks, making this compound a valuable starting material in multi-step synthetic campaigns.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 39969-56-7 | [1] |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Clear colorless to pale brown liquid | [1] |
| Boiling Point | 225 °C (lit.) | [3] |
| Density | 1.286 g/mL at 25 °C (lit.) | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. It is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS).
Key Synthetic Transformations and Applications
The primary utility of this compound in pharmaceutical synthesis lies in its conversion to other reactive intermediates or its direct use in coupling reactions. The following sections provide detailed protocols for two critical transformations: the synthesis of (4-propoxyphenyl)boronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction.
Synthesis of (4-propoxyphenyl)boronic acid
The conversion of an aryl bromide to a boronic acid is a fundamental and enabling transformation in organic synthesis. It creates a stable, yet reactive, organoboron species that is a cornerstone of Suzuki-Miyaura cross-coupling reactions. The most common method involves a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate.[3][4]
Protocol 1: Synthesis of (4-propoxyphenyl)boronic acid via Lithium-Halogen Exchange
This protocol describes the conversion of this compound to (4-propoxyphenyl)boronic acid. The procedure is adapted from established methods for the synthesis of arylboronic acids.[4][5]
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv.)
-
Trimethyl borate or Triisopropyl borate (1.2 equiv.)
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Septa and nitrogen or argon inlet
-
Low-temperature thermometer
-
Syringes
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: Assemble the flame-dried three-necked flask under a positive pressure of inert gas (nitrogen or argon). Equip the flask with a septum, a gas inlet, and a low-temperature thermometer.
-
Initial Charging: Add this compound (1.0 equiv.) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 equiv.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium species.
-
Borylation: Add the trialkyl borate (1.2 equiv.) dropwise to the aryllithium solution at -78 °C. The reaction is often exothermic, so slow addition is crucial. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the solution is acidic (pH ~1-2). Stir vigorously for 30 minutes to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (4-propoxyphenyl)boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to afford the pure boronic acid, typically as a white solid.
Causality and Experimental Choices:
-
Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvents is critical as both the aryllithium intermediate and the boronic acid product are sensitive to moisture.
-
Low Temperature (-78 °C): The lithium-halogen exchange and the subsequent borylation are performed at very low temperatures to prevent side reactions, such as the reaction of n-butyllithium with the solvent (THF) or undesired reactions of the highly reactive aryllithium intermediate.
-
Acidic Work-up: The addition of aqueous acid is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Diagram 1: Synthetic Workflow for (4-propoxyphenyl)boronic acid
Caption: Workflow for boronic acid synthesis.
Application in Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis
(4-propoxyphenyl)boronic acid is an invaluable intermediate for introducing the 4-propoxyphenyl moiety onto various scaffolds. A prominent example of its application is found in the synthesis of indazole-based protein kinase inhibitors, which are a significant class of compounds in oncology drug discovery. The following protocol is based on the methodology described in U.S. Patent US6534524B1 for the synthesis of a 3-(4-propoxyphenyl)-1H-indazole derivative.[6]
Protocol 2: Suzuki Coupling of (4-propoxyphenyl)boronic acid with 3-Iodo-1H-indazole
This protocol details the palladium-catalyzed coupling of the previously synthesized boronic acid with 3-iodo-1H-indazole to form a biaryl structure, a key step in the synthesis of a potential pharmaceutical agent.
Materials:
-
(4-propoxyphenyl)boronic acid (1.2 equiv.)
-
3-Iodo-1H-indazole (1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.)
-
2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv.)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask, add 3-iodo-1H-indazole (1.0 equiv.), (4-propoxyphenyl)boronic acid (1.2 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Solvent and Base Addition: Add toluene, ethanol, and the 2 M aqueous sodium carbonate solution. The solvent ratio (e.g., Toluene:Ethanol:Water) should be optimized but a common starting point is 4:1:1.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to degas the mixture.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-iodo-1H-indazole) is consumed. Reaction times can vary but are often in the range of 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-propoxyphenyl)-1H-indazole.
Authoritative Grounding and Mechanistic Insight:
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 3-iodo-1H-indazole to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base (Na₂CO₃), transfers its propoxyphenyl group to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups on the palladium (the indazole and the propoxyphenyl) couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki reaction.
Conclusion
This compound is a strategically important and versatile intermediate for pharmaceutical synthesis. Its value lies in the combination of a synthetically versatile aryl bromide handle and a pharmaceutically relevant propoxy moiety. The protocols detailed herein for the synthesis of (4-propoxyphenyl)boronic acid and its subsequent application in a Suzuki-Miyaura coupling provide a robust and reliable pathway for the construction of complex, biologically active molecules. The principles and methodologies described are broadly applicable and can be adapted by researchers in the design and execution of synthetic routes for novel drug candidates.
References
- Yao, J., Liu, H., Zhou, T., Chen, H., Miao, Z., Sheng, C., & Zhang, W. (2012). European Journal of Medicinal Chemistry, 50, 196-208.
- Jung, M. E., & Lazarova, T. I. (1997). The Journal of Organic Chemistry, 62(6), 1553–1555.
- U.S. Patent No. 6,063,940. (2000).
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). The Journal of Organic Chemistry, 52(12), 2559–2562.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2734198, this compound.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Formylphenylboronic Acid from 4-Bromobenzaldehyde. Retrieved from a relevant BenchChem technical document.
- U.S. Patent Application Publication No. US 2006/0264680 A1. (2006). Novel 1-bromo-4-(4′-bromophenoxy)
- U.S. Patent No. 4,518,799. (1985).
- U.S. Patent No. 5,436,344. (1995). Process for preparing substituted pyridines.
- U.S. Patent No. 6,037,509. (2000). Process for producing 1-bromo-4-phenylbutane.
- U.S. Patent Application Publication No. US 2006/0264680 A1. (2006). Novel 1-bromo-4-(4′-bromophenoxy)
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. Retrieved from a relevant BenchChem technical document.
- European Patent No. EP 0119701 A1. (1984). Grignard syntheses.
- U.S. Patent No. 7,427,370 B2. (2008). Method for the production of Grignard compounds.
- BenchChem. (2025). Application Notes and Protocols for the Use of 1-(4-Bromobutyl)-4-methylbenzene in Suzuki Coupling Reactions. Retrieved from a relevant BenchChem technical document.
- Request PDF. (2025).
- U.S. Patent Application Publication No. US 2016/0280619 A1. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- U.S. Patent No. 6,534,524 B1. (2003). Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use.
Sources
- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents [patents.google.com]
The Art of Mesogen Synthesis: A Technical Guide to the Application of 1-Bromo-4-propoxybenzene in Liquid Crystal Design
Abstract
This comprehensive guide details the strategic application of 1-bromo-4-propoxybenzene as a fundamental building block in the synthesis of calamitic (rod-shaped) liquid crystals. We explore its utility in forming mesogenic cores through palladium-catalyzed cross-coupling reactions, providing researchers and material scientists with a blend of mechanistic theory and field-proven laboratory protocols. This document offers an in-depth look at the synthesis of a classic liquid crystal, 4-propoxy-4'-cyanobiphenyl, elucidates the causality behind experimental choices, and presents a framework for the rational design of novel liquid crystalline materials.
Introduction: The Strategic Importance of this compound
Liquid crystals represent a unique state of matter, possessing the fluidity of liquids while maintaining the long-range orientational order of crystalline solids.[1] This anisotropy is the foundation of their application in a myriad of technologies, most notably liquid crystal displays (LCDs). The design of a liquid crystal molecule, or mesogen, is a meticulous exercise in molecular engineering, balancing a rigid aromatic core with flexible terminal chains to achieve specific thermal (mesophase) and electro-optical properties.[2]
This compound stands out as a premier starting material in this field. Its molecular architecture is elegantly simple yet highly effective. The terminal propoxy group (a C3 alkyl chain) provides the requisite flexibility to lower the melting point and influence the stability of the desired liquid crystal phase.[3] Crucially, the bromine atom at the para-position serves as a versatile reactive handle for carbon-carbon bond formation, allowing for the systematic construction of the elongated, rigid core structures essential for liquid crystallinity.[3][4] This guide will focus on the practical application of this key intermediate, with a primary emphasis on the robust and widely adopted Suzuki-Miyaura coupling reaction.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The construction of the biaryl and poly-aryl systems that form the core of most calamitic liquid crystals is predominantly achieved through palladium-catalyzed cross-coupling reactions. The reactivity of the C-Br bond in this compound makes it an ideal electrophilic partner in these transformations.
The Suzuki-Miyaura Coupling: A Pillar of Liquid Crystal Synthesis
The Suzuki-Miyaura coupling is the reaction of an organoboron compound (typically a boronic acid) with an organohalide.[5] It is celebrated for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids, making it exceptionally powerful for creating diverse molecular structures.[5][6]
Mechanism and Rationale for Experimental Choices:
The catalytic cycle, shown below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step can be challenging for electron-rich aryl bromides like our substrate because the electron-donating propoxy group makes the C-Br bond stronger.[8] To overcome this, bulky, electron-rich phosphine ligands (e.g., PPh₃, SPhos) are often employed. These ligands stabilize the Pd(0) center and facilitate its insertion into the C-Br bond.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[5] The base converts the boronic acid to a more nucleophilic boronate species (-B(OH)₃⁻), which readily transfers its aryl group to the electrophilic Pd(II) center.[8] An aqueous solvent system (e.g., toluene/water) is often used to dissolve the inorganic base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[6] This step is typically fast and irreversible.
Detailed Application Protocol: Synthesis of 4-Propoxy-4'-cyanobiphenyl (3OCB)
This protocol details the synthesis of 4-propoxy-4'-cyanobiphenyl, a well-characterized nematic liquid crystal, via Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Role |
| This compound | 215.09 | 10.0 | 2.15 g | Aryl Halide (Starting Material) |
| 4-Cyanophenylboronic acid | 146.94 | 12.0 (1.2 eq) | 1.76 g | Boronic Acid Coupling Partner |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.2 (2 mol%) | 231 mg | Pd(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 138.21 | 30.0 (3.0 eq) | 4.15 g | Base |
| Toluene | - | - | 40 mL | Organic Solvent |
| Ethanol | - | - | 10 mL | Co-solvent |
| Deionized Water | - | - | 10 mL | Aqueous Solvent for Base |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | ~2 g | Drying Agent |
| Hexanes/Ethyl Acetate | - | - | As needed | Solvents for Purification/TLC |
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 4-propoxy-4'-cyanobiphenyl.
Detailed Step-by-Step Protocol
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.15 g, 10.0 mmol), 4-cyanophenylboronic acid (1.76 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
-
Solvent Addition: Add toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.
-
Inerting the Atmosphere: Seal the flask and condenser system. Bubble argon or nitrogen gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (231 mg, 0.2 mmol) to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath and heat the mixture to a gentle reflux (approx. 90-95 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the this compound spot is no longer visible (typically 12-18 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Filter the purified crystals and dry them under vacuum.
Expected Results and Characterization
The successful synthesis of 4-propoxy-4'-cyanobiphenyl yields a white crystalline solid. The properties of this and related liquid crystals are highly dependent on the length of the alkoxy chain.
Table 1: Properties of 4-Alkoxy-4'-cyanobiphenyl Liquid Crystals (nOCB series)
| Alkoxy Chain (n) | Compound Name | Typical Yield (%) | Melting Point (Cr-N/SmA, °C) | Clearing Point (N-I, °C) | Mesophase(s) |
| 3 | 4-Propoxy-4'-cyanobiphenyl | 85 - 95 | 63.5 | 67.0 | Nematic |
| 5 | 4-Pentyloxy-4'-cyanobiphenyl | 85 - 95 | 54.0 | 68.0 | Nematic |
| 8 | 4-Octyloxy-4'-cyanobiphenyl | 80 - 90 | 54.5 | 80.0 | Smectic A, Nematic |
Note: Transition temperatures can vary slightly based on purity. Yields are representative for optimized Suzuki coupling reactions.
Characterization:
-
Polarized Optical Microscopy (POM): Upon melting, the nematic phase of 4-propoxy-4'-cyanobiphenyl will appear as a birefringent, mobile fluid. A characteristic schlieren texture is often observed.
-
Differential Scanning calorimetry (DSC): A DSC thermogram will show two distinct endothermic peaks upon heating, corresponding to the crystal-to-nematic and nematic-to-isotropic phase transitions.
Alternative Synthetic Routes: The Heck Reaction
While Suzuki coupling is often preferred, the Heck reaction offers an alternative for creating cores with unsaturated linkages like stilbenes.[9] This reaction couples an aryl halide with an alkene.[10][11] For instance, this compound could be coupled with styrene in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., Et₃N) to form a propoxy-stilbene derivative, another class of mesogenic compounds.[10]
Conclusion
This compound is a cornerstone synthon in the design and synthesis of calamitic liquid crystals. Its well-defined reactivity, particularly in robust and high-yielding Suzuki-Miyaura cross-coupling reactions, provides a reliable pathway to the biphenyl cores that are ubiquitous in commercial liquid crystal mixtures. The detailed protocol provided herein for the synthesis of 4-propoxy-4'-cyanobiphenyl serves as a practical, self-validating system for researchers. By understanding the mechanistic principles behind the reaction and the structure-property relationships of the resulting mesogens, scientists are well-equipped to innovate and develop the next generation of advanced liquid crystalline materials.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Gray, G. W., Hird, M., Ifill, A. D., Smith, W. E., & Toyne, K. J. (1995). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Liquid Crystals, 19(1), 59-71.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Ahmad, T., et al. (2014). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. Molecules, 19(4), 4914-4925.
- Paterson, D. A., et al. (2016). Understanding the twist-bend nematic phase: the characterisation of 1-(4-cyanobiphenyl-4′-yl)-6-(4-cyanobiphenyl-4′-yloxy)hexane (CB6OCB).
- Kadhem Abid, M. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry, 3, 131-145.
- Fu, G. C., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663.
- ElectronicsAndBooks. (2006). Orientational Distribution Function and Order Parameters of Two 4′-Alkoxy-4-Cyanobiphenyls in Mesomorphic Phase. [Link]
- ResearchGate. (2019). Chemical structures of 4-octyl-4′-cyanobiphenyl and 4-octyloxy-4′-cyanobiphenyl. [Link]
- ResearchGate. (2019). Heck reaction between bromobenzene and styrene. [Link]
- Tradeindia. (2024). 4-Propoxy-4'-Cyanobiphenyl. [Link]
- Srinivasa, H. T., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 4′-cyano-[1,1′-biphenyl]-4-yl 3-(benzyloxy)benzoate.
- Aldred, M. P., et al. (2007). Synthesis and mesomorphic behaviour of novel light-emitting liquid crystals. Liquid Crystals, 34(11), 1251-1263.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biolmolchem.com [biolmolchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Biaryl Compounds via 1-Bromo-4-propoxybenzene
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 1-Bromo-4-propoxybenzene as a key aryl halide precursor. Biaryl scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials, making their efficient synthesis a critical objective in modern organic chemistry.[1][2][3] This document focuses on palladium-catalyzed cross-coupling reactions, which offer a versatile and powerful toolkit for the construction of carbon-carbon and carbon-nitrogen bonds.[1][4] We will delve into the mechanistic principles and provide field-tested, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The guide emphasizes the rationale behind the selection of catalysts, ligands, and reaction conditions to empower users to not only replicate these methods but also to adapt them for their specific synthetic challenges.
Introduction: The Strategic Role of this compound
This compound is an invaluable building block in organic synthesis. The presence of the electron-donating propoxy group activates the aromatic ring, influencing its reactivity in cross-coupling reactions. The bromine atom serves as an excellent leaving group for a variety of palladium-catalyzed transformations. The differential reactivity offered by this substitution pattern allows for the synthesis of a diverse library of biaryl and related compounds, which are core structures in numerous biologically active molecules and functional materials.[1][5]
This guide will focus on the most robust and widely adopted palladium-catalyzed methods for derivatizing this compound:
-
Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds with arylboronic acids.
-
Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds with various amines.
-
Sonogashira Coupling: For the formation of C(sp²)-C(sp) bonds with terminal alkynes.
Safety & Handling
Before commencing any experimental work, it is critical to consult the Safety Data Sheet (SDS) for all reagents.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[6] It is classified as harmful if swallowed.
-
Palladium Catalysts: Many palladium compounds are irritants. Handle with care.
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) and potassium carbonate (K₂CO₃) are corrosive and/or irritants.
-
Solvents: Anhydrous solvents like toluene, dioxane, and THF are flammable.[7] All manipulations should be performed in a well-ventilated fume hood.
General Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
-
All reactions, especially those involving air- and moisture-sensitive reagents, should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.[8]
-
Ensure all glassware is oven- or flame-dried prior to use to remove residual moisture.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is the preeminent method for synthesizing biaryl compounds due to its mild conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][9][10]
Reaction Principle & Mechanistic Insight
The reaction couples an organoboron species with an organohalide.[10] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][11] For an electron-rich aryl bromide like this compound, the initial oxidative addition of the Pd(0) catalyst into the C-Br bond can be challenging.[9] To overcome this, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are employed. These ligands stabilize the palladium center and promote the oxidative addition and subsequent reductive elimination steps, leading to higher yields and faster reaction times.[9][12] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[3][10]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 4-Propoxy-4'-methyl-1,1'-biphenyl
This protocol describes the coupling of this compound with 4-methylphenylboronic acid.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq.)
-
4-Methylphenylboronic acid (1.2 mmol, 1.2 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane, anhydrous (4 mL)
-
Water, degassed (1 mL)
-
Schlenk flask, magnetic stir bar, condenser
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methylphenylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.
-
Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Heat the mixture to 90 °C in a preheated oil bath and stir vigorously for 12 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2x15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.[10][13]
Data Presentation: Representative Suzuki Couplings
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 90-98 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 16 | 85-95 |
| 3 | 3-Chlorophenylboronic acid | Pd-Catalyst II (1) | K₂CO₃ (2) | H₂O/TBAB | 60 | 2 | ~94[14] |
| 4 | 2-Thiopheneboronic acid | SPhos Pd G3 (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 8 | 88-96 |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed reaction for forming C-N bonds, providing access to a vast range of aryl amines which are key structures in medicinal chemistry.[8][15]
Reaction Principle & Mechanistic Insight
The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base.[15][16] The catalytic cycle is similar to other cross-couplings, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine.[8] The choice of a bulky, electron-rich phosphine ligand is critical, especially for sterically hindered substrates, as it facilitates the reductive elimination step.[8] The base (commonly NaOtBu or K₃PO₄) is essential for deprotonating the amine, allowing it to coordinate to the palladium center.[16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-phenyl-4-propoxyaniline
This protocol details the coupling of this compound with aniline.
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq.)
-
Aniline (1.2 mmol, 1.2 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)
-
Toluene, anhydrous (5 mL)
-
Schlenk tube or vial with a screw cap
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Reagent Addition: Add toluene, followed by this compound and then aniline via syringe.
-
Reaction: Seal the tube tightly and place it in a preheated oil bath or heating block at 100 °C. Stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove palladium black and salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired aryl amine.
Data Presentation: Representative Amination Couplings
| Entry | Amine Partner | Ligand | Base (eq.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | tBuDavePhos | NaOtBu (1.4) | Toluene | 100 | 18 | ~67[17] |
| 2 | Aniline | XPhos | NaOtBu (1.4) | Toluene | 100 | 20 | 90-99 |
| 3 | Benzylamine | BrettPhos | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 85-95 |
| 4 | Indole | RuPhos | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 80-92 |
Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling is a reliable method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne, making it invaluable for synthesizing substituted alkynes and conjugated enynes.[18][19][20]
Reaction Principle & Mechanistic Insight
This reaction is co-catalyzed by palladium and copper(I) salts.[18] The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The final reductive elimination step yields the aryl-alkyne product and regenerates the Pd(0) catalyst.[18]
Protocol: Synthesis of 1-(Phenylethynyl)-4-propoxybenzene
Materials and Reagents:
-
This compound (1.0 mmol, 1.0 eq.)
-
Phenylacetylene (1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (Et₃N), anhydrous (10 mL)
-
Schlenk flask, magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask under argon, add this compound, Pd(PPh₃)₄, and CuI.
-
Solvent and Reagent Addition: Add anhydrous triethylamine, followed by the dropwise addition of phenylacetylene.
-
Reaction: Stir the reaction mixture at 60 °C for 6 hours, monitoring by TLC.
-
Work-up: Cool the mixture to room temperature and filter to remove the triethylammonium bromide salt. Rinse the solid with diethyl ether.
-
Purification: Concentrate the combined filtrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane) to afford the pure product.
Data Presentation: Representative Sonogashira Couplings
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (3) | Et₃N | Et₃N | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | Et₃N | THF | 65 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | [PdCl₂(CH₃CN)₂] (15) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~70-80[21] |
| 4 | 1,7-Octadiyne | sXPhos Pd G3 (5) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | ~60-70[21] |
General Experimental Workflow
The successful execution of these cross-coupling reactions relies on a systematic and careful workflow. The following diagram outlines the key stages from preparation to final analysis.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Goossen, L. J., et al. (2007). Synthesis of Biaryls via Decarboxylative Pd-Catalyzed Cross-Coupling Reaction. Organic Letters, 9(5), 769–772. ACS Publications.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Organic-Chemistry.org.
- Guram, A. S., & Buchwald, S. L. (2019). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Tetrahedron, 75(20), 2893-2907. NIH.
- San Diego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego.edu.
- Negishi, E., et al. (2003). Synthesis of biaryls via palladium-catalyzed cross-coupling: 2-methyl-4′-nitrobiphenyl. Organic Syntheses, 80, 279.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177-2250. ACS Publications.
- Journal of Chemical Education. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ACS Publications.
- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2391–2404. PubMed Central.
- Organic Chemistry Portal. (n.d.). Stille Coupling. Organic-Chemistry.org.
- Chen, Y., et al. (2021). Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. The Journal of Organic Chemistry, 86(20), 14352–14362. ACS Publications.
- Wikipedia. (n.d.). Stille reaction.
- Science.gov. (n.d.). grignard reagent formation: Topics.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- University of California, Irvine. (n.d.). EXPLORATION OF COPPER-CATALYZED GRIGNARD CROSS-COUPLING.
- Google Patents. (1999). Process for preparing biaryl compounds.
- Zhang, C., et al. (2023). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 145(24), 13072–13077. PubMed Central.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. ACS Publications.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. Wiley Online Library.
- Prier, C. K., & Arnold, F. H. (2016). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Chemical Science, 7(3), 1676–1680. PubMed Central.
- Isenegger, P. G., et al. (2023). Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries. Bioconjugate Chemistry, 34(3), 505–512. PubMed Central.
- ResearchGate. (n.d.). Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis.
- Wang, S., et al. (2023). Synthesis of propargyl silanes from terminal alkynes via a migratory Sonogashira reaction. Chemical Communications, 59(50), 7683-7686. Royal Society of Chemistry.
- ResearchGate. (n.d.). Upgrading Cross-Coupling Reactions for Biaryl Syntheses.
- ResearchGate. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method.
- Ma, D., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6552-6565. PubMed Central.
- Kumar, V., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22464-22485. PubMed Central.
- Frontiers in Chemistry. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lithiation of 1-Bromo-4-propoxybenzene for Nucleophilic Addition
<
Abstract
This document provides a comprehensive technical guide for the efficient generation of 4-propoxyphenyllithium via lithium-halogen exchange of 1-bromo-4-propoxybenzene and its subsequent application in nucleophilic addition reactions. This protocol is designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry. The methodologies detailed herein emphasize safety, reproducibility, and high-yield synthesis of valuable intermediates. We delve into the mechanistic underpinnings of the reactions, provide step-by-step experimental procedures, and offer insights into critical process parameters.
Introduction: The Strategic Importance of Aryllithium Reagents
Aryllithium reagents are powerful nucleophiles and strong bases, making them indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] The generation of these reactive intermediates via lithium-halogen exchange is a particularly rapid and efficient method, often proceeding cleanly at low temperatures.[2][3][4] This application note focuses on the lithiation of this compound, a versatile building block, to generate 4-propoxyphenyllithium. This intermediate can then be reacted with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to construct more complex molecular architectures.[5][6]
The propoxy group in the para position offers several advantages. It imparts lipophilicity, which can be crucial for modulating the pharmacokinetic properties of drug candidates. Furthermore, the ether linkage is generally stable to the strongly basic conditions of the lithiation reaction, allowing for selective functionalization of the aromatic ring.
Mechanistic Rationale: The Lithium-Halogen Exchange
The core of this protocol lies in the lithium-halogen exchange reaction. This process involves the treatment of an aryl halide, in this case, this compound, with an organolithium reagent, typically n-butyllithium (n-BuLi). The reaction is believed to proceed through an "ate-complex" intermediate or transition state, where the nucleophilic butyl group of n-BuLi attacks the electrophilic bromine atom of the aryl bromide.[7][8] This exchange is driven by the formation of the more stable aryllithium species, where the negative charge resides on a more electronegative sp²-hybridized carbon atom.
The reaction is typically performed at very low temperatures (-78 °C or below) to prevent side reactions, such as the reaction of n-BuLi with the solvent (e.g., tetrahydrofuran, THF) or unwanted metalation at other positions on the aromatic ring.[2][9] Ethereal solvents like THF or diethyl ether are commonly used as they can solvate the lithium cation, increasing the reactivity of the organolithium reagent.[2]
Safety First: Handling Pyrophoric Reagents
WARNING: n-Butyllithium is a pyrophoric reagent, meaning it can ignite spontaneously upon contact with air or moisture.[10][11] All manipulations involving n-BuLi must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE)
-
Flame-resistant lab coat
-
Safety goggles and a face shield[12]
-
Chemically resistant gloves (e.g., nitrile gloves, worn in double layers)
Safe Handling and Quenching Procedures
-
Always use syringes and needles that have been oven-dried and cooled under an inert atmosphere.
-
Perform all transfers and reactions in a well-ventilated fume hood.[13]
-
Have a Class D fire extinguisher (for combustible metals) readily available. DO NOT USE WATER to extinguish an organolithium fire.[12]
-
Unused n-BuLi and any equipment contaminated with it must be quenched carefully. A common method is the slow addition of isopropanol to a dilute solution of the reagent in an inert solvent at low temperature, followed by the slow addition of water.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Alfa Aesar | Store under inert atmosphere. |
| n-Butyllithium (2.5 M in hexanes) | Solution in hexanes | e.g., Sigma-Aldrich | Titrate before use for accurate concentration. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | e.g., Sigma-Aldrich | Freshly distilled from sodium/benzophenone. |
| Benzaldehyde | ≥99% | e.g., Sigma-Aldrich | Freshly distilled. |
| Acetophenone | ≥99% | e.g., Sigma-Aldrich | Freshly distilled. |
| Dry Ice (solid CO₂) | - | Local supplier | Crush into a powder before use. |
| Diethyl ether (anhydrous) | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich | |
| Saturated aqueous NH₄Cl | - | In-house prep. | |
| Saturated aqueous NaHCO₃ | - | In-house prep. | |
| Brine (saturated NaCl solution) | - | In-house prep. | |
| Anhydrous Magnesium Sulfate | - | e.g., Fisher Scientific | For drying organic layers. |
General Procedure for the Lithiation of this compound
This procedure details the in-situ generation of 4-propoxyphenyllithium. The subsequent nucleophilic addition will be carried out in the same reaction vessel.
Caption: General workflow for the lithiation and subsequent nucleophilic addition.
Step-by-Step Protocol:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask, followed by anhydrous THF (sufficient to make a ~0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting pale yellow solution at -78 °C for 1 hour. The 4-propoxyphenyllithium reagent is now formed and ready for the next step.
Protocol for Nucleophilic Addition to an Aldehyde (e.g., Benzaldehyde)
This protocol describes the synthesis of (4-propoxyphenyl)(phenyl)methanol.
-
Electrophile Addition: To the freshly prepared solution of 4-propoxyphenyllithium at -78 °C, slowly add freshly distilled benzaldehyde (1.0 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired secondary alcohol.[5]
Protocol for Nucleophilic Addition to a Ketone (e.g., Acetophenone)
This protocol outlines the synthesis of 1-phenyl-1-(4-propoxyphenyl)ethanol.
-
Electrophile Addition: To the freshly prepared solution of 4-propoxyphenyllithium at -78 °C, slowly add freshly distilled acetophenone (1.0 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature over 2 hours.
-
Workup: Follow the quenching, extraction, washing, drying, and concentration steps as described in Protocol 4.3.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the target tertiary alcohol.[5]
Protocol for Nucleophilic Addition to Carbon Dioxide (Carboxylation)
This protocol details the synthesis of 4-propoxybenzoic acid.[14]
-
Electrophile Addition: Place a generous amount of freshly crushed dry ice in a separate flask equipped with a nitrogen inlet. Rapidly transfer the cold (-78 °C) solution of 4-propoxyphenyllithium via a cannula onto the dry ice with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature, which will sublime the excess CO₂.
-
Acidification: Add water to the residue, and then acidify to pH ~2 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield 4-propoxybenzoic acid, which can be further purified by recrystallization if necessary.
Data and Expected Results
Reagent Stoichiometry and Product Yields
| Starting Material | Electrophile | Product | Typical Yield |
| This compound | Benzaldehyde | (4-propoxyphenyl)(phenyl)methanol | 85-95% |
| This compound | Acetophenone | 1-phenyl-1-(4-propoxyphenyl)ethanol | 80-90% |
| This compound | Carbon Dioxide | 4-propoxybenzoic acid | 90-98% |
Yields are based on purified products and may vary depending on experimental conditions and scale.
Characterization Data
The identity and purity of the starting material, this compound, and the final products should be confirmed by standard analytical techniques.
-
This compound:
-
Product Characterization: The synthesized products should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm their structures. The spectroscopic data should be consistent with the expected structures.
Troubleshooting and Key Considerations
-
Low Yields:
-
Moisture: Ensure all glassware is rigorously dried and solvents are anhydrous. Moisture will quench the organolithium reagent.
-
Reagent Quality: The concentration of n-BuLi solutions can decrease over time. Titrate the solution before use to ensure accurate stoichiometry.
-
Temperature Control: Maintaining a low temperature during the lithiation and addition steps is critical to prevent side reactions.
-
-
Formation of Side Products:
-
Wurtz-type Coupling: If the temperature is not kept sufficiently low, coupling of the aryllithium with the starting aryl bromide can occur.
-
Protonation: Adventitious proton sources (e.g., moisture, acidic protons on the substrate) can protonate the aryllithium, leading to the formation of propoxybenzene.
-
Conclusion
The lithiation of this compound followed by nucleophilic addition is a robust and versatile method for the synthesis of a variety of functionalized aromatic compounds. By adhering to the detailed protocols and safety precautions outlined in this application note, researchers can reliably and efficiently generate valuable intermediates for applications in drug discovery and materials science. The key to success lies in the meticulous exclusion of air and moisture and precise control over reaction temperatures.
References
- Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyl Lithium.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734198, this compound.
- Bridgeman, C. L. (2013). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. BYU ScholarsArchive.
- Geherty, M. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, The College of New Jersey.
- NIST. (n.d.). 1-Bromo-4-propylbenzene. NIST Chemistry WebBook.
- O'Shea, P. D. (2009). The Lithium–Halogen Exchange Reaction in Process Chemistry. In Organic Letters, 11(13), 2888-2891.
- Myers, A. (n.d.). Lithium-Halogen Exchange. Harvard University.
- Ganiek, M. A. (2018). Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Ludwig-Maximilians-Universität München.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15324111, 1-Bromo-4-(2-methylpropoxy)benzene.
- Gschwend, H. W., & Rodriguez, H. R. (1979). Mechanism of aromatic lithiation reactions--Importance of steric factors. Organic Reactions, 26, 1-360.
- Dyker, G. (2023, January 25). Mechanism of the Lithiation - Insights in Advanced Organic Chemistry 11 [Video]. YouTube. [Link]
- Myers, A. (n.d.). Organolithium Reagents. Harvard University.
- Reich, H. J. (n.d.). Organolithium Reagents. University of Wisconsin.
- PubChemLite. (n.d.). This compound (C9H11BrO).
- Wikipedia. (n.d.). Organolithium reagent.
- ChemHelp ASAP. (2019, October 24). synthesis of organolithium reagents [Video]. YouTube. [Link]
- Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.
- Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
- Ashenhurst, J. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Master Organic Chemistry.
- Schober, L. (2021). SYNTHESIS OF 1-BROMO-1-LITHIO- 1-ALKENES AND INVESTIGATIONS ON THE THEIR REACTIVITY. JKU ePUB.
- Tour, J. M., & Lamba, J. S. (1992). Polymerization of 1-Bromo-4-lithiobenzene in THF. A Route to Soluble Polyphenylenes. Defense Technical Information Center.
- Hunt, I. (n.d.). Ch17: RLi or RMgX with Aldehydes or Ketones. University of Calgary.
- NIST. (n.d.). 4-Propoxybenzoic acid. NIST Chemistry WebBook.
- Smith, A. B., III, & Ali, A. (2018). Merging Asymmetric[12][16]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. Organic Letters, 20(17), 5236-5240.
- The Organic Chemistry Tutor. (2023, January 31). Reactions of Organometallic Reagents with Ketones and Aldehydes [Video]. YouTube. [Link]
- Dr. P. (2023, August 29). Grignard and Alkyl Lithium reagents with Ketones and Aldehydes [Video]. YouTube. [Link]
- Lumen Learning. (n.d.). Addition of RMgX/RLi to polar pi bonds. Organic Chemistry II.
- Haddad, N., et al. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o‑Quinone Methides: A Four-Component Reaction. The Journal of Organic Chemistry, 88(4), 2136-2141.
- Li, Y., et al. (2022). Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. Molecules, 27(19), 6539.
- Ben-Ammar, A., et al. (2024). Novel nucleophilic addition SN2′–SN2′ pathway: utilizing phosphonium salts as electrophilic agents for synthesizing new phosphine oxides of Morita–Baylis–Hillman (MBH) adducts. Comptes Rendus Chimie, 27, 1-10.
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. joss.tcnj.edu [joss.tcnj.edu]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.3. Addition of RMgX/RLi to polar pi bonds | Organic Chemistry II [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. nj.gov [nj.gov]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. 4-Propoxybenzoic acid [webbook.nist.gov]
- 15. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 17. A11462.14 [thermofisher.com]
Application Note: A Validated Protocol for the Palladium-Catalyzed Synthesis of 4-Propoxyphenol
Abstract
4-Propoxyphenol is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials. This application note provides a detailed, validated protocol for the synthesis of 4-propoxyphenol from the readily available starting material, 1-bromo-4-propoxybenzene. Moving beyond classical methods that require harsh conditions, we present a modern approach utilizing a palladium-catalyzed hydroxylation reaction. This method offers high efficiency, excellent functional group tolerance, and proceeds under mild conditions. The causality behind experimental choices, a complete step-by-step protocol, safety data, and troubleshooting guidance are provided to ensure reliable and reproducible results.
Introduction and Strategic Analysis
The conversion of an aryl halide to a phenol is a fundamental transformation in organic synthesis. While several strategies exist, their applicability to a substrate like this compound varies significantly.
-
Classical Nucleophilic Aromatic Substitution (SNAr): This pathway is generally inefficient for unactivated aryl halides such as this compound.[1][2] The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[1][3] In the absence of such activation, forcing this reaction requires extreme conditions of high temperature and pressure, often leading to low yields and side products.[4]
-
Grignard-Based Methods: An alternative involves the formation of a Grignard reagent from this compound, followed by oxidation. While feasible, Grignard reagents are highly sensitive to moisture and protic functional groups, and the oxidation step can sometimes be complex to control.[5][6]
-
Transition-Metal Catalysis: Modern organic synthesis heavily favors transition-metal-catalyzed cross-coupling reactions for their high efficiency and mild reaction conditions.[7][8] Palladium-catalyzed hydroxylation, a variant of the Buchwald-Hartwig amination, has emerged as a robust and general method for converting aryl halides to phenols.[9][10] This approach utilizes a palladium catalyst in conjunction with a specialized phosphine ligand to facilitate the coupling of an aryl halide with a hydroxide source. Recent advancements have introduced stable and non-toxic hydroxide surrogates like boric acid, further enhancing the method's utility and safety profile.[11][12][13]
Given its superior performance under mild conditions and broad substrate scope, this guide will detail a palladium-catalyzed hydroxylation using boric acid as the hydroxide source.
Reaction Mechanism: The Palladium Catalytic Cycle
The accepted mechanism for this transformation involves a Pd(0)/Pd(II) catalytic cycle. The bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination steps.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Ligand Exchange/Metathesis: The hydroxide source (in this case, derived from boric acid and a base like cesium carbonate) displaces the bromide on the palladium complex.
-
Reductive Elimination: The C-O bond is formed as 4-propoxyphenol is eliminated from the complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: Palladium catalytic cycle for hydroxylation of aryl bromides.
Detailed Experimental Protocol
This protocol is designed for a 1 mmol scale reaction. All operations should be performed in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Amount (1 mmol scale) | Molar Eq. |
| This compound | C₉H₁₁BrO | 215.09 | 39969-56-7 | 215 mg | 1.0 |
| Boric Acid | B(OH)₃ | 61.83 | 10043-35-3 | 93 mg | 1.5 |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | 534-17-8 | 652 mg | 2.0 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 3375-31-3 | 11.2 mg | 0.05 (5 mol%) |
| t-BuBrettPhos | C₂₉H₄₃P | 422.63 | 1160861-59-5 | 53 mg | 0.125 (12.5 mol%) |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | 872-50-4 | 2.0 mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ~50 mL | - |
| Brine (Saturated NaCl) | NaCl | 58.44 | 7647-14-5 | ~20 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | As needed | - |
| Silica Gel (for column) | SiO₂ | 60.08 | 7631-86-9 | As needed | - |
Equipment: 10 mL oven-dried round-bottom flask, magnetic stir bar, condenser, nitrogen or argon gas inlet, heating mantle with stirrer, standard glassware for work-up and chromatography.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 4-propoxyphenol.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add this compound (215 mg, 1.0 mmol), boric acid (93 mg, 1.5 mmol), cesium carbonate (652 mg, 2.0 mmol), palladium(II) acetate (11.2 mg, 5 mol%), and t-BuBrettPhos (53 mg, 12.5 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon gas for 5-10 minutes. A robust inert atmosphere is critical for catalyst stability and activity.
-
Solvent Addition: Using a syringe, add 2.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.
-
Reaction: Place the flask in a pre-heated heating mantle set to 80 °C. Stir the reaction mixture vigorously for 24 hours under a positive pressure of nitrogen or argon. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After 24 hours, remove the flask from the heat and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and deionized water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2 x 20 mL) and then with brine (20 mL) to remove residual NMP and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to afford pure 4-propoxyphenol.
-
Characterization: The final product should be a white to off-white solid. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis (Expected MP: 54-56 °C).[14]
Safety and Handling
All chemical manipulations must be carried out using appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Causes skin, eye, and respiratory irritation.[15] Handle in a fume hood.
-
4-Propoxyphenol: Harmful if swallowed.[16][17] Causes skin and serious eye irritation.[16][17] Avoid inhalation of dust.
-
Palladium(II) Acetate & Phosphine Ligands: Potentially toxic and sensitizing. Avoid inhalation and skin contact.
-
N-Methyl-2-pyrrolidone (NMP): A reproductive hazard. Handle with extreme care, using appropriate gloves and ensuring containment.
-
Cesium Carbonate: Corrosive base. Avoid contact with skin and eyes.
Refer to the Safety Data Sheets (SDS) for each reagent before beginning the experiment.[16]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed by air/moisture)- Wet solvent or reagents- Insufficient temperature | - Ensure a robust inert atmosphere throughout.- Use freshly opened anhydrous solvent.- Verify the temperature of the heating mantle. |
| Formation of Side Products | - Reaction temperature too high- Catalyst decomposition leading to side pathways | - Lower the reaction temperature slightly (e.g., to 70 °C) and extend the reaction time.- Use a palladium pre-catalyst for more reliable activity. |
| Difficult Purification | - Incomplete removal of NMP during work-up | - Perform additional aqueous washes during the extraction process. NMP is water-soluble. |
Conclusion
This application note details a reliable and efficient palladium-catalyzed protocol for the synthesis of 4-propoxyphenol from this compound. By leveraging a modern cross-coupling strategy, this method avoids the harsh conditions and limited scope of classical approaches. The provided step-by-step procedure, mechanistic insights, and troubleshooting guide are intended to enable researchers to successfully implement this valuable transformation in their own laboratories.
References
- Chemistry LibreTexts. (2021, December 27). 6.2: Preparation of Phenols- Nucleophilic Aromatic Substitution.
- Song, Z.-Q., & Wang, D.-H. (2020). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid. Organic Letters, 22(21), 8470–8474.
- PubChem. This compound. National Center for Biotechnology Information.
- Fors, B. P., et al. (2015). Pd-Catalyzed Hydroxylation of Aryl Halides under Air and in an Eco-Friendly Solvent. ACS Sustainable Chemistry & Engineering, 3(12), 3215–3219.
- Universal Class. Understanding Phenols and Aryl Halides.
- ResearchGate. (2010). Palladium-Catalyzed Hydroxylation of Aryl Halides under Ambient Conditions. Request PDF.
- CoLab. (2020, October 21). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.
- Chemsrc. 4-Propoxyphenol | CAS#:18979-50-5.
- PubChem. 4-Propoxyphenol. National Center for Biotechnology Information.
- ACS Publications. (2020, October 21). Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid.
- PubMed Central (PMC). (2017, March 23). Transition-metal-catalyzed synthesis of phenols and aryl thiols.
- ResearchGate. Approaches to phenols from aryl halides. Scientific Diagram.
- Google Patents. US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides.
- Organic Chemistry Portal. Phenol synthesis by substitution or oxidation.
- University of Evansville. The Grignard Reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US2028065A - Simultaneous hydrolysis and ammonolysis of aryl halides - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenol synthesis by substitution or oxidation [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Transition-metal-catalyzed synthesis of phenols and aryl thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid [organic-chemistry.org]
- 12. Palladium-Catalyzed Hydroxylation of Aryl Halides with Boric Acid | CoLab [colab.ws]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-Propoxyphenol | CAS#:18979-50-5 | Chemsrc [chemsrc.com]
- 15. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. 4-Propoxyphenol | C9H12O2 | CID 29352 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-Bromo-4-propoxybenzene as a Versatile Building Block for Agrochemical Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic application of 1-Bromo-4-propoxybenzene. It serves as a versatile intermediate for constructing complex molecular architectures central to modern fungicides, herbicides, and insecticides. We delve into the core chemical transformations where this building block excels, including Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as Copper-catalyzed etherifications. Each section combines in-depth mechanistic insights with detailed, field-proven laboratory protocols, troubleshooting guides, and data presentation to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of this compound
This compound (CAS: 39969-56-7, Mol. Formula: C₉H₁₁BrO) is an aromatic compound featuring a bromine atom and a propoxy group at the para positions of a benzene ring.[1][2] This specific substitution pattern makes it an exceptionally valuable building block in organic synthesis.[3] The propoxy group modifies the electronic properties and lipophilicity of the molecule, which can be crucial for the biological activity and bioavailability of the final agrochemical product. The bromine atom provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.[4]
The primary utility of this compound lies in its ability to introduce the 4-propoxyphenyl moiety into a target molecule. This fragment is found in numerous biologically active compounds, where it often serves to optimize binding interactions with target enzymes or receptors in pests and weeds. This guide will focus on the three most impactful transformations for this substrate in an agrochemical context.
Palladium-Catalyzed Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C(sp²)-C(sp²) bonds to create biaryl structures.[5][6] These scaffolds are integral to many successful fungicides, such as Boscalid, which rely on a biaryl core for their mode of action.[7][8]
Mechanistic Principle & Rationale
The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The electron-donating nature of the propoxy group can slightly slow this step compared to electron-deficient aryl halides, but it remains highly efficient.
-
Transmetalation: A base activates the boronic acid partner, forming a boronate complex. This complex then transfers its organic group to the Palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the Palladium center couple and are expelled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[6]
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like homocoupling or protodeboronation.[5][9]
Application Example: Synthesis of a Boscalid-type Fungicide Precursor
This protocol describes the coupling of this compound with 2-chlorophenylboronic acid to generate a key biaryl intermediate, demonstrating a foundational step for synthesizing analogues of anilide fungicides.
Detailed Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
(2-Chlorophenyl)boronic acid (1.2 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2.5 eq)
-
Toluene and Water (e.g., 10:1 v/v), degassed
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 mmol), (2-Chlorophenyl)boronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene. Add this catalyst/ligand mixture to the main reaction flask.
-
Inerting: Evacuate and backfill the flask with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously for 12-18 hours. Monitor reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Data Presentation: Suzuki Coupling
| Parameter | Condition | Rationale |
| Catalyst System | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich ligand that promotes efficient oxidative addition and reductive elimination, ideal for this substrate. |
| Base | K₃PO₄ | A moderately strong base effective at promoting transmetalation without causing significant boronic acid decomposition.[7] |
| Solvent System | Toluene / Water | A biphasic system that dissolves organic reagents while the aqueous phase facilitates the action of the inorganic base. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the catalytic cycle at a reasonable rate without significant thermal degradation. |
| Expected Yield | 85-95% | This system is generally robust and high-yielding for similar aryl bromides. |
Experimental Workflow Diagram
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Palladium-Catalyzed Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is the premier method for constructing carbon-nitrogen bonds, a transformation essential for synthesizing a vast range of herbicides and fungicides containing arylamine or N-aryl heterocycle motifs.[10][11] This reaction offers broad substrate scope and functional group tolerance, making it a powerful tool in agrochemical discovery.[11]
Mechanistic Principle & Rationale
Similar to the Suzuki coupling, this reaction follows a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of this compound.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the Pd(II) complex. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. This is often the rate-limiting step.[12]
-
Reductive Elimination: The aryl and amino groups are eliminated from the palladium center, forming the C-N bond of the product and regenerating the Pd(0) catalyst.
Success hinges on the synergistic interplay between a bulky, electron-rich phosphine ligand and a non-nucleophilic strong base.[11] The ligand facilitates the reductive elimination step, while the base is crucial for generating the active amido species.
Application Example: Synthesis of an N-Aryl Piperidine Intermediate
This protocol outlines the coupling of this compound with piperidine, a common heterocyclic amine, to form an N-aryl piperidine. Such structures can serve as precursors for various bioactive molecules.
Detailed Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (3.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.6 eq)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reactor Setup (Inert Atmosphere): In a glovebox or under a strong flow of argon, add NaOtBu (1.6 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Pre-mixing: In a separate vial, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.035 mmol), and 2 mL of anhydrous toluene. Stir for 5 minutes until a homogeneous solution forms.
-
Reagent Addition: Add this compound (1.0 mmol) and an additional 3 mL of toluene to the Schlenk tube containing the base.
-
Final Additions: Add the catalyst premix to the Schlenk tube, followed by piperidine (1.5 mmol) via syringe.
-
Reaction: Seal the tube and place it in a preheated heating block at 100 °C. Stir for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding 10 mL of water. Dilute with ethyl acetate (20 mL).
-
Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient, often with 1% triethylamine to prevent product streaking).
Data Presentation: Buchwald-Hartwig Amination
| Parameter | Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / XPhos | XPhos is a highly effective bulky monophosphine ligand that accelerates the rate-limiting reductive elimination step.[10] |
| Base | NaOtBu | A strong, non-nucleophilic base required to deprotonate the amine without competing in side reactions.[13] |
| Solvent | Anhydrous Toluene | A non-polar aprotic solvent that is standard for this reaction, ensuring stability of the catalyst and base. |
| Atmosphere | Inert (Argon/N₂) | Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and phosphine ligand.[11] |
| Expected Yield | 80-95% | This catalyst system is highly reliable for coupling secondary amines with aryl bromides. |
Experimental Workflow Diagram
Caption: Workflow for Buchwald-Hartwig amination of this compound.
Ullmann-type Etherification: Accessing Diaryl Ether Cores
The formation of a diaryl ether linkage is another critical transformation in agrochemical synthesis, famously used for diphenyl ether herbicides. While modern palladium-catalyzed methods exist, the copper-catalyzed Ullmann condensation remains a robust and cost-effective alternative, especially at larger scales.[14]
Mechanistic Principle & Rationale
The classical Ullmann reaction typically requires stoichiometric copper and harsh conditions. Modern variations use catalytic amounts of a copper(I) salt, often with a ligand like phenanthroline, to facilitate the coupling between an aryl halide and a phenol.
-
A copper(I) salt reacts with the deprotonated phenol (phenoxide) to form a copper(I) phenoxide species.
-
This species undergoes oxidative addition with this compound.
-
Reductive elimination from the resulting copper(III) intermediate yields the diaryl ether product and regenerates a Cu(I) species.
This reaction requires high temperatures and polar aprotic solvents to proceed effectively.
Detailed Protocol: Copper-Catalyzed O-Arylation
Materials:
-
This compound (1.0 eq)
-
4-Chlorophenol (1.2 eq)
-
Copper(I) Iodide (CuI) (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere setup
Procedure:
-
Reactor Setup: To an oven-dried Schlenk flask, add Cs₂CO₃ (2.0 mmol), 4-chlorophenol (1.2 mmol), and CuI (0.1 mmol).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 mmol) followed by anhydrous DMF (5 mL) via syringe.
-
Reaction: Heat the mixture to 130-140 °C in a preheated oil bath and stir for 24-36 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (25 mL) and ethyl acetate (25 mL).
-
Purification: Filter the mixture through a pad of Celite® to remove insoluble copper salts, washing the pad with ethyl acetate. Separate the filtrate layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
Data Presentation: Ullmann Etherification
| Parameter | Condition | Rationale |
| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper(I) source for Ullmann-type couplings. |
| Base | Cs₂CO₃ | A strong base that effectively deprotonates the phenol and is highly soluble in polar aprotic solvents. |
| Solvent | Anhydrous DMF | A high-boiling polar aprotic solvent required to achieve the necessary reaction temperature and dissolve reagents. |
| Temperature | 130-140 °C | High thermal energy is necessary to overcome the activation barrier for this transformation.[14] |
| Expected Yield | 65-80% | Yields for Ullmann couplings can be more variable than Pd-catalyzed reactions but are effective for this bond type. |
Experimental Workflow Diagram
Caption: Workflow for Copper-catalyzed Ullmann etherification.
Conclusion
This compound stands out as a highly effective and versatile building block for agrochemical synthesis. Its ability to undergo robust and high-yielding cross-coupling reactions allows for the strategic installation of the 4-propoxyphenyl group, a valuable component for tuning the biological efficacy of active ingredients. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions provide a solid foundation for researchers to leverage this intermediate in the creation of novel and effective crop protection agents. The successful application of these methods will continue to drive innovation in the development of next-generation agrochemicals.
References
- RSC Publishing. A novel process concept for the three step Boscalid® synthesis. [Link]
- Google Patents. CN104592117A - Synthesis method of pyraclostrobin.
- ACS Publications.
- SciSpace. Synthesis technology of pyraclostrobin (2016). [Link]
- Google Patents.
- ResearchGate. A novel process concept for the three step Boscalid® synthesis. [Link]
- ResearchGate. Toward a Continuous-Flow Synthesis of Boscalid (R) | Request PDF. [Link]
- Google Patents. CN110105287B - Synthesis process of pyraclostrobin.
- RSC Publishing.
- ResearchGate.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of 1-bromo-3-(4-phenylphenyl)benzene in Chemical Synthesis. [Link]
- PubChemLite. This compound (C9H11BrO). [Link]
- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)
- PubChem. This compound. [Link]
- ResearchGate. Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. [Link]
- ResearchGate.
- NIH National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Sources
- 1. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Stille Coupling Reaction of 1-Bromo-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Stille cross-coupling reaction, with a specific focus on the practical application of this powerful carbon-carbon bond-forming methodology to 1-Bromo-4-propoxybenzene. As a versatile aryl bromide, this substrate is a valuable building block in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. These notes are designed to offer both a theoretical understanding and actionable protocols for successful implementation in a laboratory setting.
Introduction: The Stille Reaction in Modern Synthesis
The Stille reaction, first extensively developed by John Kenneth Stille in the late 1970s, is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organic halide or pseudohalide.[1][2][3] This reaction has become a cornerstone of modern organic synthesis due to its remarkable functional group tolerance, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4][5] These attributes make it particularly suitable for the late-stage functionalization of complex molecules, a common requirement in drug development.[3]
The general transformation can be represented as follows:
R¹-X + R²-Sn(R³)₃ → R¹-R² + X-Sn(R³)₃
Where:
-
R¹ : The organic moiety from the electrophile (e.g., 1-propoxybenzene from this compound).
-
X : A halide (typically Br or I) or a pseudohalide (e.g., triflate).[1][2]
-
R² : The organic group to be transferred from the organostannane.
-
R³ : Non-transferable alkyl groups on the tin atom, commonly butyl or methyl.[3]
While incredibly powerful, a primary consideration in employing the Stille reaction is the toxicity of organotin compounds and their byproducts.[1][6] Consequently, careful handling and robust purification strategies are imperative.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl bromide (this compound) to form a Pd(II) complex.[1][4] This step involves the insertion of the palladium atom into the carbon-bromine bond. The use of electron-rich, bulky phosphine ligands can accelerate this step.[8]
-
Transmetalation : The organostannane reagent then exchanges its organic group (R²) with the halide on the palladium center.[1][4] This is often the rate-limiting step of the catalytic cycle.[9] Additives such as copper(I) salts or lithium chloride can facilitate this process.[2][10]
-
Reductive Elimination : The two organic groups (R¹ and R²) on the palladium center couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Stille coupling reaction.
Experimental Protocol: Stille Coupling of this compound
This section provides a general, robust protocol for the Stille coupling of this compound with an organostannane. The specific organostannane, catalyst, ligand, and solvent may require optimization depending on the desired product.
Materials and Reagents
-
This compound
-
Organostannane (e.g., Tributyl(vinyl)stannane, Tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂)[2][11]
-
Ligand (if required, e.g., PPh₃, P(t-Bu)₃)[12]
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)[8]
-
Saturated aqueous potassium fluoride (KF) solution for work-up[4]
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[8][13] If a Pd(II) source and a separate ligand are used, they should be pre-mixed in the solvent to form the active catalyst.[8]
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the exclusion of oxygen.[13]
-
Addition of Reagents : Add the anhydrous, degassed solvent via syringe to dissolve the solids.[13] Then, add the organostannane (1.1-1.2 equiv.) to the reaction mixture via syringe.[8] If additives like CuI or LiCl are used, they should be added at the initial setup stage.
-
Reaction Conditions : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[14]
-
Monitoring : Monitor the progress of the reaction by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[13]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or diethyl ether.[13]
-
Removal of Tin Byproducts : Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for at least 30 minutes.[14] This will precipitate the tin byproducts as insoluble organotin fluorides, which can often be removed by filtration through a pad of Celite®.[13]
-
Purification : Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[4] After filtration, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[13]
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Stille coupling.
Key Parameters and Optimization
The success of a Stille coupling reaction often depends on the careful selection and optimization of several parameters. The following table summarizes key variables and their general effects on the reaction outcome.
| Parameter | Common Choices | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ | Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in-situ reduction, often by a phosphine ligand.[2][11] Catalyst loading is typically 1-5 mol%. |
| Ligand | PPh₃, AsPh₃, P(t-Bu)₃, Buchwald ligands | Electron-rich and bulky phosphine ligands generally accelerate the reaction, particularly for less reactive aryl bromides and chlorides.[8][12][15] |
| Organostannane | Aryl-SnBu₃, Vinyl-SnBu₃, Alkynyl-SnBu₃ | The rate of transfer for the R² group is generally Alkynyl > Vinyl > Aryl > Allyl/Benzyl >> Alkyl. Tributyltin reagents are common due to the low migratory aptitude of the butyl group.[16] |
| Solvent | Toluene, Dioxane, DMF, THF | Non-polar aprotic solvents like toluene and dioxane are common. Polar aprotic solvents like DMF can sometimes accelerate the reaction but may lead to side reactions at high temperatures.[8] |
| Additives | CuI, LiCl, CsF | CuI can act as a co-catalyst, accelerating the transmetalation step.[10] LiCl can prevent ligand inhibition and CsF can activate the organostannane.[2][10] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for less reactive aryl bromides. However, excessively high temperatures can lead to catalyst decomposition and side reactions.[14] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents/solvent. | Use a fresh batch of catalyst, ensure anhydrous and degassed solvent, and consider increasing the reaction temperature. The addition of a co-catalyst like CuI may be beneficial.[10] |
| Homocoupling of Organostannane | The rate of homocoupling is faster than cross-coupling. | Slowly add the organostannane to the reaction mixture.[8] Adjusting the ligand or using a slight excess of the aryl bromide can also disfavor this side reaction. |
| Protodestannylation | Presence of acidic protons or water leading to the replacement of the tin moiety with hydrogen. | Ensure strictly anhydrous and aprotic conditions. |
| Difficulty Removing Tin Byproducts | Incomplete precipitation or high solubility of tin salts. | Perform multiple washes with aqueous KF.[8] For solid products, recrystallization or slurrying in a solvent like MTBE can be effective.[10] |
Conclusion
The Stille coupling reaction is an indispensable tool for the synthesis of functionalized aromatic compounds from substrates like this compound. A firm grasp of the underlying mechanism, careful execution of the experimental protocol, and a systematic approach to optimization are key to achieving high yields and purity. While the toxicity of tin reagents necessitates caution, the versatility and functional group tolerance of the Stille reaction ensure its continued prominence in both academic and industrial research.
References
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Wikipedia. (n.d.). Stille reaction.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Casanova, J., & Casado, C. (1999). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 121(45), 10391–10406.
- Li, J.-H., et al. (2005). Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. The Journal of Organic Chemistry, 70(7), 2832–2834.
- OpenOChem Learn. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Wolf, C., & Lerebours, R. (2003). Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water. The Journal of Organic Chemistry, 68(19), 7551–7554.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Zhang, Y., et al. (2015). Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers.
- Su, W., et al. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society, 126(50), 16433–16440.
- A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. (2023). Institut Kimia Malaysia.
- Li, J.-H., et al. (2005). Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. The Journal of Organic Chemistry, 70(7), 2832–2834.
- Morken, J. P., et al. (2014). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides.
- Williams, R. M. (2011). Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. Organic Syntheses, 88, 197.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1–652.
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (2013). Wiley-VCH.
- Magnetically Recoverable Pd/Fe3O4-Catalyzed Stille Cross-Coupling Reaction of Organostannanes with Aryl Bromides. (2014).
- Weix, D. J., et al. (2011). Replacing Conventional Carbon Nucleophiles with Electrophiles: Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides. Journal of the American Chemical Society, 133(47), 19174–19181.
- Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling).
- El-Batta, A., et al. (2018). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Organometallics, 37(15), 2456–2467.
- The Stille Reaction: A Cornerstone in Industrial Organic Synthesis. (2023). BenchChem.
- YouTube. (2013). Chapter 11 -- Organometallic Chemistry, Part 3 of 4: the Stille Reaction.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicreactions.org [organicreactions.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 1-Bromo-4-propoxybenzene in the Synthesis of Advanced Conjugated Polymers
Introduction: Unlocking High-Performance Organic Electronics with 1-Bromo-4-propoxybenzene
Conjugated polymers are at the forefront of materials science, enabling innovations in organic electronics such as flexible displays, printable solar cells, and sensitive biosensors. The performance of these materials is intrinsically linked to their molecular structure, which dictates their electronic and physical properties. This compound has emerged as a critical building block in the synthesis of these advanced polymers. The propoxy group (-OCH₂CH₂CH₃) imparts solubility, a crucial factor for solution-based processing, while the bromo-functionalization provides a reactive site for a variety of powerful cross-coupling reactions. This allows for the precise construction of well-defined polymer backbones with tunable optoelectronic properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of this compound in conjugated polymer synthesis. We will delve into the mechanistic details of key polymerization reactions, provide field-proven experimental protocols, and discuss the characterization of the resulting polymeric materials.
The Role of the Propoxy Group: Engineering Solubility and Morphology
The inclusion of the propoxy side chain on the phenyl ring is a deliberate design choice aimed at overcoming the inherent insolubility of rigid conjugated polymer backbones. This enhanced solubility is critical for:
-
Solution-phase synthesis and purification: Enabling homogeneous reaction conditions and facilitating purification by precipitation or chromatography.
-
Film formation: Allowing for the creation of thin, uniform films essential for device fabrication using techniques like spin-coating and printing.
-
Morphological control: Influencing the packing of polymer chains in the solid state, which in turn affects charge transport and device performance.
Synthetic Methodologies: A Practical Guide to Polymerization
The carbon-bromine bond in this compound is a versatile handle for several palladium-catalyzed cross-coupling reactions. Below, we detail the most effective methods for incorporating this monomer into conjugated polymer chains.
Suzuki-Miyaura Cross-Coupling Polymerization
The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds. In the context of polymerization, it involves the reaction of a dihaloaromatic monomer with an aromatic diboronic acid or ester.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor, is essential. The choice of phosphine ligands is critical to stabilize the catalyst and modulate its reactivity.[1]
-
Base: The base is required to activate the boronic acid derivative for transmetalation to the palladium center.[2][3] The choice of base can influence the reaction rate and yield.
-
Solvent System: A two-phase system, often toluene and water, is commonly employed to dissolve both the organic monomers and the inorganic base.
Experimental Workflow Diagram:
Caption: Suzuki-Miyaura polymerization workflow.
Detailed Protocol for Suzuki-Miyaura Polymerization:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol), a suitable dibromo comonomer (e.g., 2,5-dibromothiophene, 1.0 mmol), and a diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid, 2.0 mmol).
-
Solvent Addition: Add anhydrous toluene (20 mL) to the flask.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon to ensure an inert atmosphere.
-
Catalyst and Base Addition: In a separate vial, prepare a solution of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in toluene (2 mL). Prepare a 2 M aqueous solution of potassium carbonate.
-
Reaction Initiation: Add the catalyst solution and the aqueous base (10 mL) to the reaction flask via syringe.
-
Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by taking small aliquots and analyzing them by GPC.
-
Workup: Cool the reaction to room temperature. Separate the organic layer and wash it with water (3 x 20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and reduce the volume of the solvent under reduced pressure. Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol.
-
Isolation: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
| Parameter | Value | Rationale |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | A common and effective Pd(0) source for Suzuki couplings. |
| Base | Potassium Carbonate (2M aq.) | A moderately strong base that is effective and cost-efficient. |
| Solvent | Toluene/Water | A biphasic system that dissolves both organic and inorganic reagents. |
| Temperature | 90 °C | Provides sufficient thermal energy to drive the reaction without catalyst decomposition. |
| Reaction Time | 24-48 hours | Allows for high molecular weight polymer formation. |
Stille Cross-Coupling Polymerization
The Stille coupling offers excellent functional group tolerance and is particularly useful for synthesizing complex polymer architectures.[4] It involves the reaction between an organostannane and an organic halide.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts are exclusively used. The choice of ligands can significantly impact the reaction rate and yield.
-
Organostannane: Tributyltin derivatives are commonly used due to their stability and reactivity. However, the toxicity of organotin compounds is a significant drawback.[5]
-
Solvent: Anhydrous, polar aprotic solvents like DMF or THF are typically used to dissolve the polymer as it forms.
Experimental Workflow Diagram:
Caption: Stille cross-coupling polymerization workflow.
Detailed Protocol for Stille Polymerization:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 mmol) and a distannyl comonomer (e.g., 2,5-bis(tributylstannyl)thiophene, 1.0 mmol) in anhydrous DMF (15 mL).
-
Degassing: Degas the solution by bubbling argon through it for 30 minutes.
-
Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol) and tri(o-tolyl)phosphine (0.06 mmol) to the reaction mixture under a positive flow of argon.
-
Polymerization: Heat the mixture to 100 °C and stir for 24 hours.
-
Workup: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into methanol (200 mL).
-
Purification: Collect the crude polymer by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.
-
Isolation: Evaporate the chloroform fraction to dryness to yield the purified polymer.
| Parameter | Value | Rationale |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) | A common and effective Pd(0) source. |
| Ligand | Tri(o-tolyl)phosphine | A bulky phosphine ligand that can enhance catalytic activity. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that aids in dissolving the growing polymer chain. |
| Temperature | 100 °C | Ensures a reasonable reaction rate. |
| Purification | Soxhlet Extraction | An effective method for removing catalyst residues and low molecular weight oligomers. |
Sonogashira Cross-Coupling Polymerization
The Sonogashira coupling is a powerful method for forming carbon-carbon triple bonds, leading to the synthesis of poly(arylene ethynylene)s (PAEs).[6][7] These polymers are known for their high fluorescence quantum yields and are used in sensing and light-emitting applications.
Causality of Experimental Choices:
-
Dual Catalyst System: A palladium catalyst is used in conjunction with a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the alkyne.[8]
-
Base: An amine base, such as triethylamine or diisopropylamine, is used as both the base and often as the solvent.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can cause homocoupling of the alkynes. Therefore, a strictly inert atmosphere is required.
Experimental Workflow Diagram:
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Pd/Cu-catalyzed sonogashira cross-coupling polycondensation: A promising approach for synthesizing conjugated polymers … [ouci.dntb.gov.ua]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-4-propoxybenzene
Introduction: 1-Bromo-4-propoxybenzene is a valuable intermediate in the synthesis of pharmaceuticals and advanced materials. Its preparation is most commonly achieved via the Williamson ether synthesis, a robust and versatile method involving the reaction of a phenoxide with an alkyl halide.[1] This guide provides in-depth troubleshooting advice, optimization strategies, and detailed protocols to empower researchers in achieving high-yield, high-purity synthesis of this target molecule. The primary synthetic route discussed is the reaction between 4-bromophenol and a propyl halide.
Core Synthesis Protocol: Williamson Ether Synthesis
This protocol outlines a standard procedure for the synthesis of this compound from 4-bromophenol and 1-bromopropane.
Reactants & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 4-Bromophenol | 173.01 | 8.65 g | 1.0 |
| 1-Bromopropane | 122.99 | 7.38 g (5.55 mL) | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.37 g | 1.5 |
| Acetone | - | 100 mL | - |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (8.65 g, 50 mmol) and potassium carbonate (10.37 g, 75 mmol).
-
Solvent Addition: Add 100 mL of acetone to the flask.
-
Initiation: Stir the suspension vigorously at room temperature for 15 minutes to facilitate the deprotonation of the phenol.
-
Alkyl Halide Addition: Add 1-bromopropane (5.55 mL, 60 mmol) to the mixture dropwise via a dropping funnel.
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain reflux with vigorous stirring for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Filtration: After the reaction is complete (as indicated by the disappearance of 4-bromophenol on TLC), cool the mixture to room temperature. Filter the solid potassium salts using a Büchner funnel and wash the filter cake with a small amount of fresh acetone.
-
Work-up - Solvent Removal: Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.
-
Work-up - Extraction: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash it with 5% sodium hydroxide (NaOH) solution (2 x 50 mL) to remove any unreacted 4-bromophenol, followed by a brine wash (1 x 50 mL).[2][3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the final product.
Reaction Mechanism and Key Pathways
The synthesis proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][4][5] The base deprotonates the acidic phenolic hydroxyl group to form a nucleophilic phenoxide ion. This ion then attacks the primary alkyl halide in a single, concerted step, displacing the bromide leaving group.
Caption: Troubleshooting decision tree for low yield issues.
Q4: How can I accelerate a sluggish reaction?
If the reaction is proceeding too slowly, several strategies can be employed.
-
Increase Temperature: While being mindful of promoting elimination, a modest increase in temperature can significantly increase the reaction rate.
-
Solvent Choice: As mentioned, polar aprotic solvents like DMF or acetonitrile are excellent for promoting Sₙ2 reactions. [6][7]* Phase Transfer Catalysis (PTC): This is an excellent technique for accelerating the reaction, especially in two-phase systems (e.g., aqueous NaOH and an organic solvent). A phase transfer catalyst, such as tetrabutylammonium bromide, transports the water-soluble phenoxide ion into the organic phase where the alkyl halide resides, facilitating a much faster reaction under milder conditions. [4][8]A key advantage is that rigorously anhydrous conditions are often not necessary. [8][9]
Caption: Phase Transfer Catalysis workflow for ether synthesis.
Optimization of Reaction Parameters
A summary of key parameters that can be adjusted to optimize the synthesis.
| Parameter | Options | Impact on Yield & Purity | Rationale |
| Base | K₂CO₃, NaOH, KOH, NaH | Choice affects deprotonation efficiency. Stronger bases (NaH) ensure complete phenoxide formation but require stricter anhydrous conditions. K₂CO₃ is a good, milder choice for phenols. [6][10] | The pKa of the phenol dictates the required base strength. Incomplete deprotonation leads to lower yield. |
| Solvent | Acetone, Acetonitrile, DMF, DMSO | Polar aprotic solvents (DMF, Acetonitrile) are ideal. They accelerate the Sₙ2 reaction and suppress C-alkylation, improving both yield and purity. [6][7] | Solvents that do not hydrogen-bond with the nucleophile increase its reactivity. |
| Alkylating Agent | 1-Bromopropane, 1-Iodopropane | 1-Iodopropane is more reactive than 1-bromopropane due to iodide being a better leaving group, potentially leading to faster reactions or lower required temperatures. | The reaction rate is dependent on the C-X bond strength (C-I < C-Br < C-Cl). [11] |
| Temperature | 50 - 100 °C | Higher temperatures increase the reaction rate but can also increase the rate of the E2 elimination side reaction. | A balance must be struck to achieve a reasonable reaction time without significant byproduct formation. [6] |
| Catalyst | Tetrabutylammonium bromide (PTC) | Can dramatically increase reaction rates, allow for milder conditions (lower temp), and may eliminate the need for anhydrous solvents, often leading to higher, cleaner yields. [4][8] | The catalyst facilitates the transport of the nucleophile to the electrophile across a phase boundary. [12] |
References
- Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 10, 2026.
- Common side reactions in the Williamson synthesis of ethers. (2025). BenchChem.
- 1-(4-Bromophenyl)-4-propoxybenzene synthesis. (n.d.). ChemicalBook.
- How to improve the yield of Williamson ether synthesis for aryl ethers. (2025). BenchChem.
- Hill, J. W., & Zalkow, L. H. (1984). An Ether Synthesis Using Phase Transfer Catalysis.
- 1-Bromo-4-propylbenzene synthesis. (n.d.). ChemicalBook.
- Hill, J. W. (1984). An Ether Synthesis Using Phase Transfer Catalysis.
- Williamson Ether Synthesis. (2020, October 20). YouTube.
- Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
- The Williamson Ether Synthesis. (2020, May 30). Chemistry LibreTexts.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
- Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. (n.d.). Study.com.
- Preparation of 4-bromophenol (p-bromophenol; phenol, 4-bromo-). (n.d.). PrepChem.com.
- What is the preparation method of 4-Bromophenol and its applic
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Williamson Ether Synthesis. (2014, April 13).
Sources
- 1. byjus.com [byjus.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. homework.study.com [homework.study.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. francis-press.com [francis-press.com]
- 12. m.youtube.com [m.youtube.com]
Purification of crude 1-Bromo-4-propoxybenzene by column chromatography
Technical Support Center: Purification of 1-Bromo-4-propoxybenzene
Welcome to the technical support center for advanced chromatographic purification. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of crude this compound using column chromatography. Our focus is on delivering practical, field-tested insights grounded in established scientific principles to assist researchers, chemists, and drug development professionals in achieving high-purity target compounds.
Part 1: Foundational Protocol
Before troubleshooting, a robust and validated protocol is essential. The following section details a standard procedure for the purification of this compound.
Experimental Workflow: Column Chromatography Purification
This workflow outlines the critical stages of the purification process, from initial analysis to final product isolation.
Caption: General workflow for column chromatography purification.
Step-by-Step Purification Protocol
Objective: To purify crude this compound from unreacted starting materials and reaction byproducts.
1. Materials & Reagents:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc)
-
TLC plates (Silica gel 60 F254)
-
Standard laboratory glassware (column, flasks, etc.)
2. Eluent System Selection (via TLC):
-
Dissolve a small amount of the crude mixture in a minimal volume of dichloromethane.
-
Spot the solution onto a TLC plate.
-
Develop the plate in various solvent systems. This compound is a relatively non-polar compound, so start with a non-polar mobile phase.[1]
-
Goal: Find a solvent system where the product spot has a Retention Factor (Rf) of approximately 0.25-0.35.[2] An Rf in this range provides optimal separation on a column.[2][3]
-
Start with 100% Hexanes and gradually increase the polarity by adding Ethyl Acetate.
| Solvent System (Hexanes:EtOAc) | Approximate Polarity | Expected Rf for Product | Notes |
| 100:0 (Pure Hexanes) | Very Low | < 0.1 | Good starting point if impurities are very non-polar. |
| 98:2 | Low | 0.1 - 0.25 | Likely range for initial trials. |
| 95:5 | Low-Medium | ~0.3 (Optimal Target) | Often a good balance for this type of compound. |
| 90:10 | Medium | > 0.5 | May be too polar, causing co-elution with less polar impurities. |
3. Column Packing (Slurry Method):
-
Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes). The consistency should be like a milkshake, not a thick paste.
-
Pour the slurry into the column. Use a pipette bulb or low-pressure air to gently push the solvent through, continuously tapping the column to ensure even packing and remove air bubbles.[4]
-
Once packed, do not let the solvent level drop below the top of the silica bed.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[4] Carefully pipette this solution onto the top of the silica bed. Drain the solvent until it just reaches the top of the silica, then carefully add a protective layer of sand.[4]
-
Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3x the mass of the crude product). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.[4] Carefully add this powder to the top of the packed column and cover with a layer of sand.[4]
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (1-2 psi) to begin elution (flash chromatography).[4]
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
If separation is difficult, a gradient elution can be used. Start with a non-polar solvent (e.g., 98:2 Hexanes:EtOAc) and gradually increase the percentage of the more polar solvent (e.g., to 95:5, then 90:10) to elute more strongly retained compounds.[5]
6. Analysis and Product Isolation:
-
Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that show only a single spot corresponding to the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound.
Troubleshooting Decision Tree
Use this diagram to diagnose and solve common separation problems systematically.
Caption: A decision tree for troubleshooting column chromatography.
Frequently Asked Questions (FAQs)
Q1: My product is eluting in the first few fractions with the solvent front. What went wrong?
A: This indicates your eluent system is far too polar.[6] this compound is not strongly retained by the silica and is being "pushed" off the column immediately.
-
Solution: You must switch to a less polar solvent system. If you were using a 90:10 Hexanes:EtOAc mixture, for example, try a 98:2 mixture or even 100% hexanes to start. Always re-verify your choice with TLC before running the column.[2][3]
Q2: I've collected many fractions, but my product hasn't come off the column. What should I do?
A: This is the opposite problem: your eluent is not polar enough to move the compound down the column.
-
Solution 1 (Gradient Elution): Gradually increase the polarity of your mobile phase.[6] For instance, if you started with 100% hexanes, switch to a 98:2 Hexanes:EtOAc mixture, then 95:5, and so on. This allows less polar impurities to elute first, followed by your target compound.
-
Solution 2 (Check for Decomposition): While this compound is generally stable, some compounds can decompose on acidic silica gel.[6] You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, decomposition may be occurring. In this rare case, consider using deactivated silica (by adding ~1% triethylamine to the eluent) or an alternative stationary phase like alumina.[6]
Q3: The spots on my TLC plate after collection are streaked and the separation is poor.
A: This is a classic sign of poor technique, often related to sample application or column packing.
-
Overloading: You may have loaded too much crude material onto the column. A general rule of thumb is to use a silica-to-crude-product mass ratio of at least 30:1 for good separation.
-
Poor Sample Loading: If you dissolved your sample in a large volume of solvent, or a solvent significantly more polar than your eluent, it will spread into a wide band, leading to poor resolution.[4] The solution is to use the absolute minimum volume of solvent for wet loading or, preferably, use the dry loading method described in the protocol.[4]
-
Column Packing Issues: Air bubbles or channels in the silica bed will cause an uneven solvent front and lead to streaking and poor separation. Ensure the column is packed carefully and the silica bed is never allowed to run dry.
Q4: My product is co-eluting with an impurity that has a very similar Rf value. How can I improve the separation?
A: This is a common challenge, especially with byproducts that have similar structures, such as isomers or other aromatic compounds.
-
Optimize the Solvent System: The standard Hexanes/EtOAc system may not be optimal. Try changing one of the components. For example, substituting diethyl ether for ethyl acetate can sometimes alter selectivity. A dichloromethane/hexanes system is another common alternative.[1]
-
Disrupt Pi-Pi Interactions: If you suspect co-elution with another aromatic compound, their interaction with each other (pi-stacking) might be similar to their interaction with the silica. Adding a small amount of an aromatic solvent like toluene to the mobile phase can disrupt these interactions and improve separation.[7] Test a system like Hexanes:Toluene:EtOAc (e.g., 85:10:5) on a TLC plate first.
-
Use a Longer Column: Increasing the column length provides more stationary phase for the separation to occur, which can improve the resolution of closely eluting compounds.
Q5: The crude material is not fully dissolving in the eluent. How should I load it onto the column?
A: Do not load a partially dissolved sample directly onto the column. This will lead to very poor results as the undissolved material will slowly dissolve as the column runs, causing severe tailing.
-
Solution: The dry loading method is the ideal solution for this problem.[4][6] By pre-adsorbing your compound onto silica, you ensure it is introduced to the column in a fine, evenly distributed powder, allowing for sharp bands and good separation.
References
- University of Rochester, Department of Chemistry.
- Chrom Tech, Inc. (2025). Unveiling the Power of Non-Polar GC Columns. [Link]
- PubChem, National Center for Biotechnology Inform
- ChemistryViews. (2012).
- University of Rochester, Department of Chemistry.
- Chemistry For Everyone. (2025).
- Chrom Tech, Inc. (2024).
- Waters Corporation.
- Journal of Chromatographic Science.
- AZoM. Column Chromatography - What are Different Types and How to Select Right Method. [Link]
- ResearchGate.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices. [Link]
- Reddit.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. chromtech.com [chromtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
Technical Support Center: A-Z Guide for Removing Unreacted 4-Bromophenol from 1-Bromo-4-propoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Part 1: Core Directive - Structured Troubleshooting
This guide is designed as a comprehensive technical support resource, moving from foundational principles to advanced troubleshooting. It addresses the common yet critical challenge of purifying 1-bromo-4-propoxybenzene from its precursor, 4-bromophenol, a typical step following a Williamson ether synthesis.[1][2][3][4][5]
Part 2: Scientific Integrity & Logic - The Expert's Approach
As Senior Application Scientists, we emphasize not just the "how," but the "why." Each recommendation is grounded in the physicochemical properties of the molecules involved.
Fundamental Principle: Exploiting Acidity
The entire purification strategy is built upon the difference in acidity between the phenolic starting material and the ether product.
-
4-Bromophenol: This is a weakly acidic phenol with a pKa of approximately 9.17-9.37.[6][7][8][9][10] Its hydroxyl proton can be readily removed by a moderately strong base.
-
This compound: This ether is a neutral compound, lacking an acidic proton.[11][12] It will not react with aqueous bases.
This difference is the key to a successful separation via acid-base extraction.[13][14][15][16][17]
Q1: What is the most efficient method for removing 4-bromophenol?
A1: Liquid-Liquid Extraction with an Aqueous Base.
This is the industry-standard first step for this type of purification. The process involves washing the crude product (dissolved in an organic solvent) with an aqueous basic solution. The base deprotonates the acidic 4-bromophenol, converting it into the water-soluble sodium 4-bromophenoxide salt, which is then partitioned into the aqueous layer. The neutral this compound product remains in the organic layer.[14][15]
Diagram 1: Acid-Base Extraction Workflow
Caption: Visual workflow for purification via acid-base extraction.
Q2: My product is still contaminated with 4-bromophenol after an extraction. What are the common causes and solutions?
A2: Troubleshooting Guide for Incomplete Extraction.
| Potential Issue | Scientific Rationale (Causality) | Corrective Action |
| Incorrect Choice of Base | While sodium bicarbonate (NaHCO₃) is a weak base, it may not be strong enough to completely deprotonate the 4-bromophenol (pKa ~9.2). A stronger base like sodium hydroxide (NaOH) is required to drive the acid-base equilibrium fully to the salt form. | Use a 5-10% aqueous solution of sodium hydroxide (NaOH). This is sufficiently basic to ensure complete deprotonation of the phenol.[13][14] |
| Insufficient Mixing | The deprotonation reaction occurs at the interface between the organic and aqueous layers. Inefficient mixing leads to a low surface area, resulting in an incomplete reaction and poor extraction. | Shake the separatory funnel vigorously for at least 30-60 seconds. This creates an emulsion-like state, maximizing the interfacial area and ensuring complete extraction. Always remember to vent the funnel frequently to release pressure. |
| Single Extraction Performed | A single extraction may not be sufficient to remove all of the impurity. The partitioning of the salt into the aqueous layer is an equilibrium process. | Perform multiple extractions. It is more effective to wash with three smaller portions of the basic solution (e.g., 3 x 30 mL) than with one large portion (1 x 90 mL). |
| Emulsion Formation | Overly vigorous shaking or the presence of surfactants can lead to the formation of a stable emulsion, where the two layers do not separate. | To break an emulsion, add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the less polar organic layer. |
Q3: How do I definitively confirm the absence of 4-bromophenol in my final product?
A3: Analytical Validation is Non-Negotiable.
Visual inspection is insufficient. Use one of the following spectroscopic or chromatographic methods for confirmation.
| Analytical Method | Expected Outcome for Pure Product | Key Advantages |
| ¹H NMR Spectroscopy | The broad singlet peak corresponding to the phenolic -OH proton of 4-bromophenol will be absent. The aromatic signals for the product will be distinct from those of the starting material. | Provides unambiguous structural confirmation and a high degree of confidence in purity. |
| Thin-Layer Chromatography (TLC) | On a silica gel plate, the product (this compound) will appear as a single spot with a higher Rf value than the more polar 4-bromophenol starting material. | A rapid, inexpensive, and effective way to qualitatively assess purity and monitor the progress of a purification. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | The GC chromatogram will show a single peak corresponding to the product at its characteristic retention time. The mass spectrum of this peak will match the molecular weight of this compound (215.09 g/mol ).[12] | Offers excellent separation and definitive identification based on mass-to-charge ratio. |
Diagram 2: TLC Analysis for Purity Check
Caption: Interpreting TLC results for purification assessment.
Part 3: Data Presentation & Protocols
| Property | 4-Bromophenol (Starting Material) | This compound (Product) | Significance for Separation |
| Molecular Weight | 173.01 g/mol [6] | 215.09 g/mol [12] | Relevant for GC-MS identification. |
| Boiling Point | ~236 °C[7] | ~225 °C (for 1-bromo-4-propylbenzene, a close analog) | Similar boiling points make simple distillation challenging. |
| Acidity (pKa) | ~9.2[6][7][8][10] | Neutral | Primary basis for separation. |
| Solubility | Soluble in organic solvents; soluble in aqueous base.[6][7] | Soluble in organic solvents; insoluble in water. | Enables partitioning between immiscible layers. |
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Base Wash: Add a 1 M aqueous solution of NaOH (equal volume to the organic layer).
-
Extraction: Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Repeat: Repeat the base wash (Steps 2-4) two more times to ensure complete removal of the phenol.
-
Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual base and water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Isolation: Filter the drying agent and concentrate the solvent under reduced pressure to yield the purified this compound.
References
- PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information.
- ChemWhat. (n.d.). 4-Bromophenol CAS#: 106-41-2.
- Chemistry Stack Exchange. (2019, June 9). 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion.
- Vivid Chemical. (n.d.). 4-Bromophenol (Para Bromo Phenol) Manufacturer Supplier Mumbai, India.
- ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography?.
- Orgo Made Simple. (2020, March 21). Acid-Base Extraction Tutorial [Video]. YouTube.
- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Quora. (2019, October 11). How to extract phenol from an organic layer.
- Scribd. (n.d.). Separation of Phenol From Given Organic Mixture.
- PharmaChange. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- Stenutz. (n.d.). 1-bromo-4-propylbenzene.
- Google Patents. (n.d.). US3155734A - Process for separation of phenols from aqueous mixtures containing them.
- Harper, T. (2024, January 8). Liquid-Liquid Extraction and Separation Schemes. YouTube.
- PubChem. (n.d.). 1-bromo-4-[(1R)-1-propoxypropyl]benzene. National Center for Biotechnology Information.
- SciSpace. (1982). Solvent extraction of phenols from water.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
Sources
- 1. The Williamson Ether Synthesis [cs.gordon.edu]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemwhat.com [chemwhat.com]
- 8. Page loading... [guidechem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. modychem.co [modychem.co]
- 11. A11462.14 [thermofisher.com]
- 12. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. quora.com [quora.com]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Grignard Reaction of 1-Bromo-4-propoxybenzene
Welcome to the technical support center for the Grignard formation from 1-bromo-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific Grignard reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction: The Nuances of a Seemingly Simple Reaction
The formation of 4-propoxyphenylmagnesium bromide is a crucial step in many organic syntheses. However, its success hinges on meticulous control over reaction conditions to prevent the formation of unwanted side products. This guide provides a detailed examination of these potential pitfalls and offers field-proven strategies to maximize the yield and purity of your desired Grignard reagent.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the Grignard formation from this compound.
Question: My Grignard reaction is difficult to initiate or fails to start. What are the likely causes and how can I fix this?
Answer:
Initiation failure is a common hurdle in Grignard reactions, primarily due to the deactivation of the magnesium surface.
-
Cause 1: Inactive Magnesium Surface: The magnesium turnings may have an oxide layer (MgO) that prevents the reaction from starting.
-
Solution: Activate the magnesium immediately before use. This can be achieved by a few methods:
-
Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle under an inert atmosphere.[1]
-
Chemical Activation: Add a small crystal of iodine to the reaction flask containing the magnesium and a small amount of solvent.[1][2] The disappearance of the purple or brown color indicates the activation of the magnesium surface.[1] Alternatively, a few drops of 1,2-dibromoethane can be used as an activator.[3][4]
-
-
-
Cause 2: Presence of Moisture: Grignard reagents are extremely sensitive to protic sources, especially water.[5][6] Trace amounts of water in the glassware, solvent, or starting material will quench the reagent as it forms.
-
Solution: Rigorously dry all glassware in an oven (at least 120°C) overnight and cool it under a stream of dry nitrogen or in a desiccator immediately before use.[3][7] Use anhydrous solvents, preferably freshly distilled from a suitable drying agent like sodium/benzophenone for THF or diethyl ether.[1] Ensure the this compound is also anhydrous.
-
Question: I've observed a significant amount of a white, solid byproduct that is insoluble in my ethereal solvent. What is this, and how can I prevent its formation?
Answer:
The most likely culprit is 4,4'-dipropoxybiphenyl, the product of a Wurtz-Fittig type homocoupling reaction.[8][9][10]
-
Mechanism: This side reaction occurs when the newly formed Grignard reagent (4-propoxyphenylmagnesium bromide) reacts with the starting material (this compound).[11]
-
Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂ (where Ar = 4-propoxyphenyl)
-
-
Prevention Strategies:
-
Slow Addition of Aryl Halide: Add the solution of this compound in your anhydrous solvent dropwise to the activated magnesium turnings.[1] This maintains a low concentration of the aryl halide in the reaction mixture, minimizing the chance of it reacting with the Grignard reagent.
-
Maintain Gentle Reflux: A steady, gentle reflux indicates a well-controlled reaction. Avoid excessive heating, as higher temperatures can favor the formation of the biphenyl byproduct.[11][12] The reaction is often exothermic enough to sustain its own reflux once initiated.[4][13]
-
Efficient Stirring: Ensure vigorous stirring to quickly bring the aryl halide into contact with the magnesium surface, promoting the desired Grignard formation over the coupling side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of when preparing 4-propoxyphenylmagnesium bromide?
A1: Besides the homocoupling product (4,4'-dipropoxybiphenyl), you should be mindful of the following:
-
Benzene: Formed if the Grignard reagent comes into contact with any protic source, such as water or alcohols.[5][6]
-
4-Propoxyphenol: This can form if the Grignard reagent reacts with atmospheric oxygen.[14][15] While this reaction is generally slow, it can become significant if the reaction is not maintained under a strictly inert atmosphere (e.g., nitrogen or argon).
Q2: How can I confirm the formation and estimate the concentration of my Grignard reagent?
A2: While qualitative signs like the disappearance of magnesium and the formation of a cloudy, grayish solution are good indicators, a quantitative titration is recommended for precise concentration determination. A common method involves titrating an aliquot of the Grignard solution with a standard solution of a protic reagent (like sec-butanol in xylene) using a colorimetric indicator such as 1,10-phenanthroline.
Q3: Is THF or diethyl ether a better solvent for this reaction?
A3: Both are excellent choices. THF is a better solvent for stabilizing the Grignard reagent, which can be beneficial.[2] However, its higher boiling point might necessitate more careful temperature control to prevent side reactions. Diethyl ether has a lower boiling point, which can make it easier to maintain a gentle reflux. The choice often comes down to the specific requirements of the subsequent reaction step.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction for forming 4-propoxyphenylmagnesium bromide and the major side reaction leading to the formation of 4,4'-dipropoxybiphenyl.
Caption: Main reaction pathway and the Wurtz-Fittig homocoupling side reaction.
Summary of Side Products and Mitigation Strategies
| Side Product | Chemical Structure | Cause | Prevention and Troubleshooting |
| 4,4'-Dipropoxybiphenyl | (C₃H₇OC₆H₄)₂ | Reaction of the Grignard reagent with unreacted this compound (Wurtz-Fittig coupling).[8][9][10] | Slow, dropwise addition of the aryl bromide to the magnesium.[1] Maintain gentle reflux and ensure efficient stirring. |
| Propoxybenzene | C₃H₇OC₆H₅ | Protonation of the Grignard reagent by adventitious water or other protic impurities.[5][6] | Use rigorously dried glassware and anhydrous solvents.[3] Maintain a strict inert atmosphere. |
| 4-Propoxyphenol | C₃H₇OC₆H₄OH | Reaction of the Grignard reagent with atmospheric oxygen.[14][15] | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup. |
Experimental Protocol: Formation of 4-Propoxyphenylmagnesium Bromide
This protocol is designed to minimize the formation of side products.
Materials:
-
This compound (anhydrous)
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (for activation)
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Drying tube (filled with CaCl₂)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the reaction apparatus (flask, condenser, dropping funnel) quickly while flushing with inert gas. Place a drying tube at the top of the condenser.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether or THF.
-
Initiation: Add a small portion (approx. 10%) of the this compound solution to the activated magnesium. The reaction should initiate within a few minutes, evidenced by gentle bubbling and the formation of a cloudy solution. If the reaction does not start, gentle warming of the flask may be necessary.
-
Addition: Once the reaction has started and is self-sustaining (gentle reflux), add the remaining this compound solution dropwise from the funnel at a rate that maintains a steady but controlled reflux.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating to maintain reflux until most of the magnesium has been consumed. The resulting solution should be a cloudy, grayish-brown color.
-
Usage: The freshly prepared Grignard reagent should be used immediately in the subsequent reaction step.
References
- TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. Organic & Biomolecular Chemistry (RSC Publishing).
- Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. Beilstein Journal of Organic Chemistry.
- Homocoupling of heteroaryl/aryl/alkyl Grignard reagents: I2-promoted, or Ni- or Pd- or Cu- or nano-Fe-based salt catalyzed. RSC Advances.
- Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor. National Institutes of Health.
- TEMPO-mediated homocoupling of aryl Grignard reagents: mechanistic studies. RSC Publishing.
- Wurtz reaction. Chemistry LibreTexts.
- In the Grinard Reaction, which methods are used to purify the product and what is removed in each step of the experiment? Study.com.
- What is the reaction between Grignard reagent and oxygen followed by hydrolysis? Quora.
- Does Grignard reagent react with oxygen? Chemistry Stack Exchange.
- Wurtz Coupling Reaction. Scribd.
- Give reaction Wurtz and wurtz fitting with grignard reagent. Filo.
- Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube.
- Troubleshooting my grignard reactions. Reddit.
- Wurtz reaction. Wikipedia.
- Why Grignard Reagents React With Water. Master Organic Chemistry.
- Grignard Reagent. BYJU'S.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. ACS Publications.
- The Grignard Reaction Mechanism. Chemistry Steps.
- Grignard Formation - Troubleshooting and Perfecting. Reddit.
- Wurtz reaction. Grokipedia.
- Calorimetric investigation of the formation of grignard reagents. ResearchGate.
- Are reaction mixtures supposed to be cooled before adding a Grignard reagent? Reddit.
- 7: The Grignard Reaction (Experiment). Chemistry LibreTexts.
- Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. SpringerLink.
- Grignard Reaction. Minnesota State University Moorhead.
- Why does Grignard reagent react slowly with alkyl halide? Quora.
- Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates. Hindawi.
- GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. ADICHEMISTRY.
- This compound. PubChem.
- 4-methoxyphenylmagnesium bromide Definition. Fiveable.
- Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.
- 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product? Brainly.in.
- Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
- Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. ResearchGate.
- In Grignard Reagent Formation from Cyclopropyl Bromide in Diethyl Ether, Trapping by DCPH Is Consistent with Diffusing Cyclopropyl Radical Intermediates. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Rhodium-catalyzed homo-coupling reaction of aryl Grignard reagents and its application for the synthesis of an integrin inhibitor [beilstein-journals.org]
- 10. scribd.com [scribd.com]
- 11. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. hzdr.de [hzdr.de]
- 14. quora.com [quora.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Activating Magnesium for Grignard Reaction with 1-Bromo-4-propoxybenzene
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for one of the most critical and often challenging steps in organic synthesis: the initiation of a Grignard reaction. Specifically, we will focus on the preparation of 4-propoxyphenylmagnesium bromide from 1-Bromo-4-propoxybenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked questions (FAQs)
Q1: My Grignard reaction with this compound won't start. What are the most common reasons for initiation failure?
A1: Failure to initiate is the most frequent challenge in Grignard synthesis. The primary culprits are invariably the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings and residual moisture in the reaction system.[1] The inert MgO layer acts as a physical barrier, preventing the magnesium metal from reacting with the this compound.[1] Furthermore, Grignard reagents are potent bases and will be rapidly quenched by even trace amounts of water.[2]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A2: A successful initiation is typically characterized by several distinct visual and thermal signs:
-
Exotherm: A noticeable increase in the temperature of the reaction mixture.[1]
-
Color Change: The appearance of a cloudy, grayish, or brownish hue in the solution.[1]
-
Spontaneous Reflux: The solvent (typically diethyl ether or THF) may begin to boil or reflux without external heating.[1]
-
Gas Evolution: If using an activator like 1,2-dibromoethane, you will observe bubbling from the magnesium surface as ethylene gas is produced.[1][3]
-
Iodine Disappearance: If iodine is used as an activator, its characteristic purple or brown color will fade.[1][4]
Q3: Which solvent, diethyl ether or THF, is better for preparing the Grignard reagent from this compound?
A3: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for this reaction. THF is generally a better solvent for preparing Grignard reagents from less reactive aryl halides.[5][6] It is more effective at solvating and stabilizing the Grignard reagent, which can be beneficial for the reaction with this compound.[7]
Q4: Can I store my prepared 4-propoxyphenylmagnesium bromide solution?
A4: It is highly recommended to use the Grignard reagent immediately after its preparation.[8] Over time, the reagent can degrade through various pathways, including reaction with atmospheric moisture and oxygen, or through Schlenk equilibrium dynamics. If storage is unavoidable, it must be done under a strictly inert atmosphere (argon or nitrogen) in a sealed, dry container.
Troubleshooting Guide: Overcoming Initiation Failure
Failure to initiate the Grignard reaction is a common hurdle. This section provides a systematic approach to troubleshooting, from simple mechanical activation to more robust chemical methods.
The First Line of Defense: Mechanical Activation
Often, simply exposing a fresh magnesium surface is sufficient to initiate the reaction. All magnesium is coated with a passivating layer of magnesium oxide, which inhibits the reaction.[9][10]
-
Crushing the Magnesium: Before adding the solvent, use a dry glass rod to gently crush some of the magnesium turnings against the bottom of the flask.[4][9] This will break the oxide layer and expose fresh, reactive metal.[11]
-
In-Situ Grinding: A magnetic stir bar can be used to grind the turnings in the flask before adding the solvent.[8]
-
Sonication: Placing the reaction flask in an ultrasonic bath can also help disrupt the oxide layer and promote initiation.[7][9][12]
Chemical Activation Methods
If mechanical methods are insufficient, several chemical activators can be employed. These reagents react with the magnesium to clean its surface and create highly reactive sites.
Method 1: Iodine Activation
A classic and often effective method.
-
Mechanism: Iodine is believed to react with small, exposed portions of the magnesium surface, forming magnesium iodide (MgI₂).[7][10] This process is thought to etch the surface, exposing more reactive magnesium to the aryl halide.[9][13]
-
Visual Cue: The disappearance of the violet/brown iodine color is a strong indicator that the magnesium has been activated.[1][4]
Method 2: 1,2-Dibromoethane (DBE) Entrainment
A highly reliable method that provides a clear visual confirmation of activation.
-
Mechanism: 1,2-dibromoethane reacts with magnesium to produce ethylene gas and magnesium bromide.[3] This reaction effectively etches the magnesium surface, removing the oxide layer.[3][14] This is often referred to as the "entrainment method".[7][15][16]
-
Visual Cue: The evolution of ethylene bubbles from the magnesium surface is a definitive sign of successful activation.[1][3]
Method 3: Using an "Initiator" or Pre-formed Grignard Reagent
Sometimes, a more reactive halide or a small amount of a pre-formed Grignard reagent can be used to "kick-start" the reaction.
-
Mechanism: A small amount of a highly reactive alkyl halide, like methyl iodide, can be added to begin the reaction.[5][9] The heat generated from this initial reaction is often sufficient to initiate the reaction with the less reactive this compound. Alternatively, adding a small amount of a pre-formed Grignard reagent can also serve as an initiator.[9][17]
The following diagram illustrates the decision-making process for activating magnesium.
Advanced Considerations
For particularly challenging cases where standard activation methods fail, more advanced techniques may be required.
-
Rieke Magnesium: This involves the chemical reduction of magnesium salts to produce a highly reactive, finely divided magnesium powder. [9][18]This form of magnesium is significantly more reactive than standard turnings and can be used for unreactive halides.
-
DIBAH Activation: Diisobutylaluminum hydride (DIBAH) has been reported as an effective activator for magnesium, allowing for Grignard formation at or below room temperature, which can be a safer alternative on a larger scale. [19][20]
References
- Wikipedia contributors. (2023, November 29). Grignard reaction. In Wikipedia, The Free Encyclopedia.
- SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
- Various Authors. (2013, October 4). How do Grignard Activating Reagents work? ResearchGate.
- University of Minnesota. (n.d.). 25. The Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-908.
- Chegg. (n.d.). List three techniques used to initiate a Grignard reaction that fails to start spontaneously.
- Aluri, B. R. (2008). 1,2-Dibromoethane. Synlett, 2008(10), 1579-1580.
- Smith, W. B., & Roberts, B. G. (1998). Reactivity of Magnesium Surfaces during the Formation of Grignard Reagents. The Journal of Organic Chemistry, 63(5), 1599-1602.
- Various Authors. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
- Rieke, R. D. (1977). Preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). UNL Digital Commons.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Google Patents. (n.d.). A method to reduce the risk of large-scale Grignard reaction.
- Reddit. (2018, February 23). Use of iodine in making Grignard reagent? [r/chemhelp].
- Various Authors. (2025, August 7). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. ResearchGate.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting [r/Chempros].
- Jasperse, J. (n.d.). Grignard Reaction.
- Pearson, D. E., Cowan, D., & Beckler, J. D. (1959). A Study of the Entrainment Method for Making Grignard Reagents. The Journal of Organic Chemistry, 24(4), 504-509.
- Pearson, D. E., & Cowan, D. (1952). A Study of the Entrainment Method for Making Grignard Reagents. Journal of the American Chemical Society, 74(12), 3421-3422.
- Khan Academy. (2019, January 7). making Grignard reagents [Video]. YouTube.
- Google Patents. (n.d.). Activated magnesium metal.
- Chegg. (2020, April 14). Preparation of Methylmagnesium iodide (Grignard reagent).
- Baker, K. V., Brown, J. M., Hughes, N., Skarnulis, A. J., & Sexton, A. (1991). Mechanical Activation of Magnesium Turnings for the Preparation of Reactive Grignard Reagents. Journal of Organic Chemistry, 56(2), 698-703.
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. CoLab.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- PubChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. byjus.com [byjus.com]
- 12. homework.study.com [homework.study.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. community.wvu.edu [community.wvu.edu]
- 15. thieme-connect.com [thieme-connect.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 18. "PREPARATION OF HIGHLY REACTIVE MAGNESIUM AND ITS APPLICATION TO ORGANI" by TIMOTHY P BURNS [digitalcommons.unl.edu]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale | CoLab [colab.ws]
Technical Support Center: Preventing Homo-coupling in Cross-Coupling Reactions of 1-Bromo-4-propoxybenzene
Welcome to the technical support center for chemists and researchers engaged in palladium-catalyzed cross-coupling reactions. This guide is specifically designed to address a common and often frustrating side reaction: the homo-coupling of 1-Bromo-4-propoxybenzene to form the undesired 4,4'-dipropoxy-1,1'-biphenyl byproduct. Our goal is to provide you with a comprehensive understanding of the underlying causes of this issue and to equip you with actionable, field-proven strategies to minimize its occurrence, thereby maximizing the yield of your desired cross-coupled product.
This resource is structured to provide rapid answers through our Frequently Asked Questions (FAQs) section, followed by a more in-depth Troubleshooting Guide for systematic problem-solving. We will delve into the mechanistic reasons behind experimental choices, ensuring that every recommendation is grounded in solid chemical principles.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of 4,4'-dipropoxy-1,1'-biphenyl in my reaction. What is the most common cause?
A1: The most frequent culprit behind homo-coupling is the presence of oxygen in your reaction vessel.[1][2][3][4][5] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then mediate the undesired coupling of two boronic acid molecules (in the case of Suzuki coupling) or participate in other homo-coupling pathways.[2][3] The first and most critical step is to ensure your reaction is performed under a strictly inert atmosphere.
Q2: Beyond oxygen, what other factors can promote the homo-coupling of my aryl bromide?
A2: Several factors can contribute to this side reaction. High reaction temperatures can sometimes lead to catalyst degradation and promote side reactions.[6][7] The choice of palladium precatalyst is also important; using a Pd(II) source requires an in situ reduction to the active Pd(0) species, and this process can sometimes trigger homo-coupling.[8] Additionally, the nature of the base and the specific ligands used can influence the relative rates of the desired cross-coupling versus the undesired homo-coupling.[6][8][9]
Q3: How can I effectively remove oxygen from my reaction?
A3: Rigorous deoxygenation is key. A common and effective method is to sparge your solvent and the assembled reaction mixture (before adding the catalyst) with a high-purity inert gas, such as argon or nitrogen, for an extended period (e.g., 20-60 minutes).[5][10] For more sensitive reactions, the freeze-pump-thaw method is a highly effective technique for removing dissolved gases.[10][11] Maintaining a positive pressure of inert gas throughout the reaction is also crucial.[6]
Q4: Can the way I add my reagents make a difference?
A4: Absolutely. Slow addition of the boronic acid (or other organometallic reagent) via a syringe pump is a powerful technique to keep its instantaneous concentration low.[10][11][12] This minimizes the chance of it undergoing homo-coupling and favors its reaction with the palladium complex formed after oxidative addition of this compound.[10]
Troubleshooting Guide: A Systematic Approach to Eliminating Homo-coupling
When faced with persistent homo-coupling of this compound, a systematic approach to troubleshooting is essential. The following guide will walk you through a logical sequence of experimental modifications, from simple adjustments to more advanced optimizations.
Step 1: Rigorous Exclusion of Oxygen
As highlighted in the FAQs, oxygen is the primary antagonist in the fight against homo-coupling.
-
Causality: Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo a stoichiometric reaction with your organometallic coupling partner, leading to the formation of the homo-coupled dimer and regenerating Pd(0).[2][3] To favor the desired catalytic cycle, the concentration of these off-cycle Pd(II) species must be minimized.
-
Protocol: Subsurface Inert Gas Sparging
-
Assemble your reaction glassware (oven-dried and cooled under an inert atmosphere).
-
Add the this compound, the coupling partner (e.g., boronic acid), the base, and the solvent.
-
Insert a long needle connected to a source of high-purity argon or nitrogen, ensuring the tip is below the surface of the reaction mixture.
-
Bubble the inert gas through the stirred solution for at least 20-30 minutes.[10]
-
Remove the sparging needle while maintaining a positive pressure of the inert gas, and then add your palladium catalyst and ligand.
-
Step 2: Catalyst and Ligand Selection
The choice of your palladium source and the associated ligands has a profound impact on the reaction's outcome.
-
Causality: The electronic and steric properties of the ligand influence the rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[13] Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically more favorable than the competing homo-coupling reaction.[11][13] Using a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as it eliminates the need for an initial reduction step, which can be a source of side reactions.[8]
-
Recommendations:
| Parameter | Condition A (Prone to Homo-coupling) | Condition B (Suppresses Homo-coupling) |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Pd₂(dba)₃ (Pd(0)) |
| Ligand | PPh₃ | SPhos, XPhos, or other bulky biaryl phosphines[6][13] |
| Rationale | Requires in-situ reduction which can be inefficient and lead to side reactions. | Starts with the active catalytic species; bulky ligands accelerate reductive elimination. |
Step 3: Reaction Parameter Optimization
Fine-tuning your reaction conditions can further tip the balance in favor of the desired cross-coupling product.
-
Causality:
-
Temperature: Excessive heat can lead to catalyst decomposition and increase the rate of side reactions.[6][7] Finding the minimum temperature required for efficient cross-coupling is often beneficial.
-
Base: The base plays a critical role in the transmetalation step of many cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[6][9][14] However, an overly strong or poorly soluble base can promote side reactions.[6][8] Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective and can minimize side product formation.[6][8]
-
Mild Reductants: The addition of a mild reducing agent, such as potassium formate, can help to maintain the palladium catalyst in its active Pd(0) state, thereby suppressing the Pd(II)-mediated homo-coupling pathway.[2][12]
-
-
Experimental Protocols:
-
Temperature Screening: Set up a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to identify the optimal balance between reaction rate and selectivity.
-
Base Screening: Test different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ to see which provides the best yield of the cross-coupled product with minimal homo-coupling.
-
Protocol with a Mild Reductant:
-
To your reaction vessel under an inert atmosphere, add this compound, the boronic acid, the chosen base, and 1.5 equivalents of potassium formate.[10]
-
Add the degassed solvent.
-
Add the palladium catalyst and ligand.
-
Heat the reaction to the optimized temperature.
-
-
Visualizing the Problem: Competing Catalytic Cycles
To better understand the challenge, it's helpful to visualize the competing reaction pathways. The desired cross-coupling reaction proceeds through a well-defined catalytic cycle. Homo-coupling represents a deviation from this cycle.
Caption: Competing pathways: Desired cross-coupling vs. undesired homo-coupling.
Troubleshooting Workflow Diagram
This flowchart provides a step-by-step decision-making process for addressing homo-coupling issues.
Caption: A workflow for troubleshooting homo-coupling in cross-coupling reactions.
By implementing these strategies, researchers can effectively suppress the formation of 4,4'-dipropoxy-1,1'-biphenyl and other homo-coupled byproducts, leading to cleaner reactions, simpler purifications, and higher yields of the desired materials.
References
- Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 840-850.
- Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353-358.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- Zhang, Y., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
- ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
- ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions.
- Royal Society of Chemistry. (2015). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science, 6(10), 5863-5868.
- ACS Publications. (2019). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry, 84(15), 9459-9467.
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- ORE@IMMT. (2011). A fascinating Suzuki homo-coupling reaction over anchored gold Schiff base complexes on mesoporous host.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5254-5282.
- Reddit. (2018). Sonogashira coupling confusion: where did my reactant go?.
- Chemical.AI. (2024). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- ResearchGate. (2021). Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- IntechOpen. (2024). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
- MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Polymers, 15(5), 1148.
- ACS Publications. (2024). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
- ResearchGate. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts.
- Wikipedia. (n.d.). Coupling reaction.
- ResearchGate. (n.d.). A review on Homo- and Hetero- coupling reactions.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Scilit [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 1-Bromo-4-propoxybenzene
Welcome to the Technical Support Center for the synthesis of 1-bromo-4-propoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our aim is to bridge the gap between laboratory-scale procedures and robust, efficient large-scale production by explaining the causality behind experimental choices and offering field-proven insights.
Overview of this compound Synthesis
The most common and industrially viable method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide. In this specific case, 4-bromophenol is deprotonated to form the 4-bromophenoxide ion, which then acts as a nucleophile, attacking an n-propyl halide (typically 1-bromopropane or 1-chloropropane) to form the desired ether.[1][2][3][4]
The overall reaction is as follows:
Step 1: Deprotonation of 4-bromophenol Br-C₆H₄-OH + Base → Br-C₆H₄-O⁻Na⁺ (or K⁺) + Byproduct
Step 2: Nucleophilic attack by the 4-bromophenoxide Br-C₆H₄-O⁻Na⁺ (or K⁺) + CH₃CH₂CH₂-X → Br-C₆H₄-O-CH₂CH₂CH₃ + NaX (or KX)
While straightforward in principle, scaling up this synthesis presents several challenges that can impact yield, purity, and safety. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly during scale-up.
Issue 1: Low or Inconsistent Yields
Question: We are experiencing significantly lower yields than expected when scaling up our this compound synthesis from the lab to a pilot plant. What are the likely causes and how can we address them?
Answer: Low yields during scale-up are a common problem and can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of 4-Bromophenol: The formation of the phenoxide is crucial for the reaction to proceed. On a larger scale, inefficient mixing can lead to incomplete deprotonation.
-
Solution: Ensure your reactor has adequate agitation for the increased volume. The choice of impeller and stirring speed should be optimized to maintain a homogenous mixture. Consider adding the base portion-wise to control the exotherm and ensure complete reaction.
-
-
Side Reactions: The Williamson ether synthesis is susceptible to competing reactions, which can become more pronounced at a larger scale.
-
E2 Elimination: The 4-bromophenoxide is a strong base and can promote the elimination of the n-propyl halide to form propene, especially at higher temperatures.[1][5]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can also be alkylated at the ortho and para positions of the aromatic ring. This is more likely to occur in protic solvents.
-
Mitigation: Use a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) to favor O-alkylation.[7]
-
-
-
Inefficient Mass Transfer (especially with Phase Transfer Catalysis): If you are using a phase-transfer catalyst (PTC) in a biphasic system (e.g., aqueous NaOH and an organic solvent), poor mixing will limit the transfer of the phenoxide to the organic phase where the reaction occurs.
-
Solution: Optimize the stirring speed to ensure good mixing of the two phases. The choice of PTC is also critical; quaternary ammonium salts like tetrabutylammonium bromide are commonly used.[5]
-
Issue 2: Product Purity and Difficult Purification
Question: Our crude this compound is contaminated with several impurities that are proving difficult to remove at scale. What are these impurities likely to be and what are the best purification strategies?
Answer: The primary impurities in this synthesis are typically unreacted starting materials and byproducts from side reactions.
-
Common Impurities:
-
Unreacted 4-bromophenol: This is a common impurity if the reaction does not go to completion.
-
n-Propyl bromide/chloride: Residual alkylating agent may be present.
-
C-Alkylated byproducts: As mentioned earlier, ortho- and para-propylated 4-bromophenol can form.
-
Solvent residues: From the reaction and workup.
-
-
Purification Strategies for Scale-Up:
-
Aqueous Wash: Washing the crude organic layer with an aqueous base solution (e.g., 5% NaOH) is effective for removing unreacted 4-bromophenol by converting it to its water-soluble salt.[8]
-
Distillation: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a large scale. The product has a significantly higher boiling point than the n-propyl halide.
-
Crystallization/Recrystallization: If the crude product is a solid or can be induced to crystallize, this can be a highly effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base for this synthesis?
A1: For laboratory-scale synthesis, strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol.[7][9] However, for industrial-scale production, more cost-effective and safer bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are preferred. When using these bases, a phase-transfer catalyst is often employed to facilitate the reaction in a biphasic system.[3]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Safety is paramount during scale-up. Key considerations include:
-
Handling of Reagents:
-
4-Bromophenol: Is toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Propyl halides: Are flammable and can be harmful if inhaled or absorbed through the skin.
-
Bases: Strong bases like NaOH are corrosive.
-
-
Exothermic Reaction: The deprotonation of 4-bromophenol is an exothermic process. On a large scale, the heat generated can be significant and must be managed to prevent a runaway reaction.[1][2] Ensure your reactor has an adequate cooling system and consider controlled addition of the base.
-
Flammable Solvents: Many of the organic solvents used are flammable. All equipment should be properly grounded to prevent static discharge, and ignition sources must be eliminated.[10]
Q3: Is a phase-transfer catalyst (PTC) necessary for this synthesis on an industrial scale?
A3: While not strictly necessary, using a PTC is highly recommended for industrial-scale synthesis, especially when using inorganic bases like NaOH or K₂CO₃ with an organic solvent.[3] A PTC, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide from the aqueous phase to the organic phase, significantly increasing the reaction rate and allowing for milder reaction conditions.[11][12] This can lead to higher throughput and lower energy costs.
Q4: How can I monitor the progress of the reaction at a large scale?
A4: In-process monitoring is crucial for process control. On a large scale, taking small aliquots for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is the most common method. These techniques can be used to track the disappearance of the starting materials (4-bromophenol and n-propyl halide) and the appearance of the product, this compound.
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis.
Materials:
-
4-Bromophenol
-
Sodium hydroxide (or potassium carbonate)
-
1-Bromopropane
-
Acetonitrile (or DMF)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in acetonitrile.
-
Add finely ground potassium carbonate (or a solution of sodium hydroxide).
-
Add 1-bromopropane to the mixture.
-
Heat the reaction mixture to reflux (around 80-90°C) and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or GC until the 4-bromophenol is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a 5% NaOH solution to remove any unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Protocol 2: Pilot-Scale Synthesis with Phase-Transfer Catalysis
This protocol is a conceptual outline for a scaled-up synthesis using a phase-transfer catalyst.
Materials:
-
4-Bromophenol
-
Sodium hydroxide (50% aqueous solution)
-
1-Bromopropane
-
Toluene
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
Charge a jacketed glass reactor with 4-bromophenol, toluene, and a catalytic amount of TBAB.
-
Begin vigorous stirring to ensure good mixing.
-
Slowly add the 50% aqueous sodium hydroxide solution via a dosing pump, monitoring the temperature of the reaction mixture. The addition rate should be controlled to maintain the temperature within a safe operating range (e.g., below 60°C).
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 80-90°C) and maintain for several hours.
-
Monitor the reaction progress by taking samples from a sample port and analyzing by GC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Allow the phases to separate and remove the lower aqueous layer.
-
Wash the organic layer with water to remove any residual salts and base.
-
Purify the product by fractional distillation under vacuum.
Data Presentation
Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis
| Parameter | Condition A | Condition B | Rationale |
| Base | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) | NaH is a stronger base ensuring complete deprotonation, but NaOH is more cost-effective and safer for large-scale operations. |
| Solvent | Tetrahydrofuran (THF) | Toluene with PTC | THF is a good solvent for the alkoxide, while a biphasic system with a PTC is often more practical and economical for industrial applications.[11] |
| Temperature | 65°C (Reflux) | 85°C | The reaction temperature is optimized to balance reaction rate with minimizing the E2 elimination side reaction.[5] |
| Typical Yield | 85-95% (Lab Scale) | 80-90% (Pilot Scale) | Yields can be slightly lower on a larger scale due to challenges in heat and mass transfer. |
Visualizations
Reaction Mechanism: Williamson Ether Synthesis
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- DewWool.
- Wikipedia. Williamson ether synthesis. [Link]
- The Organic Chemistry Tutor. Williamson Ether Synthesis Reaction Mechanism. [Link]
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- University of California, Berkeley. Diethyl Ether - Environment, Health & Safety. [Link]
- Chegg. 1. Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Be as complete as possible and show electron flow for all steps. 2. Thin. [Link]
- TailoredRead.
- Master Organic Chemistry.
- RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]
- University of St Andrews. Ethers | Health & Safety | Health and Safety Department. [Link]
- Cambridge University Press. Williamson Ether Synthesis. [Link]
- ResearchGate.
- VelocityEHS. Understanding the Safety Risks of Diethyl Ether. [Link]
- J&K Scientific LLC. Williamson Ether Synthesis. [Link]
- Chemistry For Everyone. What Are The Limitations Of Williamson Ether Synthesis?. [Link]
- Jetir.Org. Contribution of phase transfer catalyst to green chemistry: A review. [Link]
- Unknown Source. The Williamson Ether Synthesis. [Link]
- Thieme.
- Semantic Scholar.
- Unknown Source. Challenges of scaling up chemical processes (based on real life experiences). [Link]
- Google Patents.
- Unknown Source. 12. The Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Santai Technologies.
- HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
- MDPI. Investigating the Separation Efficiency of Ultrafiltration/Diafiltration (UF/DF) of Whey by Dielectric Measurements. [Link]
- Chemistry LibreTexts. 18.2: Preparing Ethers. [Link]
- ACS Publications. Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. [Link]
Sources
- 1. amarequip.com [amarequip.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. byjus.com [byjus.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Glycol Ethers Regulations - Glycol Ethers Online [glycol-ethers.eu]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. Phase-transfer Catalyst Market Size & Share Analysis | 2032 [snsinsider.com]
- 11. phasetransfer.com [phasetransfer.com]
- 12. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
Technical Support Center: Recrystallization of 1-Bromo-4-propoxybenzene Derivatives
Welcome to the technical support center for the purification of 1-Bromo-4-propoxybenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallization for this class of compounds. Here, we move beyond rote protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Guiding Principles of Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the principle that the solubility of a compound in a solvent increases with temperature.[1] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at an elevated temperature.[2] Upon cooling, the purified compound crystallizes out of the solution, while impurities remain dissolved in the mother liquor.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the recrystallization of this compound derivatives and provides actionable solutions grounded in chemical principles.
| Problem | Potential Causes | Solutions & Explanations |
| No Crystal Formation Upon Cooling | 1. Excessive Solvent: The solution is not saturated, preventing crystallization.[4] 2. Supersaturation: The solution is supersaturated, but nucleation has not initiated.[4] 3. Inadequate Cooling: The temperature has not been lowered sufficiently to decrease solubility.[5] | 1. Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the solute.[6] Then, allow it to cool again. 2. Induce Crystallization: a) Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. This creates microscopic imperfections that can serve as nucleation sites.[6] b) Seeding: Introduce a tiny, pure crystal of the target compound into the supersaturated solution to initiate crystal growth.[6][7] 3. Enhance Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath to further reduce the solubility of the compound and promote crystallization.[6] |
| Compound "Oils Out" Instead of Crystallizing | 1. Low Melting Point: The melting point of the compound is lower than the boiling point of the solvent.[4] 2. High Solute Concentration: The solution is too concentrated, causing the solute to come out of solution above its melting point.[6] 3. Rapid Cooling: Cooling the solution too quickly can lead to the separation of a liquid phase instead of solid crystals. | 1. Select a Lower-Boiling Solvent: Choose a solvent with a boiling point below the melting point of your compound. 2. Dilute and Re-cool: Reheat the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation.[8] 3. Ensure Slow Cooling: Allow the flask to cool undisturbed to room temperature before placing it in an ice bath. This promotes the formation of well-ordered crystals. |
| Low Yield of Purified Crystals | 1. Excessive Solvent: A significant portion of the product remains dissolved in the mother liquor.[9] 2. Premature Crystallization: The compound crystallizes in the filter funnel during hot filtration.[6] 3. Washing with Room Temperature Solvent: Using a solvent that is not ice-cold can redissolve some of the purified crystals.[9] | 1. Use Minimal Hot Solvent: Add just enough hot solvent to completely dissolve the crude product.[9] A second crop of crystals can often be obtained by evaporating some of the solvent from the filtrate.[6] 2. Pre-heat Filtration Apparatus: Warm the funnel and receiving flask before hot filtration to prevent a sudden drop in temperature.[6] 3. Wash with Ice-Cold Solvent: Always use a minimal amount of ice-cold solvent to wash the collected crystals.[9] |
| Purified Crystals are Still Colored | Colored Impurities Co-crystallized: The colored impurities have similar solubility properties to the target compound. | Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The charcoal will adsorb the colored impurities.[6] Perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.[2] |
Solvent Selection Workflow
The choice of solvent is the most critical step in a successful recrystallization.[5] The following diagram outlines a logical workflow for selecting an appropriate solvent system for this compound derivatives.
Caption: Logical workflow for selecting a recrystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for the recrystallization of this compound derivatives?
A1: Given the structure of this compound, which has both non-polar (aromatic ring, propoxy chain) and polarizable (C-Br bond) features, a range of solvents should be considered.[10] Good starting points include:
-
Alcohols (Ethanol, Methanol, Isopropanol): These are often effective for aromatic compounds.[11]
-
Mixed Solvent Systems: An ethanol/water or ethyl acetate/hexanes system can be highly effective. In a mixed solvent system, the crude product is dissolved in the "good" solvent (in which it is more soluble), and the "poor" solvent (in which it is less soluble) is added dropwise until the solution becomes cloudy (the saturation point). The solution is then heated to redissolve the precipitate and allowed to cool slowly.[1]
-
Hydrocarbons (Hexanes, Heptane): These are good choices if the impurities are significantly more polar than the target compound.[12]
Q2: How can I improve the purity of my crystals if a single recrystallization is insufficient?
A2: If the initial recrystallization does not yield a product of the desired purity, a second recrystallization can be performed. It is crucial to ensure that the crystals are completely dry before the second attempt. For particularly stubborn impurities, consider using a different solvent system for the second recrystallization. This can be effective if the impurities have a different solubility profile in the new solvent.
Q3: My compound is a liquid at room temperature. Can I still use recrystallization?
A3: this compound itself is a liquid at room temperature.[13] Recrystallization is a purification technique for solid compounds.[14] If your derivative is a liquid, you should consider other purification methods such as distillation or column chromatography.
Q4: What is the significance of the rate of cooling in recrystallization?
A4: The rate of cooling has a direct impact on the size and purity of the resulting crystals. Slow cooling allows for the selective incorporation of the target molecules into the growing crystal lattice, excluding impurities.[15] Rapid cooling can trap impurities within the crystal structure and often leads to the formation of smaller, less pure crystals or even precipitation of an amorphous solid.[14]
Q5: How do I know if my recrystallization was successful?
A5: A successful recrystallization is typically indicated by a few key observations:
-
Visual Appearance: The resulting crystals should appear more well-defined, often with sharp edges and shiny faces, compared to the crude starting material.[14]
-
Melting Point: The melting point range of the purified compound should be narrower and higher than that of the crude material.[14] A sharp melting point is a good indicator of purity.
-
Spectroscopic Analysis: Techniques such as NMR or GC-MS can be used to confirm the identity and assess the purity of the recrystallized product.
Experimental Protocol: General Recrystallization of a Solid this compound Derivative
This protocol provides a step-by-step methodology for the recrystallization of a solid derivative.
-
Solvent Selection: Based on preliminary solubility tests, choose an appropriate solvent or mixed solvent system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[16]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2]
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.[16]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[16]
-
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath to maximize the formation of crystals.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[17]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[16]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent. This can be done by air drying on the filter paper or in a desiccator.
References
- Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts.
- EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
- PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose.
- Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. ACS Publications.
- (n.d.). Recrystallization.
- Solubility of Things. (n.d.). 1-bromo-4-(4-bromophenoxy)benzene.
- (n.d.). Recrystallization-1.pdf.
- Wired Chemist. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- (n.d.). Recrystallization.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Reddit. (2020). Recrystallisation Help. r/Chempros.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- NIST. (n.d.). 1-Bromo-4-propylbenzene. WebBook.
- CUNY. (n.d.). Purification by Recrystallization.
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Fisher Scientific. (n.d.). 1-Bromo-4-n-propoxybenzene, 98%.
- YouTube. (2021). recrystallization & purification of N-bromosuccinimide.
- PubChem. (n.d.). This compound.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. reddit.com [reddit.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. 1-Bromo-4-n-propoxybenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization [wiredchemist.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Williamson Ether Synthesis of 1-bromo-4-propoxybenzene
This document serves as a comprehensive technical guide for researchers encountering issues with the synthesis of 1-bromo-4-propoxybenzene. It is structured as a series of frequently asked questions (FAQs) to directly address common experimental challenges, followed by an optimized protocol.
Core Principles & Mechanistic Overview
The target reaction is a Williamson ether synthesis, a classic Sɴ2 reaction where the oxygen of a deprotonated phenol (phenoxide) acts as a nucleophile to displace a halide from an alkyl halide.[1][2]
Key Reactants:
-
Nucleophile Precursor: 4-bromophenol
-
Electrophile: Propyl bromide
The primary challenge in this specific synthesis is the competition between the desired Sɴ2 (substitution) pathway and the E2 (elimination) side reaction.[3][4] The phenoxide base can either attack the electrophilic carbon of propyl bromide (Sɴ2) or abstract a proton from the adjacent carbon, leading to the formation of propene gas (E2).[3][5]
Caption: Reaction scheme showing the desired Sɴ2 pathway and competing E2 elimination.
Troubleshooting and FAQ
Q1: Why is my yield of this compound low, with significant recovery of unreacted 4-bromophenol?
Answer: This issue typically points to two primary causes: incomplete deprotonation of the starting phenol or unfavorable reaction conditions.
-
Incomplete Deprotonation: 4-bromophenol has a pKa of approximately 9.2-9.4.[6][7][8][9][10] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the phenol will remain protonated and thus non-nucleophilic. Ensure you are using at least one full equivalent of a suitable base.
-
Insufficient Reaction Time/Temperature: Williamson ether syntheses can require heating to proceed at a reasonable rate, often between 50-100 °C for several hours.[2][11] If the reaction is run at too low a temperature or for too short a time, the conversion will be incomplete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine completion.[12]
Q2: My main impurity is an alkene (propene), confirmed by a gaseous byproduct. How can I prevent this?
Answer: The formation of propene is a classic sign that the E2 elimination pathway is outcompeting the desired Sɴ2 substitution.[1][3] This is a very common issue when using primary alkyl halides that have β-hydrogens, like propyl bromide.
Key Factors Favoring E2 Elimination:
-
Strong, Sterically Hindered Bases: While a strong base is needed, a very strong or bulky base (like tert-butoxide) will preferentially act as a base rather than a nucleophile, favoring E2.[13][14]
-
High Temperatures: Higher reaction temperatures tend to favor elimination over substitution.[3]
Solutions:
-
Choice of Base: Use a moderately strong, non-bulky base. Potassium carbonate (K₂CO₃) is an excellent choice for aryl ether synthesis as it is strong enough to deprotonate the phenol but not so aggressive that it promotes excessive elimination.[15][16]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing in a solvent like acetone or acetonitrile is often sufficient without being excessive.
-
Solvent Choice: Use a polar aprotic solvent like acetonitrile or DMF.[2][11] These solvents solvate the cation of the base, leaving the anion (phenoxide) more "naked" and nucleophilic, which favors the Sɴ2 pathway.
Q3: How do I choose the optimal base and solvent for this specific reaction?
Answer: The ideal conditions balance the need for deprotonation with the suppression of the E2 side reaction.
| Base | Strength | Common Solvents | Pros | Cons |
| NaH (Sodium Hydride) | Very Strong | THF, DMF | Ensures complete and rapid deprotonation.[1] | Highly reactive, flammable (H₂ gas byproduct). Can strongly promote E2 elimination.[5] |
| K₂CO₃ (Potassium Carbonate) | Moderate | Acetone, Acetonitrile, DMF | Inexpensive, easy to handle, highly effective for phenols. Minimizes E2 elimination.[15][17] | Slower reaction times compared to stronger bases. |
| Cs₂CO₃ (Cesium Carbonate) | Moderate | Acetone, Acetonitrile, DMF | Often gives higher yields due to the "cesium effect," which enhances nucleophilicity. | More expensive. |
| NaOH/KOH | Strong | Ethanol, Water (with PTC) | Inexpensive. | Use of protic solvents can slow Sɴ2 reactions. Often requires a phase-transfer catalyst (PTC) for good results.[18][19][20] |
Recommendation: For this synthesis, potassium carbonate in acetonitrile or DMF provides the best balance of reactivity, cost, and safety, while effectively minimizing the E2 side reaction.[2][11][15]
Q4: I see multiple spots on my TLC plate, and purification is difficult. What are the likely byproducts besides propene?
Answer: Besides unreacted starting materials and propene, you may encounter C-alkylation products. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring.[11][15] While O-alkylation is electronically favored, some C-alkylation (alkylation at the carbon ortho to the hydroxyl group) can occur, leading to isomeric byproducts.
Mitigation Strategy:
-
Using less polar solvents can sometimes favor C-alkylation. Sticking to polar aprotic solvents like DMF or acetonitrile generally favors the desired O-alkylation.
-
Careful column chromatography is usually sufficient to separate the desired O-alkylated product from any C-alkylated isomers.[3]
Q5: Can the bromide on the 4-bromophenol ring react?
Answer: No, not under these conditions. The carbon-bromine bond on the aromatic ring is very strong, and the carbon is sp²-hybridized. It will not participate in an Sɴ2 reaction.[1][21] Reactions involving aryl halides, such as the Ullmann condensation, require much harsher conditions and typically a copper catalyst.[15]
Optimized Experimental Protocol
This protocol is designed to maximize the yield of this compound by favoring the Sɴ2 pathway.
Caption: Step-by-step workflow for the optimized synthesis protocol.
Materials:
-
4-bromophenol (1.0 eq)
-
Propyl bromide (1.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile, anhydrous
-
Diethyl ether
-
5% NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approx. 10 mL per gram of 4-bromophenol).
-
Reagent Addition: Begin stirring the suspension and add propyl bromide (1.2 eq) dropwise via syringe.
-
Reaction: Heat the mixture to a gentle reflux (approximately 80-85°C) and maintain this temperature.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The starting phenol is polar and will have a low Rf, while the product ether is much less polar and will have a high Rf. The reaction is typically complete in 4-8 hours.
-
Work-up (Part 1): Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate solids and wash them with a small amount of diethyl ether.
-
Work-up (Part 2): Combine the filtrate and the ether washings. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting crude oil in diethyl ether. Transfer to a separatory funnel and wash with 5% aqueous NaOH (2x) to remove any unreacted 4-bromophenol.[12] Then, wash with water (1x) and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure this compound.[3]
References
- PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information.
- 4-Bromophenol vs 4-aminophenol pKa in water comparison confusion. (2019, June 9). Chemistry Stack Exchange.
- ChemWhat. (n.d.). 4-Bromophenol CAS#: 106-41-2.
- Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025, August 9). ResearchGate.
- Utah Tech University. (n.d.). Williamson Ether Synthesis.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube.
- OC-TV. (2020, October 20). Williamson Ether Synthesis [Video]. YouTube.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis....
- Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3.
- Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
- PubMed. (2025, July 22). Understanding the SN2 Versus E2 Competition.
- NIST. (n.d.). 1-Bromo-4-propylbenzene. NIST WebBook.
- PubChemLite. (n.d.). This compound (C9H11BrO).
- Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2.
- The Organic Chemistry Tutor. (2021, March 26). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! [Video]. YouTube.
- Chemistry Steps. (n.d.). SN1 SN2 E1 E2 – How to Choose the Mechanism.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Understanding the SN2 Versus E2 Competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. chemwhat.com [chemwhat.com]
- 10. 4-Bromophenol CAS#: 106-41-2 [m.chemicalbook.com]
- 11. byjus.com [byjus.com]
- 12. homework.study.com [homework.study.com]
- 13. m.youtube.com [m.youtube.com]
- 14. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 15. jk-sci.com [jk-sci.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. cactus.utahtech.edu [cactus.utahtech.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 21. organicchemistrytutor.com [organicchemistrytutor.com]
Minimizing dehalogenation during reactions with 1-Bromo-4-propoxybenzene
Welcome to the technical support center for 1-bromo-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile aryl bromide. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize common side reactions, particularly dehalogenation, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem when working with this compound?
A: Dehalogenation, specifically hydrodehalogenation, is a common and undesirable side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding propoxybenzene.[1] This byproduct consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to similar polarities between the starting material, product, and byproduct.[1] This issue is particularly prevalent in palladium-catalyzed cross-coupling reactions.
Q2: How can I detect if dehalogenation is occurring in my reaction?
A: The formation of the dehalogenated byproduct, propoxybenzene, can be identified using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting this compound.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for identifying the byproduct by its molecular weight (propoxybenzene: 136.19 g/mol vs. This compound: 215.09 g/mol ).[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance of a new aromatic proton signal in the region where the carbon-bromine bond was located is a key indicator of dehalogenation.
Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions?
A: The primary culprit behind dehalogenation is often the in-situ formation of palladium-hydride (Pd-H) species.[1] These species can arise from several sources:
-
Reaction with the Base: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can react with trace water, alcohols, or even the phosphine ligand to generate hydride sources that then form Pd-H complexes.[1]
-
Solvent as a Hydride Source: Protic solvents (e.g., alcohols) or even some aprotic solvents that can degrade to provide hydrides (e.g., DMF) can contribute to the formation of Pd-H species.[1][4]
-
Slow Desired Reaction Rate: If the desired catalytic step, such as transmetalation in a Suzuki coupling, is slow, the lifetime of the oxidative addition complex [Ar-Pd(II)-Br] is extended.[1] This provides a greater opportunity for it to react with Pd-H species, leading to the dehalogenated byproduct.
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired dehalogenation pathway in a Suzuki coupling reaction.
Caption: Troubleshooting workflow for minimizing dehalogenation.
Data-Driven Parameter Optimization
The following table summarizes the qualitative effects of different reaction parameters on the formation of the desired cross-coupled product versus the dehalogenated byproduct.
| Parameter | Condition Favoring Dehalogenation | Condition Minimizing Dehalogenation | Rationale |
| Base | Strong, alkoxide bases (e.g., NaOtBu) [1][4] | Weaker, inorganic bases (e.g., K₃PO₄, Cs₂CO₃) [4] | Weaker bases are less likely to generate palladium-hydride species. |
| Ligand | Less bulky, electron-poor ligands | Bulky, electron-rich ligands (e.g., XPhos, SPhos) [4] | Bulky ligands accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway. [4] |
| Solvent | Protic (e.g., alcohols) or polar aprotic (e.g., DMF) [1][4] | Aprotic, non-polar (e.g., Toluene, Dioxane) [4] | Aprotic, non-polar solvents are less likely to act as a hydride source. [4] |
| Temperature | High (e.g., >100 °C) | Low (e.g., 60-80 °C) | Dehalogenation may have a higher activation energy, so lowering the temperature can favor the desired reaction. [4] |
| Reagents | Wet solvents, impure reagents | Anhydrous, degassed solvents; high-purity reagents | Water and other impurities can be sources of hydrides that lead to dehalogenation. [4] |
Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Dehalogenation
This protocol provides a starting point for the Suzuki coupling of this compound with an arylboronic acid, designed to minimize hydrodehalogenation.
Reaction Setup:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv). [4]2. Add the palladium pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.
-
Place the vial in a preheated heating block at 80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is for the C-N coupling of this compound with a primary or secondary amine.
Reaction Setup:
-
To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., tBuXPhos Pd G3, 0.02 mmol, 2 mol%) and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv) if no other base is specified. For sensitive substrates, consider a weaker base like Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours. [5]6. Monitor the reaction by TLC or GC-MS.
-
After cooling, quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Other Potential Dehalogenation Pathways
While prevalent in palladium catalysis, dehalogenation can also occur during the formation of organometallic reagents.
Grignard Reagent Formation
When forming the Grignard reagent (4-propoxyphenylmagnesium bromide), the primary side reaction is often Wurtz-type homocoupling. However, if there are protic sources (e.g., moisture in the solvent or on the magnesium turnings), the Grignard reagent can be quenched to form propoxybenzene.
Mitigation Strategies:
-
Strictly Anhydrous Conditions: Use oven-dried glassware and anhydrous ether or THF.
-
Magnesium Activation: Activate the magnesium turnings (e.g., with a crystal of iodine or 1,2-dibromoethane) to ensure rapid initiation of the Grignard formation, minimizing contact time with potential protic impurities. [6]
Lithium-Halogen Exchange
Reaction of this compound with alkyllithium reagents (e.g., n-BuLi or t-BuLi) to form 4-propoxyphenyllithium is extremely fast. [7]However, the resulting aryllithium species is a strong base and can be protonated by any available proton source in the reaction mixture to yield propoxybenzene.
Mitigation Strategies:
-
Low Temperatures: Perform the exchange at very low temperatures (e.g., -78 °C) to minimize side reactions. [7]* Anhydrous Solvents: Use rigorously dried and degassed solvents.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) to exclude moisture.
By understanding the mechanisms of dehalogenation and systematically optimizing reaction parameters, you can significantly improve the yield and purity of your desired products when working with this compound.
References
- ResearchGate. (2025). Hydrodehalogenation of Aryl Chlorides and Aryl Bromides Using a Microwave-Assisted, Copper-Catalyzed Concurrent Tandem Catalysis Methodology. Request PDF.
- Selvama, P., et al. (n.d.). Catalytic hydrodehalogenation of aryl halides, reduction of nitroarenes. Catalysis Eprints database.
- Wiley Online Library. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. PMC.
- ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. Download Scientific Diagram.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.
- Princeton University. (2018). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Macmillan Group.
- Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia.
- ResearchGate. (2025). Effect of Solvent on the Lithium−Bromine Exchange of Aryl Bromides: Reactions of n -Butyllithium and tert -Butyllithium with 1-Bromo-4- tert -butylbenzene at 0 °C. ResearchGate.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.
- University of Wisconsin-Madison. (n.d.). lithium halogen exchange #1 revised. Department of Chemistry.
- ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Download scientific diagram.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Luo Group Meeting. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions.
- NIH. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC.
- YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry.
- NIH. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. PMC.
- University of Missouri-St. Louis. (n.d.). The Grignard Reaction. Department of Chemistry.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC.
- Harvard University. (n.d.). The Suzuki Reaction. Andrew G Myers Research Group.
- PubChem. (n.d.). This compound (C9H11BrO). PubChemLite.
- PubChem. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemistry Education Research and Practice.
- Pendidikan Kimia. (2016). Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products. Jurnal Pendidikan Kimia.
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. Sci Vis.
- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof. Google Patents.
- PubChem. (n.d.). 1-Bromo-4-isopropylbenzene. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Optimizing base and solvent for Suzuki reactions involving 1-Bromo-4-propoxybenzene
Welcome to the dedicated technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-Bromo-4-propoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges with this specific substrate. As an electron-rich aryl bromide, this compound presents unique considerations for achieving high yields and purity. This guide will navigate the critical choices of base and solvent, offering causal explanations and actionable troubleshooting protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when setting up and optimizing Suzuki reactions with this compound.
Q1: What are the most effective bases for the Suzuki coupling of this compound, and why?
A1: The choice of base is critical for the transmetalation step in the Suzuki catalytic cycle.[1] For an electron-rich aryl bromide like this compound, inorganic bases are generally preferred. The most common and effective choices include:
-
Potassium Carbonate (K₂CO₃): Often a reliable first choice, K₂CO₃ is a moderately strong base that is effective in a variety of solvent systems, particularly aqueous mixtures.[2] It is cost-effective and generally provides good to excellent yields.
-
Potassium Phosphate (K₃PO₄): A stronger base than K₂CO₃, K₃PO₄ can be particularly advantageous in more challenging couplings or when faster reaction rates are desired.[3][4] It is often used in anhydrous conditions but is also effective in aqueous mixtures.[3]
-
Cesium Carbonate (Cs₂CO₃): This is a highly effective but more expensive option. Its greater solubility in organic solvents can be beneficial, especially in anhydrous reaction conditions.[4][5]
Organic bases like triethylamine (NEt₃) are generally less effective for this type of substrate compared to inorganic bases.[4]
Q2: How does the choice of solvent impact the reaction outcome?
A2: The solvent plays a multifaceted role in the Suzuki reaction, influencing reagent solubility, catalyst stability, and the rate of key mechanistic steps.[6] For this compound, common solvent systems include:
-
Toluene/Water or 1,4-Dioxane/Water Mixtures: Biphasic systems containing water are very common and often advantageous.[7][8] Water helps to dissolve the inorganic base and can play a key role in activating the boronic acid.[9][10] The organic solvent (toluene or dioxane) dissolves the aryl halide and the organoboron reagent. Vigorous stirring is essential in these biphasic systems to ensure efficient mixing.[2]
-
Polar Aprotic Solvents (e.g., DMF, THF): Solvents like N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) can also be effective, often in combination with water.[11][12] THF, in particular, is a common choice.[13] These solvents are good at dissolving all reaction components, potentially leading to a homogeneous reaction mixture.
-
Anhydrous Conditions: In cases where protodeboronation (the undesired cleavage of the C-B bond by a proton source) is a significant side reaction, anhydrous solvents may be necessary.[8] Toluene or 1,4-dioxane can be used under these conditions, often with a highly soluble base like Cs₂CO₃ or anhydrous K₃PO₄.
Q3: My reaction is sluggish or not going to completion. What should I try first?
A3: If you are experiencing low conversion of your this compound, consider the following adjustments in order of ease of implementation:
-
Increase the Temperature: Many Suzuki couplings benefit from heating, typically in the range of 80-110 °C.[8] A modest increase in temperature can significantly accelerate the reaction rate.
-
Switch to a Stronger Base: If you are using a milder base like Na₂CO₃, switching to K₂CO₃ or K₃PO₄ can enhance the rate of the transmetalation step.[8]
-
Optimize the Catalyst System: While base and solvent are critical, an inefficient catalyst system can also be the cause. For electron-rich aryl bromides, using a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can be beneficial.[2][14]
Q4: I am observing a significant amount of a byproduct that I suspect is the homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often promoted by the presence of oxygen.[8][15] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate this undesired reaction.[16] To minimize homocoupling:
-
Ensure Rigorous Inert Conditions: Thoroughly degas your solvents (including water) and the reaction mixture by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.[8][9] Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can be advantageous over Pd(II) sources such as Pd(OAc)₂, as the latter requires an in-situ reduction step that can sometimes be initiated by boronic acid homocoupling.[7][16]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems you may encounter during your experiments with this compound.
Issue 1: Low or No Yield of the Desired Product
Symptoms: TLC or LC-MS analysis shows a large amount of unreacted this compound.
Systematic Troubleshooting Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. quora.com [quora.com]
- 10. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of 1-Bromo-4-propoxybenzene
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst deactivation in palladium-catalyzed cross-coupling reactions involving 1-Bromo-4-propoxybenzene. Our goal is to equip you with the knowledge to diagnose and resolve common experimental challenges, ensuring the efficiency and success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound has stalled or is showing low conversion. What are the likely causes related to the palladium catalyst?
A1: Low or no conversion in a palladium-catalyzed reaction with an aryl bromide like this compound often points towards issues with the catalyst's activity. The primary culprits are typically:
-
Catalyst Decomposition: The active Pd(0) species is susceptible to oxidation to inactive Pd(II) in the presence of air.[1][2] It is crucial to ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[1]
-
Ligand Degradation: Phosphine ligands, commonly used to stabilize the palladium catalyst, can be oxidized by trace oxygen.[1] This degradation compromises their ability to stabilize the active catalytic species.
-
Formation of Inactive Palladium Species: The catalyst can aggregate to form inactive palladium black, especially at elevated temperatures or with insufficient ligand stabilization.[3]
-
Insufficient Catalyst Loading: While higher catalyst loadings can be costly, an insufficient amount may not be enough to overcome minor impurities or inherent reaction barriers, leading to a stalled reaction.
Q2: I'm observing the formation of a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A2: The black precipitate is almost certainly palladium black, which consists of agglomerated, inactive palladium nanoparticles.[3] Its formation is a common sign of catalyst deactivation. To prevent this:
-
Optimize Ligand-to-Metal Ratio: An adequate amount of a suitable ligand is critical to stabilize the palladium nanoparticles and prevent their aggregation.[4][5] Bulky, electron-rich phosphine ligands are often effective in this regard.[6]
-
Control Reaction Temperature: Excessive heat can accelerate catalyst decomposition and aggregation.[2] It is advisable to run the reaction at the lowest effective temperature.
-
Ensure Proper Mixing: Inadequate stirring can lead to localized high concentrations of reagents, which can promote catalyst decomposition.
Q3: Can impurities in my reagents or solvent affect the palladium catalyst?
A3: Absolutely. Palladium catalysts are sensitive to a variety of impurities that can act as poisons:
-
Water: While some cross-coupling reactions tolerate water, excess moisture can lead to unwanted side reactions like protodeboronation of boronic acids in Suzuki couplings, which consumes the coupling partner.[6][7]
-
Oxygen: As mentioned, oxygen is detrimental to the active Pd(0) catalyst and phosphine ligands.[1][2] Thoroughly degassing your solvents and reagents is essential.
-
Other Metals: Trace metal impurities can interfere with the catalytic cycle.
-
Sulfur and Nitrogen Compounds: These can coordinate strongly to the palladium center, inhibiting its catalytic activity.[8] Ensure high-purity reagents and solvents are used.
Q4: How does the choice of ligand impact catalyst stability and activity in reactions with this compound?
A4: The ligand plays a pivotal role in a palladium-catalyzed reaction.[4][9] For an aryl bromide like this compound:
-
Steric Bulk: Bulky ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium center.[6] This helps to stabilize the active monomeric Pd(0) species and prevent the formation of inactive palladium clusters.
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium atom, which facilitates the oxidative addition step with the aryl bromide, often the rate-limiting step in the catalytic cycle.[4]
-
Bidentate vs. Monodentate Ligands: Bidentate ligands, which bind to the palladium center at two points, often form more stable complexes than monodentate ligands, leading to a more robust catalyst.[5]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Reaction Conversion
This workflow will guide you through a systematic approach to troubleshoot a stalled or low-yielding reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Experimental Protocol: Small-Scale Reaction Optimization
To systematically address potential issues, a Design of Experiments (DoE) approach on a small scale is recommended.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst System | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ | XPhos Pd G3 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane/H₂O | DMF |
| Temperature | 80 °C | 100 °C | 110 °C |
Step-by-Step Protocol:
-
Preparation: In an array of reaction vials, add this compound and the coupling partner.
-
Reagent Addition: Add the designated base and solvent to each vial.
-
Degassing: Seal the vials and thoroughly degas each mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the specified palladium catalyst and ligand.
-
Reaction: Place the vials in a pre-heated reaction block at the designated temperature and stir vigorously.
-
Monitoring: After a set time (e.g., 4, 8, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent, and analyze by LC-MS or GC-MS to determine conversion.[2]
Guide 2: Mitigating Catalyst Deactivation and Side Reactions
This guide focuses on proactive measures to maintain catalyst activity and minimize unwanted byproducts.
Caption: Proactive measures to prevent catalyst deactivation.
Key Considerations for Robust Reactions:
-
Pre-catalyst Choice: Using well-defined palladium pre-catalysts (e.g., palladacycles) can lead to more consistent results than generating the active Pd(0) species in situ from Pd(II) sources like Pd(OAc)₂.
-
Base Selection: The choice of base is critical and can influence both the rate of reaction and the stability of the catalyst.[6] For instance, stronger bases may accelerate the reaction but can also promote side reactions.
-
Homocoupling Prevention: A common side reaction is the homocoupling of the boronic acid in Suzuki reactions.[2] This is often exacerbated by the presence of oxygen. Rigorous degassing is the most effective preventative measure.[2]
Advanced Topics
Catalyst Reactivation
In some instances, a deactivated palladium catalyst can be at least partially reactivated. While not always practical on a lab scale, understanding the principles can be insightful.
-
Supported Catalysts: For heterogeneous palladium catalysts, washing with a polar organic solvent can sometimes remove adsorbed impurities and restore some activity.[10] A patented method suggests contacting the deactivated catalyst with an organic polar solvent at temperatures below 200°C.[10] Another approach for palladium on carbon involves treatment with a hot lye solution followed by nitric acid and a reduction step.[11]
-
Homogeneous Catalysts: Reactivation of homogeneous catalysts is more challenging as the deactivated species are in solution. In some cases, the addition of a re-oxidant like benzoquinone has been shown to convert inactive Pd(0) back to the active Pd(II) state in certain catalytic cycles.[12]
Characterization of Deactivated Catalysts
For in-depth process development and troubleshooting, characterizing the deactivated catalyst can provide valuable information. Techniques that can be employed include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the palladium.[13]
-
Transmission Electron Microscopy (TEM): To visualize the size and morphology of palladium nanoparticles and identify aggregation.[3][14]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the palladium species.[13]
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): To quantify the amount of palladium that may have leached into the product.[15]
By understanding the common pitfalls and employing systematic troubleshooting, you can significantly improve the success rate of your palladium-catalyzed reactions with this compound.
References
- Ghavre, M., et al. (2021). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PMC.
- Google Patents. (1991). US4999326A - Palladium catalyst reactivation.
- Google Patents. (1976). US3959382A - Method for reactivating palladium catalysts.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- Daugulis, O., et al. (2007). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Ali, A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. International Journal of Chemical and Molecular Engineering.
- ACS Publications. (2022). Insights into Palladium Deactivation during Advanced Oxidation Processes. Chemistry of Materials.
- Google Patents. (2007). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
- ResearchGate. (2025). Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts.
- MDPI. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor.
- ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Diva-portal.org. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization.
- ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Journal of the American Chemical Society. (2003). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- NIH. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- MDPI. (2016). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
- Collegedunia. (n.d.). Heck Reaction: Mechanisms, Coupling, Limitations.
- Wikipedia. (n.d.). Cross-coupling reaction.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Reddit. (2024). Struggling with Suzuki Reaction.
- MDPI. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Chemistry LibreTexts. (2023). Heck Reaction.
- ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- ACS Publications. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides.
- NIH. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
- PubMed Central. (2017). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features.
- NIH. (2014). Resin-Immobilized Palladium Nanoparticle Catalysts for Organic Reactions in Aqueous Media: Morphological Aspects.
- ResearchGate. (2023). Mechanistic study on the side arm effect in a palladium/Xu-Phos-catalyzed enantioselective alkoxyalkenylation of γ-hydroxyalkenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 9. Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 11. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Improving reaction times for the synthesis of 1-Bromo-4-propoxybenzene
Welcome to the technical support center for the synthesis of 1-bromo-4-propoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower your research.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, a classic SN2 reaction.[1][2][3]
Issue 1: The reaction is slow or incomplete, resulting in low yield.
Question: My synthesis of this compound is taking much longer than the typical 1-8 hours, and the yield is poor. What are the likely causes and how can I accelerate the reaction?
Answer:
Several factors can contribute to a sluggish or incomplete Williamson ether synthesis.[1] Let's break down the potential culprits and their solutions.
Possible Causes & Solutions:
-
Insufficiently Strong Base: The reaction begins with the deprotonation of 4-bromophenol to form the more nucleophilic phenoxide ion.[4][5] If the base is not strong enough to deprotonate the phenol completely, the concentration of the active nucleophile will be low, slowing down the reaction.
-
Troubleshooting Suggestion: Switch to a stronger base. While sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used, stronger bases like sodium hydride (NaH) or potassium hydride (KH) will ensure a more complete and rapid formation of the alkoxide.[2][6]
-
Rationale: The pKa of a typical phenol is around 10. For effective deprotonation, the conjugate acid of the base used should have a significantly higher pKa. The conjugate acid of NaH is H₂, which has a pKa of about 36, making NaH a very effective base for this purpose.
-
-
Inappropriate Solvent Choice: The choice of solvent plays a critical role in an SN2 reaction.[7] Protic solvents (e.g., ethanol, water) can solvate the nucleophilic phenoxide ion through hydrogen bonding, reducing its reactivity and slowing the reaction.[8] Apolar solvents are also not ideal as they may not effectively dissolve the ionic intermediates.
-
Troubleshooting Suggestion: Use a polar aprotic solvent. Acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are excellent choices as they can solvate the cation (e.g., Na⁺) while leaving the nucleophile relatively "bare" and highly reactive.[1][7]
-
Rationale: Polar aprotic solvents do not have acidic protons and therefore do not form strong hydrogen bonds with the nucleophile, maximizing its nucleophilicity.
-
-
Low Reaction Temperature: Like most chemical reactions, the Williamson ether synthesis is temperature-dependent.
-
Troubleshooting Suggestion: Increase the reaction temperature. A typical range for this synthesis is 50-100 °C.[1] If your reaction is proceeding slowly at a lower temperature, gradually increasing the heat can significantly improve the rate.
-
Rationale: Higher temperatures provide the molecules with more kinetic energy, increasing the frequency and energy of collisions, which leads to a faster reaction rate. However, be cautious not to raise the temperature too high, as this can favor side reactions like elimination.[8]
-
-
Poor Quality of Reagents: The purity of your starting materials, 4-bromophenol and 1-bromopropane, is crucial. Impurities can interfere with the reaction. Water, in particular, can react with strong bases and reduce the effectiveness of the deprotonation step.
-
Troubleshooting Suggestion: Ensure your reagents are pure and your glassware is thoroughly dried. Use anhydrous solvents if possible.
-
Rationale: Purity ensures that the reactants are available in the correct stoichiometric amounts and that no side reactions are initiated by contaminants.
-
Issue 2: The major product is an alkene, not the desired ether.
Question: I am observing the formation of propene as a significant byproduct, reducing the yield of this compound. Why is this happening and how can I prevent it?
Answer:
The formation of an alkene is a classic sign that the E2 (elimination) reaction is competing with the desired SN2 (substitution) reaction.[8]
Possible Causes & Solutions:
-
Sterically Hindered Alkyl Halide: While 1-bromopropane is a primary alkyl halide and generally favors SN2, using a secondary or tertiary alkyl halide would strongly favor elimination.[2][3]
-
Troubleshooting Suggestion: Always opt for the synthetic route that utilizes the less sterically hindered alkyl halide. In this case, reacting 4-bromophenoxide with 1-bromopropane is the correct approach. The alternative, reacting propoxide with 1,4-dibromobenzene, would not work as SN2 reactions on sp²-hybridized carbons are generally not feasible.[2][6]
-
Rationale: The SN2 mechanism involves a backside attack of the nucleophile on the carbon bearing the leaving group.[1] Steric hindrance around this carbon will impede this attack, making the competing E2 pathway, where the base abstracts a proton from an adjacent carbon, more favorable.
-
-
High Reaction Temperature: Elevated temperatures can favor elimination over substitution.[8]
-
Troubleshooting Suggestion: Lower the reaction temperature. While higher temperatures can increase the reaction rate, there is an optimal range. If elimination is a problem, try running the reaction at the lower end of the 50-100 °C range.
-
Rationale: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, at higher temperatures, the elimination pathway becomes more competitive.
-
Issue 3: C-Alkylation is occurring alongside O-Alkylation.
Question: Besides my desired O-alkylated product (this compound), I am also isolating a C-alkylated byproduct. How can I improve the selectivity for O-alkylation?
Answer:
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (specifically the ortho and para positions).[1] While O-alkylation is generally favored, C-alkylation can sometimes compete.
Possible Causes & Solutions:
-
Solvent Effects: The choice of solvent can influence the site of alkylation.
-
Troubleshooting Suggestion: As mentioned before, polar aprotic solvents like DMF or DMSO are generally preferred. These solvents help to dissociate the ion pair of the phenoxide salt, making the oxygen more available for nucleophilic attack.
-
Rationale: In less polar solvents, the cation may remain more tightly associated with the phenoxide oxygen, partially blocking it and making the carbon atoms of the ring more accessible for attack.
-
-
Counter-ion Effects: The nature of the cation can also play a role.
-
Troubleshooting Suggestion: Using a phase-transfer catalyst can be highly effective.
-
Rationale: A phase-transfer catalyst, such as a quaternary ammonium salt, can transport the phenoxide ion into the organic phase where the alkyl halide is located.[9][10] This "naked" phenoxide ion in the organic phase is a potent nucleophile, and O-alkylation is typically favored under these conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of a phase-transfer catalyst in this synthesis, and when should I consider using one?
A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[10] In the synthesis of this compound, if you are using an aqueous solution of a base like NaOH, the phenoxide formed will be in the aqueous phase, while the 1-bromopropane is in the organic phase. A PTC, typically a quaternary ammonium salt, can form an ion pair with the phenoxide, making it soluble in the organic phase and able to react with the 1-bromopropane. This can significantly increase the reaction rate and is particularly useful in industrial-scale syntheses.[1][9]
Q2: Can I use other propyl halides, such as 1-chloropropane or 1-iodopropane?
Yes, but the reaction rate will be affected by the nature of the leaving group. For SN2 reactions, the leaving group ability follows the trend I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, 1-iodopropane would react the fastest, while 1-chloropropane would be slower than 1-bromopropane.[2] 1-bromopropane is often a good compromise between reactivity and cost.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. You can spot the reaction mixture alongside the starting materials (4-bromophenol and 1-bromopropane) on a TLC plate. As the reaction progresses, you will see the spot corresponding to 4-bromophenol diminish and a new spot for the less polar product, this compound, appear and intensify.[5]
Q4: What is a typical work-up and purification procedure for this reaction?
After the reaction is complete, the mixture is typically cooled and water is added to quench the reaction. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with an aqueous base (like 5% NaOH) to remove any unreacted 4-bromophenol, followed by a wash with water and then brine.[5][8] The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.[8]
Data Summary
| Parameter | Recommended Condition | Rationale |
| Base | Strong bases like NaH or KH | Ensures complete and rapid formation of the nucleophilic phenoxide. |
| Solvent | Polar aprotic (e.g., DMF, Acetonitrile) | Maximizes nucleophilicity by not solvating the phenoxide ion.[1][7] |
| Temperature | 50-100 °C | Provides sufficient kinetic energy for the reaction to proceed at a reasonable rate.[1] |
| Alkyl Halide | Primary (1-bromopropane) | Minimizes the competing E2 elimination reaction.[2][3] |
Experimental Protocol: Optimized Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-Bromophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1-Bromopropane
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
5% NaOH solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Alkoxide Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-bromophenol. Dissolve it in anhydrous DMF.
-
Under a nitrogen atmosphere, carefully add sodium hydride in small portions to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve. Allow the mixture to stir until gas evolution ceases and the solution becomes homogeneous.
-
Ether Formation: Slowly add 1-bromopropane to the reaction mixture via the dropping funnel.
-
Remove the ice bath and heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the 4-bromophenol is consumed (typically 1-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and carefully quench by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with 5% NaOH solution (2x), followed by water (1x), and then brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Visualizing the Workflow
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. brainly.com [brainly.com]
- 5. homework.study.com [homework.study.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. tailoredread.com [tailoredread.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. phasetransfer.com [phasetransfer.com]
- 10. sacheminc.com [sacheminc.com]
Analytical techniques for monitoring 1-Bromo-4-propoxybenzene reaction progress
Welcome to the technical support center for monitoring chemical reactions involving 1-Bromo-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the underlying scientific principles, enabling you to make informed decisions during your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions about selecting and implementing the right analytical technique for your specific needs.
Q1: Which analytical technique is best for monitoring my this compound reaction?
The optimal technique depends on your specific experimental goals, such as the need for quantitative data, the complexity of the reaction mixture, and the required analysis speed.[1]
-
For quick, qualitative checks: Thin-Layer Chromatography (TLC) is unparalleled for its speed and low cost, making it ideal for determining if the starting material has been consumed.
-
For volatile and thermally stable compounds: Gas Chromatography (GC), especially when coupled with Mass Spectrometry (GC-MS), is the method of choice.[2] It offers excellent separation of components and provides structural information from the mass spectrum.[1][2]
-
For non-volatile or thermally sensitive compounds: High-Performance Liquid Chromatography (HPLC) is more suitable. It separates compounds based on their polarity and is highly effective for quantitative analysis of complex mixtures.[3]
-
For detailed structural and quantitative data without chromatography: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. It can provide unambiguous structural information and, with the use of an internal standard, yield highly accurate quantitative data.[4][5][6] It is also well-suited for in situ reaction monitoring.[7][8]
Here is a decision-making workflow to help you select the appropriate technique:
Caption: Decision tree for selecting an analytical technique.
Q2: How can I use Thin-Layer Chromatography (TLC) for a quick check of reaction progress?
TLC is an excellent first-line technique for visualizing the consumption of starting material and the appearance of the product.
Core Principle: You will spot the reaction mixture on a TLC plate alongside the starting material (this compound) as a reference. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product will appear.
Troubleshooting & Tips:
-
Spot Visualization: Since this compound and many of its products are aromatic, they can often be visualized under a UV lamp (254 nm).
-
Staining: If UV is insufficient, a potassium permanganate (KMnO₄) stain is highly effective.[9] It reacts with many functional groups, and since it is a strong oxidizing agent, it can visualize compounds that are otherwise unreactive.[9] The deep purple permanganate is consumed upon reaction, leaving a yellow-brown spot on a purple background.[9]
-
Solvent System: Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).
Q3: What are the best starting conditions for Gas Chromatography (GC-MS) analysis?
GC is highly sensitive to halogenated compounds, making it an excellent choice for monitoring reactions of this compound.[2][10]
Core Principle: A small aliquot of the reaction mixture is injected into the GC, where it is vaporized. The components are then separated based on their boiling points and interaction with the stationary phase of the GC column before being detected.
Starting Parameters:
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Non-polar (e.g., DB-5ms, HP-5ms) | The non-polar stationary phase effectively separates compounds based on boiling point differences, which is ideal for the relatively non-polar reactants and products. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. Note: Some halogenated compounds can degrade at high temperatures, so this may need optimization.[11] |
| Oven Program | Start at 100 °C, ramp 10 °C/min to 280 °C | A temperature ramp allows for the separation of compounds with a range of boiling points.[1] |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides invaluable structural data for peak identification.[2] ECD is extremely sensitive to halogenated compounds, offering very low detection limits.[2][10][12] |
Q4: How can I develop a High-Performance Liquid Chromatography (HPLC) method to monitor the reaction?
HPLC is ideal for reactions involving non-volatile products or when precise quantification is required. Automated online HPLC analysis is particularly powerful for generating detailed kinetic profiles of air-sensitive reactions, such as the Buchwald-Hartwig amination.[3][13]
Core Principle: A liquid sample is injected into a column packed with a stationary phase. A high-pressure pump moves a liquid mobile phase through the column, and compounds separate based on their relative affinity for the two phases.
Method Development Strategy (Reversed-Phase):
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase is versatile and works well for a wide range of organic molecules. |
| Mobile Phase | Acetonitrile and Water | A gradient from ~50% to 95% Acetonitrile over 10-15 minutes is a good starting point. Use only HPLC-grade solvents to avoid baseline noise and contamination. |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ring in this compound and its likely products absorbs UV light strongly (typically around 254 nm). A DAD allows you to monitor multiple wavelengths. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column. |
| Sample Prep | Dilute in mobile phase | Dissolve and inject samples in a solvent that is weaker than or identical to the initial mobile phase to prevent peak distortion.[14] |
Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring?
Absolutely. NMR is a superb technique for monitoring reactions because it is non-invasive and provides rich structural information.[4][5] It can be used for offline analysis of aliquots or for real-time, in situ monitoring with a flow cell.[6]
Core Principle (Quantitative NMR - qNMR): By adding a known amount of an inert internal standard to your sample, you can directly compare the integral of a product peak to the integral of the standard's peak to determine its concentration.
Key Considerations:
-
Internal Standard: Choose a standard with sharp, simple peaks that do not overlap with your reactant or product signals (e.g., 1,3,5-trimethoxybenzene).
-
Solvent: For offline analysis, use a deuterated solvent (e.g., CDCl₃). For online monitoring, solvent suppression techniques can be used to eliminate the need for costly deuterated solvents.[6]
-
Nucleus: While ¹H NMR is most common, if your reaction involves other NMR-active nuclei like ³¹P (e.g., in phosphine ligands for cross-coupling), monitoring that nucleus can provide specific insights into the catalyst's behavior.[7][8]
Troubleshooting Guides
Even with a well-designed experiment, issues can arise. This section provides solutions to common problems.
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active Sites: Interaction of polar analytes with active sites in the injector liner or column. 2. Column Overload: Injecting too much sample. | 1. Use a deactivated injector liner. Trim the first few cm of the column. 2. Dilute the sample or reduce the injection volume. |
| No or Low Signal | 1. Injector Issue: Septum leak or clogged syringe. 2. Sample Degradation: Analyte is breaking down in the hot injector.[11] | 1. Replace the septum. Clean or replace the syringe. 2. Lower the injector temperature in 20 °C increments. |
| Baseline Instability/Drift | 1. Column Bleed: Stationary phase is degrading at high temperatures. 2. Contamination: Contaminated carrier gas or sample buildup in the system. | 1. Condition the column by baking it out at its maximum rated temperature.[15] 2. Use high-purity gas with filters. Clean the injector port. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High System Pressure | 1. Blockage: Frit or column is clogged with particulate matter.[16] 2. Buffer Precipitation: Salt buffer has precipitated in the organic mobile phase. | 1. Filter all samples before injection. Use a guard column to protect the analytical column.[14] Backflush the column if possible.[16] 2. Ensure buffer concentration is soluble in the highest organic percentage of your gradient. Flush the system with water. |
| Retention Time Drift | 1. Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile component.[17] 2. Temperature Fluctuation: Column temperature is not stable.[17] 3. Poor Equilibration: Column is not equilibrated with the starting mobile phase before injection.[17] | 1. Prepare fresh mobile phase daily. Degas the mobile phase thoroughly.[16][17] 2. Use a thermostatted column oven.[17] 3. Increase the column equilibration time between runs.[17] |
| Peak Tailing or Fronting | 1. Tailing: Secondary interactions between basic analytes and acidic silanols on the silica packing.[18] 2. Fronting: Column overload or sample dissolved in a solvent stronger than the mobile phase.[18] | 1. Add a mobile phase modifier (e.g., 0.1% trifluoroacetic acid) to suppress silanol interactions. Use a high-purity silica column.[18] 2. Reduce injection volume.[18] Dilute the sample in the initial mobile phase. |
Appendices
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis Workflow
Caption: GC-MS analysis workflow for reaction monitoring.
Protocol 2: HPLC Analysis Workflow
Caption: HPLC analysis workflow for reaction monitoring.
Protocol 3: Quantitative NMR (qNMR) Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. gcms.cz [gcms.cz]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. davidsonanalytical.co.uk [davidsonanalytical.co.uk]
- 13. chemrxiv.org [chemrxiv.org]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. aelabgroup.com [aelabgroup.com]
- 17. HPLC Troubleshooting Guide [scioninstruments.com]
- 18. hplc.eu [hplc.eu]
Validation & Comparative
A Senior Application Scientist's Guide to the Purity Analysis of 1-Bromo-4-propoxybenzene: A Comparative Study of GC-MS and HPLC
For researchers and professionals in pharmaceutical and chemical development, the purity of chemical intermediates is not merely a quality metric; it is the bedrock of process safety, reaction efficiency, and final product integrity. 1-Bromo-4-propoxybenzene, a key building block in the synthesis of more complex molecules, is no exception. Its purity profile can directly influence the yield and impurity landscape of subsequent synthetic steps.
This guide provides an in-depth, objective comparison of two premier analytical techniques for assessing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Moving beyond a simple listing of procedures, we will explore the causality behind methodological choices, grounding our protocols in the fundamental principles of separation science and the specific chemical nature of the analyte. Our goal is to equip you with the insights needed to select and implement the most appropriate analytical strategy for your specific laboratory context and research objectives.
Foundational Principles: Choosing the Right Tool for the Job
The selection of an analytical technique is fundamentally dictated by the physicochemical properties of the analyte and the specific questions being asked. Both GC-MS and HPLC are powerful separation methods, but they operate on distinct principles.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the potent separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[2][3] The core principle involves separating compounds based on their volatility and interaction with a stationary phase within a capillary column.[4] A sample is vaporized and carried by an inert gas (the mobile phase) through the column.[5] Compounds with higher volatility (lower boiling points) and weaker interactions with the stationary phase travel faster, leading to separation.
The true power of GC-MS lies in its detector. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.[3][6] The resulting fragmentation pattern, or mass spectrum, serves as a unique "molecular fingerprint," allowing for unambiguous identification of both the main compound and its impurities.[4] This makes GC-MS an exceptionally powerful tool for identifying unknown impurities and for quantifying volatile and semi-volatile analytes.[7]
High-Performance Liquid Chromatography (HPLC)
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase.[8][9][10] The separation is based on the differential partitioning of analyte molecules between the two phases.[11] For a molecule like this compound, which is moderately non-polar, a technique called reverse-phase HPLC is typically employed. Here, the stationary phase is non-polar (e.g., C18-coated silica), and the mobile phase is a more polar mixture, often of water and an organic solvent like acetonitrile.[12][13]
Components are separated based on their relative hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and are retained longer.[9] Unlike GC-MS, HPLC is well-suited for a broader range of compounds, including those that are non-volatile or thermally unstable.[7][14] Detection is commonly performed using a UV-Vis detector, which measures the absorbance of light by the analytes as they elute from the column.
Experimental Design and Protocols
A robust analytical method is a self-validating system. The protocols detailed below are designed not only for execution but also for understanding, with each parameter choice justified by scientific rationale. These methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically ICH Q2(R1), to ensure they are suitable for their intended purpose.[15][16][17][18]
Protocol 1: Purity Determination by GC-MS
This method is optimized for the identification and quantification of volatile and semi-volatile impurities, such as residual starting materials, isomers, or side-products from the synthesis of this compound.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS purity analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve it in 10 mL of high-purity dichloromethane in a volumetric flask. This solvent is chosen for its volatility and ability to dissolve the analyte and related non-polar impurities.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could harm the GC column.
-
-
Instrumentation & Conditions:
-
Justification: The parameters below are selected to provide a balance between resolution and analysis time for aromatic compounds of this molecular weight. A DB-5ms column is a robust, general-purpose column with low bleed, ideal for mass spectrometry.[19] The temperature program is designed to first separate highly volatile impurities at a lower temperature before ramping up to elute the main analyte and any higher-boiling impurities.
-
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Vol. | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
-
Data Analysis:
-
Identify the main peak for this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST). Common ions for the parent compound can be referenced from databases like the NIST WebBook.[20]
-
Calculate purity using the area percent method from the Total Ion Chromatogram (TIC), assuming a similar response factor for closely related impurities.
-
Protocol 2: Purity Determination by HPLC-UV
This method is ideal for routine quality control and for detecting less volatile or polar impurities that may not be suitable for GC analysis.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV purity analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of HPLC-grade acetonitrile in a volumetric flask. Acetonitrile is a common organic modifier in reverse-phase HPLC that is UV-transparent and effectively dissolves the analyte.
-
Filter the solution through a 0.45 µm PTFE syringe filter.
-
-
Instrumentation & Conditions:
-
Justification: A C18 column is the industry standard for reverse-phase separation of moderately non-polar compounds. The isocratic mobile phase composition is chosen to provide good retention and separation of the main analyte from potential impurities within a reasonable runtime. The detection wavelength of 225 nm is selected to be near the UV absorbance maximum for the brominated benzene ring, ensuring high sensitivity.
-
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 15 minutes |
-
Data Analysis:
-
Identify the main peak corresponding to this compound based on its characteristic retention time, established by running a reference standard.
-
Integrate the peak area of the main component and all impurity peaks.
-
Calculate purity using the area percent method.
-
Performance Comparison: A Data-Driven Evaluation
To objectively compare these methods, we present hypothetical yet realistic performance data for the analysis of a this compound sample containing two common process-related impurities: 4-Bromophenol (a potential starting material) and 1,4-Dibromobenzene (a potential side-product).
Table 1: Chromatographic Performance Data
| Analyte | Method | Retention Time (min) | Resolution (Rs) vs. Main Peak |
| 4-Bromophenol | GC-MS | 5.8 | 12.5 |
| 4-Bromophenol | HPLC | 3.2 | 6.8 |
| This compound | GC-MS | 8.9 | N/A |
| This compound | HPLC | 6.1 | N/A |
| 1,4-Dibromobenzene | GC-MS | 7.2 | 8.1 |
| 1,4-Dibromobenzene | HPLC | 8.5 | 4.2 |
Table 2: Method Validation & Sensitivity Parameters
| Parameter | GC-MS | HPLC-UV | Justification |
| Specificity | Very High | High | MS provides structural data for definitive peak ID; HPLC relies on retention time. |
| LOD (Impurity) | ~0.5 ppm | ~5 ppm | GC-MS is generally more sensitive, especially in SIM mode.[14][21] |
| LOQ (Impurity) | ~1.5 ppm | ~15 ppm | The limit of quantitation follows the trend of the detection limit. |
| Analysis Time | ~18 min | ~15 min | HPLC can offer faster analysis for routine QC.[21] |
| Linearity (R²) | >0.999 | >0.999 | Both techniques demonstrate excellent linearity when properly calibrated. |
Head-to-Head Evaluation: Choosing Your Method
Specificity and Identification
The standout advantage of GC-MS is its specificity.[14] The mass spectrometer provides structural information that allows for the confident, unambiguous identification of unknown impurities. This is invaluable during process development, troubleshooting, or for regulatory submissions where impurity structures must be elucidated. HPLC-UV is highly specific when reference standards for impurities are available, but identifying unknown peaks is challenging, often requiring subsequent collection and analysis by MS or NMR.
Sensitivity and Quantitation
For trace-level impurity analysis, GC-MS typically offers superior sensitivity, with detection limits often in the parts-per-billion (ppb) range.[14] This is particularly true when operating the mass spectrometer in Selected Ion Monitoring (SIM) mode. While modern HPLC-UV systems are highly sensitive, their detection limits are more commonly in the parts-per-million (ppm) range.
Versatility and Sample Compatibility
HPLC is the more versatile technique regarding sample compatibility.[7][14] It can readily analyze a wide array of compounds, including salts, non-volatile substances, and large molecules, without the need for derivatization. GC-MS is restricted to analytes that are thermally stable and sufficiently volatile to be vaporized without decomposition.[7] While this compound is well-suited for GC, this limitation is critical when considering a broader range of potential impurities.
Speed and Throughput
For routine quality control where the impurity profile is well-established, HPLC often provides a faster analysis time per sample, leading to higher throughput.[21] GC methods, with their required oven temperature ramps, can sometimes have longer cycle times.
Conclusion and Recommendations
The choice between GC-MS and HPLC for the purity analysis of this compound is not a matter of one being universally "better," but rather which is more fit-for-purpose.
-
Choose GC-MS for:
-
Impurity Identification: When the goal is to identify unknown peaks and elucidate the structure of process-related impurities.
-
Trace Analysis: When ultra-low detection limits are required for specific, volatile impurities.
-
Confirmatory Analysis: As an orthogonal technique to confirm results obtained by HPLC.
-
-
Choose HPLC-UV for:
-
Routine Quality Control (QC): When analyzing known impurities with established reference standards in a high-throughput environment.
-
Quantifying Non-Volatile Impurities: If the synthesis process may generate polar or high molecular weight byproducts not amenable to GC.
-
Method Simplicity: When a simpler, robust method for routine purity checks is desired.
-
Ultimately, a comprehensive analytical strategy in a drug development setting may leverage both techniques: HPLC for rapid, routine QC and GC-MS for in-depth impurity profiling, reference standard characterization, and investigation of out-of-spec-results. By understanding the fundamental strengths and limitations of each method, the analytical scientist can provide data that is not only accurate but also rich with the context required to drive informed scientific decisions.
References
- KNAUER. (2025). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved from KNAUER website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcrwMLJhyQQ9AHW5tOtVk-7ByrqQ2nyvkP0nzpEj9Zma_SeMEoQCHT92bsMihYl_7PjV-Z1A6ht7BV2sX-f0ljLePqtC4EyQDr3-0PZJp-Bd74UdhpY12nleNgfHaqbJIhVHccWNK933SJFw==]
- Patsnap Eureka. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from Patsnap website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Bcf6vPXA3Re7CHnMwMqzCIncm09gtgmaRfCbbVTSIlGEgkoGhc75JPRu0NwxX5brUdMU2a6UyXpZaU3uRSEZw2YUspa1z67LvhMoSOOYWJja5kiPLELfiPhu6MqOjpF948WPj6I2_Zt7kbVZOgVMMFYlNDBz1tjdsGKvvtHEz5g2o6ScSwiB7GsbwbLvQDiXpbC6PQLhkDU=]
- Microbe Notes. (2024). HPLC: Principle, Parts, Types, Uses, Diagram. Retrieved from Microbe Notes website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElFxmm8wdBTOqgBY9dg0EauA8MCKP7aHujLHLLVJwmQW3vyNKv-k1gx98qsOT5A3wfJKlWPVHE5LXK29FwOVVwM3qdcJ6xSf7LfuMZ-5icEW_WTrEMF4pg3O2NBIYpbhD3PWpOXJI0E--fsa3fDK-q7srZqfPfD3hK7YvPzUhI]
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. Retrieved from ResolveMass Laboratories Inc. website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-WHYVeGzonxr_akX-g0t8HZHE8hAKjTM478AX-H0rqc6p_FohlZBhgDXl5ZaAdZ6rjF5MmzXESpkYplGZ-53H-K57e-A2Odv0UpSzZEorovrPOeBUJySgsg6_V_COm3x1j1EgYyKyCMiuuvo=]
- ResearchGate. (n.d.). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRk-NTOrtKp9doqlTZiEvjKIrHyk1zdxioBamAt45dJG01JllRZsIoyLypDtLVqol8blero9zTQ4czHccNRfRW8p2TFLNRnURg85tU_X_TAJzh673FArXIj5o4AbueuZ7tGaIu08dS1Gwd0MN-IvBnMNOdiRTsZksp26xX9RfhI_wjT-UGEOXtvqk5A5RKwWo5IUVJA-5Ln52JK6F991YURBXk3bc_LHfzPnyv-yi3ZKOipWaUfi-19DEd3WEXlMpw8rS9HmhzlfnWzIHuWvVHTYxC6vYdTZeODTWE79370TEB4_0tuRHkeT-l68_XmKtZqFN3]
- Drawell. (n.d.). How Does HPLC Work: Key Principles, Components and Working Process. Retrieved from Drawell website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6B3lHedbsk9-zEukewcsFdTIvv5JHzK16th2lK6HAgnnOtL_ECQTyUb0asAcuiBr63UsVXx2g9CxRZqLN54AhNdFWH_J2YG8peYdZdmyM0uz9K9NSObWBcakgrPFeFboQu2G85JJB09P6c0UizAjYJNkgV2Lj6YCvqS8FZO3HydcP7kuveymcYNKLdD3jf3w7qdJMz9F1p6_tdXMe]
- Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from Altabrisa Group website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJUBCgMx_Fo4pdtOyE3L3xNUCeTF3cJIRFsIKkVuPVTmyAuOXHYJTYFCgp-ZFbAyNf30eIAmc8HjP59EX8Q9xcaFvVljmDXV4sxMbZBZwXqrxabgObEhcvmkUMotq0TQYj9QrNLTsYF3c_Siq5_ItQuj_f4di8jTk5oCXT-yICqjA=]
- Agilent. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved from Agilent website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJeOuPDVIa4zD6A63LJRCYMQW8TE2X8atBvd41k310F3Zfne3Z_WURlB8dZFsISbc13v0O3hlBlyQkRmmn5GtfgS4gwMx68azEMbtPgY6aKnIOW04Frah7nOyIfmbGnPXehe2UYu04N6_Vc9LuD6KCUHT_ScI9GYILI4O8GsYbAkm4tnukA9uv6lee781nCjb3DU99Tp3tVrE=]
- Jasco Deutschland. (n.d.). Principles of High Performance Liquid Chromatography. Retrieved from Jasco Deutschland website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKwUdbcpQW5i8mGuqTZWqOdcXyWuAjB_yRpNlDxDgQ5xR5_0wL-p2EJSF4xgnGw0EYW01tc0G6AfcmpWz-KHmxxVftgzAk7-UPmWobqJRpelgn-cxA9mdw2VhsST0FtgIY8r9YzxNoh0ZFgAJVCdszYyAkOLmiRBw8E0ubbkZ55jrSNbE=]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ECA Academy website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErJBxUonr-ZzizbqIY8RsawZ0ewcZnLHvXHWhU861CyOQS46aD9hNT28IbOrbiNub5wjnvLvPO0yMd1uSfMkFFjxLcseLQJXwM0VU3Y3zvDlKQMdnykANs91x9tbxWWZK0pK6Y8RIBeLJHBa0u0346XP3q97S-GLYwBuohtoDrdpYhrRXLE9j1v444fladrN4YVkl1S3DI04P0SI8vx7o2MZH0TL50oEfTkdI6he9VK5M8Ow==]
- ICH. (n.d.). Quality Guidelines. Retrieved from ICH website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOaClbShlw8bOUlCiawyRO5lHym2n7taK-hMkW_U_Nv2ZTqlH0Jwh_FyaQip8oEEkoJu-qr5Fm1nQxKkcJEskBWixhTNPrJHs1YC_Pxq0tYDrQKAZdcV69Oz96TeW8E7aO2EV7Zw==]
- MtoZ Biolabs. (n.d.). What Is the Principle Behind GC-MS. Retrieved from MtoZ Biolabs website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_P4Rqzq456_yfqidhbuDFIhH_DtC19A0g5YXEEq1b5xqBlZLOrKCG3tpeMHkBEIfrfMOMjHFw_UovTpugcf-8XUU-phh-BZ8SzjW6rFD3swIUnEKfm7BbjF1ChP1Hfty2sxj0fEYenSvj0o7AQkhAPWmv7bYQeD9OQvcTq40=]
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from FDA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECREZQQIYYOjfnJg8Ar7sfZq4yDc28MgRLGNxycyejlSX7xEukslt9uxuLubjQ5f6oLFbi2_vs53qPok69lgHVQHYidc7Byj13nOOYMVN46sneZ-tzoTrAq6Wo2-6g_CaOvSENGsKnaJnta_QYJ9qUfGonbdIW1xPHwQlk39gJzOP37HcRnNloHW6OcBl0_dpCWabkQT-zTYMUDW7ZUKYWP_1Lg2dy0O90eZisCe0cLb9au_3_6AyfBe-v-N8FY3RLq1z3cW-_6Zgz2WxlnMAX]
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPxqVxG5s1b_l3jHj0aSDg3BFOvW6EzRHItjSJmR4MkRZPkZSj0WbDGnT_eW-AWHrc5h8YXVapmk9299rk3qhOBD-cy6-7IvQjUOYtmzrPXw6c9N8h1OuBEODvFVGyEicfnFzUYu_53WdPoreqLb77qt_GB5GtEckXQAdDbmR1XiEz-zI=]
- ResearchGate. (2022). Which analytical instrument would be better for PAHs analysis? GCMS or HPLC?. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6rC_vNA4e-3ElHy3a9NZhWVDI-41x-faHUGDPk1ghYQrKjdTNf7xjKXkfTeRN7vg52lZcFoX4qy2My7-JvXFpGV75rJP20r7J6bDNjndIVCAnmU5PscMvjosjW5PErare3qJKiArHORU30M67RZsuD8eKgRK1_qqf96pUYQheQtpdRQSCm5NxMfG7XrO5xS5zcBPe6BbWCOjwWdOa29pm226Hzst_]
- Technology Networks. (2024). GC-MS Principle, Instrument and Analyses and GC-MS/MS. Retrieved from Technology Networks website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEIAckqbSHlvGYpHk9NheMtmzby_y6Y201mPWvqmQTjx_9Qa8vQz-15kVqsRpUbIfDZpGueUsK4bBbATsP65WeZiztM7CF4VA5L2KVLWtGdFihRk65Cx4iPsCjCs7xNWuSAka0mgUCI9VHKHg8qhZ03qdXDRQpiQKhB8p-R62LB60VYtugnhteKp-qjX8PI33yK-AV6-wMAZR3dFR4_BIBnwey1P90crGl]
- SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd5-N4YIBWojCeu3-B_MqcxRU6A9oUaFP7stBR3mX54gN8HoZjkAOiEZu8DftfDsCJcOhT-sld9Yy7gnrub5WwGyZ2vHBh-r5OC3g6iX2P84iTS1Qla2IiM08RX1eYJSTK5CvLT8GrLQCcfY5QmokZm7FG9VjtlHamdAc2UfM6Fe5pQFZnmUodjVzv]
- BenchChem. (2025). A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYalaiyQu888ROlM5y_bSQRt8sEN_RFB7QSRPn0u9ND9rAZbdYuUpscdkdenNmDPc4qEDQNknRiQ_Vzajv5LAG7Vv_06oG0Qj-lJhmgin49yqk-Y9dQQfx0ckvJCkNkLKvgiFrCu77FIAk1yqBVk-u-Mg7H2TGb6IqIUTDVnhStNTicaEXUKjEf6GDQOvZV5w74uRE6D3PE_Y3As_PBYaiW6OGxcuQaxrIQrClQh6KBsnMWtCwejc-BzxE2ye60FLUQx8xag==]
- Digital Commons @ St. Mary's University. (n.d.). Celebration of Scholarship: GCMS VS HPLC. Retrieved from St. Mary's University website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEc4CPKYsqlu93oP82iBvFCJrRJeWOtF1LThgZH_mNrO_TuVUnvcJojxzbMb7N61tQIEVlg2CfMboQgbasm-ngbPtM083XE_zf20f_KN75R4Xn1ow2CkNfreIK2yQOgzoTlssOLnNKApdTkpQfIi8=]
- Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from Smithers website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIKrNhQOY0AvWIL4XTLSasPZ2mOIdgME9M1VEPurQsOkXgQB5mO97i3YRqB2S6lFxUmsQkUM5O4t6TzGheLcNCeA9DfNJNJiJVMnHXpH1HQguc0lpSFmXi3PFr7YM-25QZgM2BaFB9BbktY1ZbzwacGS8eZjSgnhSV4Gh9foGpbf154jeD1v--fW1n2eIYklDiitE=]
- Thermo Fisher Scientific. (n.d.). 1-Bromo-4-n-propoxybenzene, 98%. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2W9FDnBtl_5WTuTFfxuq5_Ehdd2egoN96FoJe4o0AKUUOdv-MFATRnCca8_2WN-yciu94MsAuHyc0cottMfZ5xfJJohUmEsqnW7UqcF29MgklIcmw2_6kryrWYOEvf8RKYH5055H3reTDBMAJDwfaRfFO4m6P]
- SIELC Technologies. (2018). Benzene, 1-bromo-4-methoxy-. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETIGG2tyX4aaP66vTvoT3dZ4cCirQ3_4PtoEaBYwRJQY1jACO_YA1bYMo52I7O3mLddlO4R3gG9ycmYdnTAZY0UwJF26b9e7EXdeYwm1uTAliUM7ucIbU6nZCpA_s2BJ_Fv97v2Q==]
- NIST. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from NIST WebBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaXN_lwKJdzwPA6oVbpFSZn_gMnRlX4c8_Wb6HdxiBJhThdtp4OmkHvjqiQfFJ9nhpQDZidlmhKJzQ4Su91ovP58XskC-f6Ajav2G9yfADkkPTjW9Riq1VAskwrlFI9gqVXzHTkPGkWMpoDPtGAGSC]
- SIELC Technologies. (2018). 1-Bromo-4-ethylbenzene. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENfnrKLZqDJ3P2TkVocSlpN7rheMAFKEysO4zsbnHefPeE9JNVkHzoSqaK1vw5-RmsYPtFXWcWS_nQKdAym9nbIcEczs0GllQ8rR4HpdlX7O3FAv3mS3wYJ6oEXNnBqOk6XA==]
- BenchChem. (2025). A Comparative Guide to Purity Assessment of Synthesized "1-Bromo-2-isopropenylbenzene". Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMKsIBUl1yvk7iGU2O9jbMItYhlzhNh4UQK7OzRklnBWNLjMu3i7hEq5MywaccP7QMoTLOZeYuLgcsGRY1lsUF6c5VPBADsVO9xvQCfqgnezm2f5rUeVmiWz3ETfn3sdvRPUIV_JdZZp9qh5I-qBgeW-eUYy7bVwIFaj-xPqo8zYu5d9mA42lUwa_qQ7vDo_hZeoKXIjdpmPlrIhaWippyO-5ERhZmG5SX1h0zlZNnCA==]
Sources
- 1. smithers.com [smithers.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 6. What Is the Principle Behind GC-MS | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. HPLC Basics – Essential Guide to Chromatography Principles [knauer.net]
- 9. microbenotes.com [microbenotes.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Benzene, 1-bromo-4-methoxy- | SIELC Technologies [sielc.com]
- 13. 1-Bromo-4-ethylbenzene | SIELC Technologies [sielc.com]
- 14. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 15. altabrisagroup.com [altabrisagroup.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. 1-Bromo-4-propylbenzene [webbook.nist.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Comparative reactivity of 1-Bromo-4-propoxybenzene vs. 1-Chloro-4-propoxybenzene
An In-Depth Guide to the Comparative Reactivity of 1-Bromo-4-propoxybenzene and 1-Chloro-4-propoxybenzene in Cross-Coupling Reactions
For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates synthetic strategy, efficiency, and cost. Haloarenes are foundational building blocks, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, objective comparison of two common substrates: this compound and 1-Chloro-4-propoxybenzene. We will explore the fundamental principles governing their reactivity differences and provide practical, experimentally-grounded protocols to illustrate these distinctions.
The Physicochemical Foundation of Reactivity
The divergent reactivity of these two compounds is not arbitrary; it is rooted in the intrinsic properties of the carbon-halogen bond. The Carbon-Bromine (C-Br) bond is both longer and weaker than the Carbon-Chlorine (C-Cl) bond.[1] This difference in bond dissociation energy is the single most important factor determining their performance in the most common cross-coupling paradigms.
Table 1: Comparison of Core Physicochemical Properties
| Property | This compound | 1-Chloro-4-propoxybenzene | Rationale for Reactivity Difference |
| Molecular Formula | C₉H₁₁BrO[2] | C₉H₁₁ClO[3] | The identity of the halogen atom is the key variable. |
| Molecular Weight | 215.09 g/mol [2] | 170.63 g/mol [3] | Affects stoichiometry but not intrinsic reactivity. |
| Average C(aryl)-X Bond Dissociation Energy | ~285 kJ/mol[4] | ~327 kJ/mol[4] | The C-Cl bond requires significantly more energy to cleave, forming a higher barrier to reaction initiation.[1][5] |
The Mechanistic Imperative: Oxidative Addition
Most palladium-catalyzed cross-coupling reactions, including the Suzuki and Buchwald-Hartwig reactions, initiate via an oxidative addition step.[6][7][8] In this kinetically-relevant step, the low-valent Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.[9][10]
The energy required to break the C-X bond is a major component of the activation energy for this step. Consequently, the weaker C-Br bond in this compound allows for a much faster rate of oxidative addition compared to the stronger C-Cl bond in its chloro-analogue.[5][6] This fundamental difference dictates the more forcing conditions—higher temperatures, more active catalysts, and longer reaction times—often required to engage aryl chlorides in these transformations.[9][11]
Caption: Activation energy for oxidative addition is higher for Ar-Cl vs. Ar-Br.
Comparative Study: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Here, we compare the performance of our two substrates in a typical coupling with phenylboronic acid. The results highlight the practical implications of their reactivity differences.
Experimental Protocol: Suzuki-Miyaura Coupling
A self-validating experimental design ensures that the only significant variable is the aryl halide.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Reagents & Conditions:
| Component | Role | Quantity (for Ar-Br) | Quantity (for Ar-Cl) |
| Aryl Halide | Electrophile | 1.0 mmol | 1.0 mmol |
| Phenylboronic Acid | Nucleophile | 1.2 mmol | 1.2 mmol |
| Pd(OAc)₂ | Pre-catalyst | 1 mol % (0.01 mmol) | 2 mol % (0.02 mmol) |
| SPhos | Ligand | 2.2 mol % (0.022 mmol) | 4.4 mol % (0.044 mmol) |
| K₃PO₄ | Base | 2.0 mmol | 2.0 mmol |
| Toluene/H₂O (10:1) | Solvent | 5 mL | 5 mL |
| Temperature | Condition | 80 °C | 100-110 °C |
Step-by-Step Procedure:
-
To an oven-dried reaction vial, add the aryl halide, phenylboronic acid, K₃PO₄, and a magnetic stir bar.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
In a separate vial, prepare a catalyst stock solution by dissolving Pd(OAc)₂ and SPhos in the degassed solvent mixture.
-
Add the solvent and the catalyst solution to the reaction vial via syringe.
-
Heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Results & Discussion
Table 2: Typical Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 1-Chloro-4-propoxybenzene |
| Typical Reaction Time | 1-4 hours | 12-24 hours |
| Typical Yield | >90% | 75-85% |
| Required Catalyst Loading | 0.5-1.0 mol % | 2.0-4.0 mol % |
| Optimal Temperature | 80 °C | 100-110 °C |
The data clearly indicates the superior reactivity of the bromo- derivative. It reaches completion significantly faster, requires less catalyst, and proceeds efficiently at a lower temperature. To achieve comparable results with the chloro- derivative, one must employ higher catalyst loadings and more forcing conditions, which increases cost and can lead to more side products. This is a direct consequence of the higher energy barrier for the oxidative addition of the C-Cl bond to the palladium center.[9][11]
Comparative Study: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are ubiquitous in pharmaceuticals. The reactivity trend observed in Suzuki coupling is fully recapitulated here. Aryl chlorides are notoriously more challenging substrates for C-N coupling than their bromo counterparts.[8][12][13][14]
Experimental Protocol: Buchwald-Hartwig Amination
We will compare the coupling of each substrate with morpholine, a common secondary amine. Success with aryl chlorides in this reaction is highly dependent on the use of sterically hindered, electron-rich phosphine ligands.[8][10]
Caption: The catalytic cycle highlights the critical oxidative addition step.
Reagents & Conditions:
| Component | Role | Quantity (for Ar-Br) | Quantity (for Ar-Cl) |
| Aryl Halide | Electrophile | 1.0 mmol | 1.0 mmol |
| Morpholine | Nucleophile | 1.2 mmol | 1.2 mmol |
| RuPhos Pd G3 | Pre-catalyst | 1 mol % (0.01 mmol) | 2 mol % (0.02 mmol) |
| Sodium tert-butoxide | Base | 1.4 mmol | 1.4 mmol |
| Toluene | Solvent | 4 mL | 4 mL |
| Temperature | Condition | 100 °C | 110 °C |
Step-by-Step Procedure:
-
In a glovebox, add the aryl halide (if solid), RuPhos Pd G3 pre-catalyst, and sodium tert-butoxide to a reaction vial with a stir bar.
-
If the aryl halide is a liquid, add it outside the glovebox, followed by the morpholine and toluene via syringe under an inert atmosphere.
-
Seal the vial and heat the reaction mixture at the specified temperature with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Expected Results & Discussion
Table 3: Typical Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 1-Chloro-4-propoxybenzene |
| Typical Reaction Time | 2-6 hours | 18-24 hours |
| Typical Yield | >95% | 80-90% |
| Catalyst System | Standard ligands effective | Requires bulky, electron-rich ligands |
| Base Sensitivity | Tolerates weaker bases (e.g., K₂CO₃) | Requires strong, non-nucleophilic base (e.g., NaOt-Bu) |
As with the Suzuki reaction, this compound is the more facile substrate. The successful amination of 1-Chloro-4-propoxybenzene is a more recent development in organic synthesis, enabled by highly specialized and often proprietary ligand systems designed to accelerate the challenging oxidative addition step.[8][13] The need for a strong base like NaOt-Bu is also more pronounced for aryl chlorides to facilitate the deprotonation of the amine-palladium complex prior to reductive elimination.
Conclusion and Practical Recommendations
For researchers and drug development professionals, the choice between this compound and 1-Chloro-4-propoxybenzene carries significant practical consequences.
-
This compound is the substrate of choice for efficiency and versatility . Its lower C-Br bond dissociation energy ensures rapid oxidative addition, leading to faster reactions, higher yields, lower catalyst loadings, and milder conditions. It is compatible with a wider range of standard, less expensive palladium catalysts and ligands.
-
1-Chloro-4-propoxybenzene serves as a cost-effective but more challenging alternative . While the starting material is often cheaper, the savings can be offset by the need for higher catalyst loadings, more expensive and specialized ligands, longer reaction times, and higher energy input. Its use is indicated when the bromo-analogue is unavailable or prohibitively expensive, and the synthetic route can accommodate the more demanding reaction conditions.
Ultimately, the decision rests on a balance of raw material cost, process efficiency, and catalyst expense. However, from a purely chemical reactivity standpoint, this compound is demonstrably the superior substrate for palladium-catalyzed cross-coupling reactions.
References
- This compound | C9H11BrO | CID 2734198 - PubChem. Source: PubChem. [Link]
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex - UVIC. Source: University of Victoria. [Link]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. Source: ChemRxiv. [Link]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms | Journal of the American Chemical Society. Source: Journal of the American Chemical Society. [Link]
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing). Source: Royal Society of Chemistry. [Link]
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Organometallics.
- ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate.
- Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation | Journal of the American Chemical Society. Source: Journal of the American Chemical Society. [Link]
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate.
- A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines - ResearchGate.
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. Source: University of Windsor. [Link]
- The Buchwald–Hartwig Amination After 25 Years - University of Groningen research portal. Source: University of Groningen. [Link]
- Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies).... - Homework.Study.com. Source: Study.com. [Link]
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Source: Yoneda Labs. [Link]
- Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data.
- Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate.
- Buchwald–Hartwig amination - Wikipedia. Source: Wikipedia. [Link]
- What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. Source: Quora. [Link]
- 1-Chloro-2-propoxybenzene | C9H11ClO | CID 13866103 - PubChem. Source: PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Chloro-2-propoxybenzene | C9H11ClO | CID 13866103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. homework.study.com [homework.study.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. jmcct.com [jmcct.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
Validation of 1-Bromo-4-propoxybenzene structure using spectroscopic methods
An In-Depth Guide to the Spectroscopic Validation of 1-Bromo-4-propoxybenzene: A Comparative Approach
In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, field-tested framework for the structural validation of this compound, a common building block in organic synthesis. We will delve into the application of four key spectroscopic techniques—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to not only confirm the target structure but also to differentiate it from potential isomeric impurities such as 1-bromo-2-propoxybenzene and 1-bromo-3-propoxybenzene.
Our approach is grounded in the principle of self-validating systems, where the convergence of data from multiple, independent analytical methods provides an unassailable confirmation of molecular identity. This guide is designed for researchers and scientists who require not just the "what" but the "why" behind the analytical choices that drive modern chemical research.
The Strategic Importance of Orthogonal Validation
Relying on a single analytical technique for structural confirmation is a precarious approach. Each method provides a unique window into the molecular architecture. For instance, while ¹H NMR spectroscopy reveals the electronic environment and connectivity of protons, ¹³C NMR maps the carbon skeleton. IR spectroscopy identifies the functional groups present, and mass spectrometry provides the molecular weight and fragmentation patterns. By employing these techniques in concert, we create a robust, multi-dimensional data matrix that leaves little room for ambiguity.
The logical workflow for this validation process is illustrated below.
Figure 1: A logical workflow for the synthesis and spectroscopic validation of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 scans.
-
Relaxation Delay (d1): 1.0 seconds.
-
Acquisition Time (aq): Approximately 4 seconds.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Data Interpretation and Comparative Analysis
The key to confirming the 1,4-substitution pattern (para) lies in the aromatic region of the spectrum. The symmetry of the para-substituted ring results in a characteristic AA'BB' system, which often appears as two distinct doublets. This contrasts sharply with the more complex splitting patterns expected for the ortho (1,2-) and meta (1,3-) isomers.
| Structure | Aromatic Proton Signals (δ, ppm) | Aliphatic Proton Signals (δ, ppm) |
| This compound (Target) | ~7.35 (d, 2H, J ≈ 8.8 Hz), ~6.80 (d, 2H, J ≈ 8.8 Hz) | ~3.85 (t, 2H, J ≈ 6.5 Hz), ~1.75 (sext, 2H, J ≈ 7.0 Hz), ~1.00 (t, 3H, J ≈ 7.4 Hz) |
| 1-Bromo-2-propoxybenzene (Ortho) | ~7.4-6.8 (m, 4H) - Complex multiplet | Similar to target |
| 1-Bromo-3-propoxybenzene (Meta) | ~7.2-6.7 (m, 4H) - Complex multiplet | Similar to target |
The clear doublet of doublets in the aromatic region for the target compound is a strong piece of evidence for the 1,4-substitution pattern. The aliphatic signals—a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the oxygen—confirm the presence of the n-propoxy group.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a direct map of the carbon framework. Due to the symmetry of the para-substituted isomer, it will exhibit fewer signals in the ¹³C NMR spectrum compared to its less symmetrical ortho and meta counterparts.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument: A 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (e.g., at 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 scans (or more, as ¹³C has a low natural abundance).
-
Relaxation Delay (d1): 2.0 seconds.
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Data Interpretation and Comparative Analysis
The number of signals in the aromatic region is the most diagnostic feature.
| Structure | Expected Number of Aromatic ¹³C Signals | Expected Chemical Shifts (δ, ppm) |
| This compound (Target) | 4 | ~158 (C-O), ~132 (C-Br), ~116 (CH), ~115 (CH) |
| 1-Bromo-2-propoxybenzene (Ortho) | 6 | Six distinct signals in the aromatic region |
| 1-Bromo-3-propoxybenzene (Meta) | 6 | Six distinct signals in the aromatic region |
The presence of only four aromatic signals is a definitive indicator of the symmetry inherent to the 1,4-disubstituted benzene ring. The aliphatic carbons will appear around ~70 ppm (-O-CH₂-), ~22 ppm (-CH₂-), and ~10 ppm (-CH₃).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound, we are looking for characteristic absorptions corresponding to the C-O ether linkage, the C-Br bond, and the aromatic C-H and C=C bonds.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (e.g., NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan over the range of 4000-400 cm⁻¹.
-
Processing: Perform a background subtraction.
Data Interpretation
| Vibration | Expected Wavenumber (cm⁻¹) | Significance |
| Ar-H stretch | 3100-3000 | Confirms aromatic protons |
| C-H stretch (aliphatic) | 2960-2850 | Confirms propoxy group |
| C=C stretch (aromatic) | 1600-1450 | Confirms benzene ring |
| C-O stretch (aryl ether) | ~1245 | Strong, diagnostic for Ar-O-R |
| C-Br stretch | 650-550 | Confirms presence of bromine |
| Out-of-plane bend (para) | ~825 | Strong band, indicative of 1,4-disubstitution |
The presence of a strong absorption band around 825 cm⁻¹ is particularly diagnostic for para-substitution, providing another layer of evidence that converges with the NMR data.
Mass Spectrometry: The Final Verdict on Molecular Weight
Mass spectrometry provides the molecular weight of the compound, offering a final, crucial check on its identity. High-resolution mass spectrometry (HRMS) can even provide the exact molecular formula.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.
-
Ionization: Electron Impact (EI) at 70 eV is a standard method for small molecules.
-
Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
Data Interpretation
The key feature to look for is the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. Therefore, the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), separated by 2 m/z units.
-
Calculated Monoisotopic Mass for C₉H₁₁⁷⁹BrO: 214.00 g/mol
-
Calculated Monoisotopic Mass for C₉H₁₁⁸¹BrO: 216.00 g/mol
The observation of this characteristic isotopic pattern at m/z 214 and 216 provides definitive confirmation of the molecular formula and the presence of a single bromine atom.
Figure 2: The convergence of data from multiple spectroscopic methods to confirm the target structure.
Conclusion
References
- Title: Spectrometric Identification of Organic Compounds Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. URL:[Link]
- Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. URL:[Link]
- Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL:[Link]
A Researcher's Guide to Electrophile Reactivity: Aryl Bromides vs. Aryl Triflates in Palladium-Catalyzed Cross-Coupling Reactions
For the modern synthetic chemist, the palladium-catalyzed cross-coupling reaction is an indispensable tool for the construction of complex molecules, forming the bedrock of countless research programs in drug discovery, materials science, and natural product synthesis. The judicious selection of coupling partners is paramount to the success of these endeavors. While a plethora of electrophiles can participate in these transformations, aryl bromides and aryl triflates have emerged as two of the most versatile and commonly employed substrates.
This guide provides an in-depth technical comparison of their reactivity profiles in three cornerstone cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will move beyond simple reactivity trends to explore the underlying mechanistic principles, present comparative experimental data, and offer detailed protocols to empower researchers to make informed decisions for their specific synthetic challenges.
The Decisive First Step: Understanding C-Br and C-OTf Bond Properties
The reactivity of an aryl electrophile (Ar-X) in a palladium-catalyzed coupling is fundamentally governed by the strength of the C-X bond, which must be cleaved in the initial, and often rate-determining, oxidative addition step. A weaker bond requires less energy to break, facilitating faster insertion of the palladium(0) catalyst into the C-X bond and initiating the catalytic cycle.
The general trend for carbon-halogen bond dissociation energies (BDEs) in phenyl halides is well-established: Ph-F (126 kcal/mol) > Ph-Cl (96 kcal/mol) > Ph-Br (81 kcal/mol) > Ph-I (65 kcal/mol)[1]. This trend inversely correlates with their reactivity in cross-coupling reactions.
Aryl triflates (Ar-OTf), derived from phenols, present a different electronic scenario. The carbon-oxygen bond is inherently strong; however, the trifluoromethanesulfonyl group is an exceptionally powerful electron-withdrawing group, rendering the triflate moiety an outstanding leaving group. While a precise experimental BDE for the phenyl C-OTf bond is not as commonly cited as for halides, its reactivity profile places its susceptibility to oxidative addition in a similar range to that of the C-Br bond. This comparable reactivity, stemming from different physicochemical origins—moderate bond strength for C-Br versus superb leaving group ability for C-OTf—is the basis for their widespread and often interchangeable use.
This leads to the generally accepted reactivity trend for common leaving groups in palladium-catalyzed cross-coupling reactions: I > OTf ≈ Br >> Cl [2][3]. However, as we will explore, this is not a rigid rule but a highly nuanced guideline that is profoundly influenced by the specific reaction type, the choice of ligand, and the nature of the nucleophile.
The Suzuki-Miyaura Coupling: A Case of "Anomalous" Reactivity
The Suzuki-Miyaura reaction, which forges C-C bonds between organoboron reagents and electrophiles, is perhaps the most widely used cross-coupling reaction. It is also where the competition between aryl bromides and triflates becomes most intriguing and synthetically powerful.
Mechanistic Considerations & The "Suzuki Anomaly"
Contrary to the general reactivity trend, in many ligand-supported Suzuki couplings, aryl bromides are often more reactive than aryl triflates . This phenomenon has been termed the "Suzuki Anomaly"[2][4]. The selectivity is not absolute and can be inverted based on the choice of palladium catalyst and, most critically, the phosphine ligand. For instance, catalyst systems employing bulky, electron-rich trialkylphosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) often show a marked preference for C-Br activation. Conversely, "ligand-free" conditions or those with different ligand sets can revert to the "normal" reactivity, favoring C-OTf cleavage[1][5].
This ligand-dependent selectivity suggests a divergence in the mechanism or the turnover-limiting step. It is proposed that with certain ligands, the coordination of the boronic acid or its boronate complex to the palladium center may be altered in a way that kinetically favors the oxidative addition to the C-Br bond[2][4]. This tunability is a powerful tool, allowing for the selective functionalization of molecules containing both leaving groups.
Comparative Experimental Data: Suzuki-Miyaura Coupling
The following data, adapted from a competitive reaction study by Brown et al., clearly illustrates the selective C-Br coupling in the presence of a C-OTf group under specific Suzuki conditions[4].
| Entry | Substrate | Catalyst System | Temp (°C) | Time (h) | Product(s) (Ratio) |
| 1 | 1-bromo-3-(trifluoromethoxy)benzene | Pd₂(dba)₃ / PPh₃ | 80 | 22 | Br-coupled product : OTf-coupled product (95:5) |
| 2 | 1-bromo-3-(trifluoromethoxy)benzene | Pd₂(dba)₃ / dppp | 80 | 22 | Br-coupled product : OTf-coupled product (>98:2) |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide
Diagram: Suzuki Coupling Workflow (Aryl Bromide)
Caption: Workflow for a typical Suzuki-Miyaura coupling experiment.
Reaction: 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition & Degassing: Evacuate and backfill the flask with argon three times. Add 1,4-dioxane (4 mL) and water (1 mL). Sparge the mixture with a gentle stream of argon for 15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol, 3 mol%).
-
Reaction: Seal the flask and heat the mixture in an oil bath at 90 °C.
-
Monitoring: Stir vigorously and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to afford 4-methyl-1,1'-biphenyl.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Triflate
Note: The protocol for an aryl triflate is very similar, but catalyst choice and conditions may be adjusted to optimize reactivity. Often, stronger bases like K₃PO₄ are used.
Reaction: 4-Tolyl trifluoromethanesulfonate with Phenylboronic Acid
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 4-tolyl trifluoromethanesulfonate (240 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and powdered potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition & Degassing: Evacuate and backfill with argon (x3). Add anhydrous toluene (5 mL) and degas with argon for 15 minutes.
-
Catalyst Addition: Under a positive flow of argon, add palladium(II) acetate (Pd(OAc)₂, 4.5 mg, 0.02 mmol, 2 mol%) and tricyclohexylphosphine (PCy₃, 11.2 mg, 0.04 mmol, 4 mol%).
-
Reaction: Seal the flask and heat the mixture at 100 °C.
-
Monitoring & Workup: Follow steps 5-7 as described for the aryl bromide protocol.
The Buchwald-Hartwig Amination: A Realm of Ligand Enablement
The Buchwald-Hartwig amination, forming C-N bonds, has revolutionized the synthesis of arylamines. Here, the choice between aryl bromides and triflates is often a matter of substrate availability and the specific catalyst generation being employed.
Mechanistic Considerations
In this reaction, the general reactivity trend of OTf ≈ Br often holds true, especially with modern, highly active catalyst systems[6][7][8]. The development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands was critical for enabling the efficient coupling of not only aryl bromides but also the more challenging aryl chlorides and sulfonates[7][9]. For aryl triflates, early protocols using bidentate phosphine ligands like BINAP and DPPF were key to achieving good yields and preventing side reactions, such as triflate hydrolysis to the corresponding phenol[9][10]. The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is crucial for deprotonating the amine or the intermediate palladium-amine complex to generate the key palladium-amido species that undergoes reductive elimination.
Comparative Experimental Data: Buchwald-Hartwig Amination
While direct side-by-side comparisons are less common in the literature than for Suzuki couplings, the development of catalyst systems is often benchmarked against a range of electrophiles. The data below is a representative compilation illustrating that with an appropriate catalyst system, both substrates are highly effective.
| Aryl Electrophile | Amine | Catalyst System | Base | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 12 | ~95 |
| 4-Tolyl Triflate | Morpholine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 110 | 16 | ~92 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reaction: 4-Bromotoluene with Morpholine
-
Reaction Setup: In a glovebox, charge a screw-cap vial with sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.). Add a magnetic stir bar.
-
Catalyst Pre-formation: In a separate vial, dissolve Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd) and a suitable ligand like XPhos (14.3 mg, 0.03 mmol, 3 mol%) in toluene (2 mL).
-
Reagent Addition: To the vial containing the base, add 4-bromotoluene (171 mg, 1.0 mmol, 1.0 equiv.) and morpholine (105 µL, 1.2 mmol, 1.2 equiv.). Add the catalyst solution.
-
Reaction: Seal the vial with a Teflon-lined cap and remove from the glovebox. Heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitoring & Workup: After 12-24 hours, cool to room temperature. Dilute with diethyl ether, filter through a pad of celite, and concentrate.
-
Purification: Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield 4-(p-tolyl)morpholine.
The Sonogashira Coupling: A More Predictable Reactivity Landscape
The Sonogashira coupling, which unites terminal alkynes with sp²-electrophiles, is a robust method for synthesizing arylalkynes and conjugated enynes. In this reaction, the relative reactivity of aryl bromides and triflates generally adheres to the conventional trend.
Mechanistic Considerations
The widely accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. The palladium cycle mirrors other cross-couplings, beginning with oxidative addition. The reactivity trend for this step generally follows I > OTf ≥ Br > Cl [11]. Aryl triflates are excellent substrates and often react under conditions similar to or even milder than aryl bromides. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) center. While copper-free protocols exist, the classic Sonogashira conditions provide a reliable platform where both aryl bromides and triflates are highly effective coupling partners.
Comparative Experimental Data: Sonogashira Coupling
The data below is representative of typical outcomes, showing high efficiency for both substrates, with the aryl triflate sometimes requiring slightly milder conditions or shorter reaction times.
| Aryl Electrophile | Alkyne | Catalyst System | Conditions | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 80 °C | 4 | 91 |
| 4-Cyanophenyl Triflate | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N, 60 °C | 2 | 94 |
Experimental Protocol: Sonogashira Coupling of an Aryl Triflate
Reaction: 4-Cyanophenyl trifluoromethanesulfonate with Phenylacetylene
-
Reaction Setup: To a Schlenk flask containing a stir bar, add 4-cyanophenyl trifluoromethanesulfonate (267 mg, 1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 4 mg, 0.02 mmol, 2 mol%).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with argon (x3). Add anhydrous, degassed triethylamine (Et₃N, 5 mL). Add phenylacetylene (121 µL, 1.1 mmol, 1.1 equiv.) via syringe.
-
Reaction: Heat the mixture to 60 °C in an oil bath.
-
Monitoring: Monitor the reaction by TLC. A precipitate of triethylammonium triflate will form as the reaction proceeds. The reaction is often complete in 1-4 hours.
-
Workup: Cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL). Filter the mixture through a pad of celite to remove the salt and catalyst residues, washing the pad with additional ether.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford 4-(phenylethynyl)benzonitrile.
Conclusion and Strategic Recommendations
Both aryl bromides and aryl triflates are elite electrophiles for palladium-catalyzed cross-coupling reactions. The choice between them is not a matter of inherent superiority but of strategic advantage for a given synthetic problem.
Choose Aryl Bromides when:
-
Cost and availability are primary concerns, as they are often cheaper than the corresponding triflates.
-
You wish to exploit the "Suzuki anomaly" for selective C-Br coupling in the presence of a triflate or other leaving groups.
-
Working with well-established, robust protocols where aryl bromide reactivity is extensively documented.
Choose Aryl Triflates when:
-
The starting material is a readily available phenol, making the triflate a more convergent and atom-economical choice.
-
High reactivity is desired, as they are often slightly more reactive than bromides, especially in Sonogashira and some Buchwald-Hartwig couplings, potentially allowing for milder conditions.
-
Selective C-OTf coupling is required in the presence of a less reactive halide like chloride.
Ultimately, a deep understanding of the mechanistic nuances and the powerful influence of ligands allows the modern researcher to move beyond a fixed hierarchy of reactivity. By carefully selecting the combination of substrate, catalyst, and conditions, chemists can achieve remarkable levels of control and efficiency, selectively forging the precise bonds required to construct the molecules that will define the future of science and medicine.
References
- Collins, I., & Caldwell, J. J. (2008). Bicyclic 5-6 Systems: Purines.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Brown, J. M., Espino, G., & Kurbangalieva, A. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly.
- BenchChem. (2025). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity. BenchChem Technical Guides.
- Zhang, Y., & Rovis, T. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Chemistry – An Asian Journal, 18(9), e202300036.
- BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. BenchChem Technical Guides.
- Singh, J., et al. (2022). Visible Light Induced Photocatalyst‐Free C−X (X=B, C, O, P,S, Se) Bond Formation of Aryl Halides.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Espino, G., Kurbangalieva, A., & Brown, J. M. (2007). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki-Miyaura anomaly.
- D'Amato, E. M., & Wengryniuk, S. E. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855.
- Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- de la Torre, R., & de Mendoza, J. (2020). The Buchwald–Hartwig Amination After 25 Years.
- Csonka, R., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2043-2049.
- Buchwald–Hartwig amin
- Calculated bond dissociation energy and ionization energy of N-phenylselenourea derivatives. (n.d.).
- Hartwig, J. F. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. research.rug.nl [research.rug.nl]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to C-Br vs. C-I Bond Reactivity in Palladium-Catalyzed Cross-Coupling
For researchers and professionals in drug development and materials science, the choice between an aryl bromide and an aryl iodide as a coupling partner is a frequent and critical decision. While seemingly a minor detail, this choice has profound implications for reaction efficiency, cost, and scalability. This guide provides an in-depth comparison of their reactivity in palladium-catalyzed cross-coupling reactions, grounded in mechanistic principles and supported by experimental data.
The Decisive Step: Understanding Oxidative Addition
The vast majority of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, commence with a crucial, often rate-determining step: oxidative addition .[1] In this step, a low-valent Palladium(0) catalyst inserts itself into the carbon-halogen (C-X) bond of the aryl halide, forming a Pd(II) intermediate. The facility of this step is the primary determinant of the overall reaction rate and dictates the general reactivity trend for aryl halides: I > Br > Cl >> F .[1]
The fundamental reason for this trend lies in the inherent physicochemical properties of the C-X bond. The carbon-iodine (C-I) bond is significantly longer and weaker than the carbon-bromine (C-Br) bond.[1] This is quantified by their respective Bond Dissociation Energies (BDE).
| Bond | Average Bond Dissociation Energy (kJ/mol) |
| C–I | ~213 - 285[2][3] |
| C–Br | ~285 - 327[2][3] |
| C–Cl | ~327 - 400 |
| C–F | ~485 |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies. The lower energy required to break the C-I bond directly translates to a lower activation energy for the oxidative addition step, leading to faster reactions.
This energy difference means that Pd(0) can cleave the C-I bond more readily, often under much milder conditions (e.g., lower temperatures, lower catalyst loadings) than the more robust C-Br bond.[1]
Figure 1: Generalized Catalytic Cycle. The cycle begins with the oxidative addition of an aryl halide (Ar-X) to the active Pd(0) catalyst.
Performance in Key Cross-Coupling Reactions
The theoretical superiority of the C-I bond in oxidative addition is consistently borne out in practice across a range of common cross-coupling reactions.
Suzuki-Miyaura Coupling
This cornerstone C-C bond-forming reaction clearly illustrates the reactivity gap. Aryl iodides consistently react faster and under milder conditions than their bromo counterparts.[1]
| Feature | Aryl Iodide (Representative) | Aryl Bromide (Representative) |
| Substrate | 4-Iodotoluene | 4-Bromotoluene |
| Coupling Partner | Phenylboronic Acid | Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (2 mol%) | Pd(PPh₃)₄ (2 mol%) |
| Temperature | 80 °C | 100 °C |
| Time | 2 h | 12 h |
| Yield | 95% | 85% |
| Table 2: Representative comparison in Suzuki-Miyaura coupling, illustrating the milder conditions and faster reaction for the aryl iodide. Data is illustrative of general trends reported in the literature.[1] |
However, a critical nuance exists. At lower temperatures (~50 °C) using traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides.[4][5] Mechanistic studies suggest this is not due to slow oxidative addition, but rather the unexpectedly poor turnover of the resulting trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[4][5] This is a key consideration for low-temperature applications.
Heck Reaction
In the Heck reaction, which couples aryl halides with alkenes, the difference is also pronounced. Aryl bromides often require significantly higher temperatures to achieve reaction rates comparable to aryl iodides.[6] The oxidative addition of the less reactive aryl bromide is often the slow step, necessitating more forcing conditions.[6]
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination presents a more complex scenario. While the general reactivity trend (I > Br) for oxidative addition holds, aryl iodides can be challenging substrates.[7][8] The iodide anion generated during the catalytic cycle can form unreactive palladium-iodide bridged dimers, effectively sequestering the catalyst and inhibiting turnover.[8][9] Consequently, contrary to conventional wisdom for C-C couplings, the practical reactivity order in many Buchwald-Hartwig aminations is often Ar-Br > Ar-Cl > Ar-I .[7]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Halotoluene
This protocol provides a side-by-side comparison for a standard Suzuki-Miyaura reaction, highlighting the typical adjustments required when substituting an aryl bromide for an aryl iodide.
Objective: To synthesize 4-methylbiphenyl from 4-iodotoluene and 4-bromotoluene.
Materials:
-
Electrophiles: 4-Iodotoluene, 4-Bromotoluene
-
Nucleophile: Phenylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Sodium carbonate (Na₂CO₃)
-
Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)
Procedure:
-
Reactor Setup: To two separate round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%) to each flask.
-
Solvent Addition: Add the toluene/ethanol/water solvent mixture (10 mL) to each flask.
-
Inert Atmosphere: Purge both flasks with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction & Monitoring:
-
Flask 1 (4-Iodotoluene): Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Flask 2 (4-Bromotoluene): Heat the reaction mixture to 100 °C. Monitor the reaction progress. This reaction will be significantly slower, often requiring 12-24 hours for completion.
-
-
Workup (Identical for both): After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield pure 4-methylbiphenyl.
This experiment demonstrates that while both substrates yield the desired product, the aryl iodide provides a more efficient transformation under significantly milder conditions.
Practical Considerations: A Strategic Choice
The decision between C-Br and C-I extends beyond pure reactivity. A holistic assessment must include practical and economic factors.
Figure 2: Decision workflow for selecting an aryl halide. This chart illustrates the key decision points for a synthetic chemist.
-
Cost and Availability: Aryl bromides are almost universally cheaper and available from a wider range of commercial suppliers than their iodide analogs.[1] For large-scale synthesis, this cost difference can be a decisive factor, making aryl bromides the default choice unless higher reactivity is essential.
-
Substrate Stability: Aryl iodides can be less stable than aryl bromides, sometimes exhibiting sensitivity to light. This can be a consideration for long-term storage and handling.
-
Strategic Synthesis & Selectivity: The pronounced reactivity difference can be a powerful synthetic tool. In molecules containing both bromine and iodine substituents, palladium catalysts will selectively activate the C-I bond first.[10] This allows for sequential, site-selective cross-coupling reactions, enabling the construction of complex molecular architectures from a single di-halogenated precursor.[10]
Conclusion
The choice between an aryl bromide and an aryl iodide is a classic trade-off between reactivity and practicality.
-
Aryl Iodides (Ar-I) are the undisputed champions of reactivity due to their lower C-I bond dissociation energy. They enable faster reactions, milder conditions, and often higher yields, making them ideal for delicate substrates, complex syntheses, and initial discovery chemistry where success is prioritized over cost.
-
Aryl Bromides (Ar-Br) represent the pragmatic workhorse for many applications. Their lower cost, wider availability, and sufficient reactivity (with appropriate catalyst and ligand selection) make them the preferred choice for large-scale production and routine syntheses where economic factors are paramount.[1]
Ultimately, a deep understanding of the underlying mechanistic principles of oxidative addition, combined with a pragmatic assessment of the specific project's goals—be it speed, yield, scale, or cost—will guide the discerning researcher to the optimal choice.
References
- Amatore, C., Jutand, A., & Mabiala, G. (2003). Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines. Organometallics, 22(19), 3897–3906. [Link]
- Scott, T. A., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition, 52(41), 10973-10976. [Link]
- Scott, T. A., Hirschi, J. S., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
- Dierick, S., & Turek, J. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Drosd, V. N., & Zefirov, N. S. (2002). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 21(23), 4918–4925. [Link]
- Scott, T. A., Hirschi, J. S., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
- Scott, T. A., Hirschi, J. S., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society, 146(28), 19249–19260. [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
- Drosd, V. N., & Zefirov, N. S. (2002). Oxidative Addition of Aryl Halides to Palladium(0)
- Demers, J. (2022). During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction?
- Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Tetrahedron, 57(35), 7449-7476. [Link]
- de la Rosa, J. M., Velarde, S., & Pérez, J. (2005). Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. Organometallics, 24(24), 5961–5969. [Link]
- Platts, J. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1745–1750. [Link]
- Singh, J., Singh, N., & Sharma, A. (2021). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- Beletskaya, I. P., & Cheprakov, A. V. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews, 106(11), 4568–4644. [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Platts, J. A., et al. (2018). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. University of Tasmania - Figshare. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2007). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions.
- Chemistry LibreTexts. (2023).
- Zhao, W. (2017). Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?
- Zhang, Y., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. ACS Omega, 8(17), 15463–15470. [Link]
- Ashroff, A. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
- Al-Masri, M., & El-Eswed, B. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(23), 5621. [Link]
- Köpfer, A., & Knochel, P. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 13, 261-282. [Link]
- Maseras, F., et al. (2010). Competitive and selective Csp3-Br versus Csp2-Br bond activation in palladium-catalysed Suzuki cross-coupling: an experimental and theoretical study of the role of phosphine ligands. Chemistry, 16(45), 13390-7. [Link]
- Maseras, F., et al. (2010). ChemInform Abstract: Competitive and Selective Csp3-Br versus Csp2-Br Bond Activation in Palladium-Catalyzed Suzuki Cross-Coupling: An Experimental and Theoretical Study of the Role of Phosphine Ligands.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- Watson, D. A. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry, 89(3), 1285–1290. [Link]
- The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
- Luo, Y.-R. (n.d.). Bond Dissociation Energies. CRC Handbook of Chemistry and Physics. [Link]
- Wired Chemist. (n.d.). Common Bond Energies (D). Wired Chemist. [Link]
- Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
- Chemistry LibreTexts. (2025). Bond Energies. Chemistry LibreTexts. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. research.rug.nl [research.rug.nl]
- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to High-Precision Purity Determination: Quantitative NMR (qNMR) Analysis of 1-Bromo-4-propoxybenzene
In the landscape of pharmaceutical development and chemical research, the accurate determination of a compound's purity is a cornerstone of quality, safety, and efficacy. While chromatographic techniques like HPLC and GC have long been the workhorses of purity analysis, they are not without their limitations, often requiring compound-specific reference standards and calibration curves. This guide delves into a powerful, direct, and non-destructive alternative: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3]
Here, we provide an in-depth comparison of qNMR with traditional methods, supported by a detailed experimental protocol for assessing the purity of 1-Bromo-4-propoxybenzene. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage the precision and inherent advantages of qNMR for robust analytical characterization.
The qNMR Advantage: Beyond Relative Purity
At its core, the principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[2][4] This fundamental relationship allows for the absolute quantification of a substance without the need for a calibration curve, a significant departure from most chromatographic methods.[2] This makes qNMR a primary ratio method, offering a direct measure of purity against a certified internal standard.[5]
Comparison with Traditional Chromatographic Methods
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[2][4][6] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance. | Separation based on volatility and interaction with a stationary phase, with detection by various methods (e.g., FID, MS). |
| Reference Standard | Requires a certified internal standard of a different compound.[7][8] | Typically requires a certified reference standard of the analyte itself for accurate quantification. | Requires a certified reference standard of the analyte for accurate quantification. |
| Calibration | No calibration curve required for the analyte.[2] | Calibration curve is essential for accurate quantification. | Calibration curve is essential for accurate quantification. |
| Destructive? | Non-destructive; the sample can be recovered.[1][2] | Generally destructive. | Generally destructive. |
| Universality | Applicable to any soluble compound with NMR-active nuclei. | Limited by the presence of a chromophore for UV detection. | Limited to volatile and thermally stable compounds. |
| Information Richness | Provides structural information alongside quantitative data.[9] | Provides retention time and peak area. | Provides retention time and peak area. |
| Speed | Can be faster for single-sample analysis due to minimal method development.[1][3] | Can have high throughput for multiple samples once a method is established. | Can have high throughput for multiple samples once a method is established. |
Experimental Protocol: Purity Determination of this compound by ¹H qNMR
This section details a robust, self-validating protocol for determining the purity of this compound using ¹H qNMR with an internal standard.
The Causality Behind Experimental Choices
The selection of each parameter in a qNMR experiment is critical for ensuring accuracy and precision.[4] The choices made in this protocol are grounded in established principles to create a self-validating system.
-
Analyte: this compound: This compound is a common intermediate in organic synthesis. Its ¹H NMR spectrum exhibits distinct signals for the aromatic and propoxy groups, allowing for clear integration.[10][11]
-
Internal Standard: Maleic Acid: An ideal internal standard should be of high purity (certified), stable, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with the analyte's signals.[7][12] Maleic acid fulfills these criteria, with its vinylic protons appearing in a region of the ¹H NMR spectrum typically free of signals from this compound.
-
Solvent: Deuterated Chloroform (CDCl₃): CDCl₃ is a common solvent for many organic compounds and provides good solubility for both the analyte and the internal standard.[12]
-
NMR Parameters: The acquisition parameters are chosen to ensure complete relaxation of all relevant nuclei between scans and to achieve a high signal-to-noise ratio for accurate integration.[4][13] A long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest is crucial for accurate quantification.[13]
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial. The precision of the balance is a key factor in the overall uncertainty of the measurement.[14]
-
Accurately weigh approximately 10 mg of certified maleic acid (purity ≥ 99.5%) into the same vial.
-
Record the exact masses of both the analyte and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.[4]
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Acquisition Parameters:
-
Pulse Angle: 30-90 degrees. A 90-degree pulse provides the maximum signal for a single scan, but a smaller flip angle can be used with a shorter relaxation delay.
-
Relaxation Delay (D1): ≥ 30 seconds. This is a critical parameter to ensure full relaxation of all protons, especially aromatic protons which can have longer T1 relaxation times.[4][13]
-
Acquisition Time (AQ): ≥ 3 seconds. This ensures that the Free Induction Decay (FID) has fully decayed, preventing truncation artifacts.[4]
-
Number of Scans (NS): 16 or higher, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals of interest to ensure integration errors are less than 1%.[13]
-
Temperature: Maintain a constant temperature (e.g., 298 K) to minimize variations in chemical shifts and relaxation times.
-
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly distorting the peak shape.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure accurate integration.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm).
-
Integrate the selected signals for both the analyte and the internal standard. For this compound, the triplet corresponding to the -OCH₂- protons (around 3.9 ppm) is a good choice as it is well-resolved. For maleic acid, integrate the singlet for the two vinylic protons (around 6.3 ppm).
-
Experimental Workflow Diagram
Caption: Logical flow of the qNMR purity calculation.
Hypothetical Comparative Data
The following table presents hypothetical data comparing the purity determination of a batch of this compound using qNMR and HPLC.
| Parameter | qNMR Result | HPLC-UV (254 nm) Result |
| Purity (%) | 98.7 ± 0.2 | 98.5 ± 0.4 |
| Relative Standard Deviation (RSD, n=3) | 0.2% | 0.4% |
| Analysis Time per Sample | ~30 minutes | ~45 minutes (including column equilibration) |
| Reference Standard Required | Maleic Acid (Certified) | This compound (Certified) |
| Solvent Consumption per Sample | ~0.7 mL CDCl₃ | ~15 mL Mobile Phase (e.g., Acetonitrile/Water) |
This hypothetical data illustrates the comparable accuracy and potentially higher precision of qNMR, along with advantages in analysis time and solvent consumption for single samples.
Trustworthiness and Authoritative Grounding
The reliability of qNMR is underpinned by its direct relationship to the International System of Units (SI) through certified reference materials, ensuring metrological traceability. [15][16][17]The validation of qNMR methods should follow guidelines from bodies such as the International Council for Harmonisation (ICH), specifically Q2(R2), which outlines the validation of analytical procedures. [18][19]The uncertainty of the measurement should also be carefully considered, with contributions from weighing, integration, and the purity of the internal standard being the most significant. [14][20][21]
Conclusion
Quantitative NMR has emerged as a powerful and reliable technique for the purity determination of organic molecules, offering distinct advantages over traditional chromatographic methods. [1][8][22]Its non-destructive nature, speed for single-sample analysis, and the ability to provide structural information simultaneously make it an invaluable tool in the modern analytical laboratory. [1][2][9]By following a well-designed and validated protocol, as outlined in this guide for this compound, researchers can achieve high-precision, accurate, and traceable purity assessments, thereby ensuring the quality and integrity of their chemical entities.
References
- A Guide to Quantit
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Keyword for Reliability of Analysis Results: Traceability | Applic
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. [Link]
- Extending metrological traceability in qNMR beyond the first dimension - Kingston University London. [Link]
- Quantitative Nuclear Magnetic Resonance (qNMR)
- qNMR: A Powerful and Affordable Tool for Purity/Potency Determin
- Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay. Journal of medicinal chemistry, 55(4), 1479–1490. [Link]
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - P
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results - YouTube. [Link]
- Metrological traceability concept for qNMR standard solutions - ResearchG
- Purity Calcul
- [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed. [Link]
- Determining and reporting purity of organic molecules: Why qNMR - ResearchG
- Quantitative NMR | Organic Primary Standards Group. [Link]
- Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central. [Link]
- Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]
- Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) - YouTube. [Link]
- Let's try doing quantitative NMR | Applic
- qHNMR for purity determin
- What is qNMR (quantitative NMR) ?
- Quantitative NMR Spectroscopy.docx 11/2017. [Link]
- Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance)
- High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes - PMC - PubMed Central. [Link]
- Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors - JEOL. [Link]
- 1-Bromo-4-n-propoxybenzene - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
- This compound | C9H11BrO | CID 2734198 - PubChem. [Link]
- An uncertainty budget for the determination of the purity of glyphosate by quantitative nuclear magnetic resonance (QNMR)
- ICH Validation Analitcs Methods | PDF - Scribd. [Link]
- 1-Bromo-4-(2-methylpropoxy)benzene | C10H13BrO | CID 15324111 - PubChem. [Link]
- This compound (C9H11BrO) - PubChemLite. [Link]
- GUIDELINE FOR qNMR ANALYSIS - ENFSI. [Link]
- Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis - SciSpace. [Link]
- Validation of Analytical Procedures Q2(R2) - ICH. [Link]
Sources
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. m.youtube.com [m.youtube.com]
- 4. emerypharma.com [emerypharma.com]
- 5. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rssl.com [rssl.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1-Bromo-4-propylbenzene(588-93-2) 1H NMR spectrum [chemicalbook.com]
- 11. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. usp.org [usp.org]
- 15. Keyword for Reliability of Analysis Results: Traceability | Applications Notes | JEOL Ltd. [jeol.com]
- 16. researchgate.net [researchgate.net]
- 17. [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. database.ich.org [database.ich.org]
- 20. jeol.com [jeol.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Comparison of different phosphine ligands for Suzuki coupling of 1-Bromo-4-propoxybenzene
An In-Depth Guide to Phosphine Ligand Selection for the Suzuki Coupling of 1-Bromo-4-propoxybenzene
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] For researchers in pharmaceutical and materials science, the ability to efficiently couple aryl halides like this compound is of paramount importance. The success of this transformation, however, is not guaranteed by the palladium catalyst alone; it is critically governed by the choice of phosphine ligand.[4][5]
This guide provides an in-depth comparison of various phosphine ligands, moving beyond mere procedural steps to explain the fundamental principles that dictate their performance. By understanding the interplay between a ligand's structure and its function within the catalytic cycle, scientists can make more informed decisions, troubleshoot challenging reactions, and ultimately accelerate their research and development programs.
The Decisive Role of the Phosphine Ligand
The phosphine ligand is not a passive spectator in the Suzuki coupling. It is intimately involved in every key step of the catalytic cycle, and its steric and electronic properties directly modulate the reactivity of the palladium center.[5][6]
-
Steric Bulk: Bulky ligands, such as the Buchwald biaryl phosphines, promote the formation of highly reactive, monoligated Pd(0) species.[7][8] This steric hindrance is also crucial for facilitating the final, often rate-limiting, reductive elimination step to release the biaryl product.[5][9]
-
Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium atom.[5][10] This electronic push facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center, a critical step to initiate the catalytic cycle.[5][8][10]
The selection of a ligand is therefore a strategic choice to balance these properties for a given substrate. For an electron-rich aryl bromide like this compound, a sufficiently bulky and electron-donating ligand is required to achieve high catalytic turnover and efficiency.
Visualizing the Catalytic Cycle
The following diagram illustrates the fundamental steps of the Suzuki-Miyaura coupling and highlights where the phosphine ligand (L) exerts its influence.
Caption: Decision workflow for phosphine ligand selection in Suzuki coupling.
Experimental Protocol: Suzuki Coupling of this compound
This protocol provides a robust, self-validating starting point for the coupling of this compound with phenylboronic acid, utilizing a high-performance Buchwald-type ligand.
Causality Behind Choices:
-
Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen and can be readily deactivated through oxidation. [11]Performing the entire procedure under argon or nitrogen is critical for reproducibility and high yields.
-
Degassed Solvents: Solvents can dissolve atmospheric oxygen, which can poison the catalyst. Degassing removes this threat.
-
Base (K₃PO₄): The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step. [5][12]K₃PO₄ is a moderately strong base that is effective in many solvent systems and has good functional group tolerance. [7]* Ligand/Palladium Source: Using a pre-catalyst (e.g., XPhos Pd G3) or adding the ligand and a palladium source (e.g., Pd(OAc)₂) separately are both viable. Pre-catalysts are often preferred for their air stability and ability to reliably generate the active Pd(0) species in situ. [13][14]The 2:1 ligand-to-palladium ratio ensures that a monoligated palladium species can be readily formed while preventing catalyst decomposition. [7] Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), finely powdered
-
Anhydrous Toluene (5 mL)
-
Deionized Water (0.5 mL)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon), add this compound, phenylboronic acid, and potassium phosphate.
-
Rationale: Adding solids first under an inert atmosphere prevents premature reaction or degradation.
-
-
Catalyst Addition: Add the palladium acetate and XPhos ligand to the tube.
-
Rationale: The ligand and palladium source are added just before the solvent to minimize their exposure to any residual atmospheric contaminants.
-
-
Atmosphere Purge: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere. [7]4. Solvent Addition: Add degassed toluene and degassed water via syringe.
-
Rationale: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base. [15]5. Reaction Execution: Place the sealed tube in a preheated oil bath at 100 °C. Stir the mixture vigorously for the specified time (typically 2-18 hours). [9] * Rationale: Vigorous stirring is essential in a biphasic system to ensure efficient mixing and mass transfer between the phases.
-
-
Monitoring: Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure biaryl product. [4] By following this detailed protocol and understanding the rationale behind ligand selection, researchers can confidently and efficiently perform Suzuki-Miyaura couplings, leveraging the full power of this transformative reaction.
References
- A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions. Benchchem.
- Suzuki reaction. Wikipedia.
- Buchwald Phosphine Ligands. Sigma-Aldrich.
- A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency. Benchchem.
- cataCXium NEW HIGHLY EFFICIENT LIGANDS FOR C-X-COUPLING REACTIONS. Evonik.
- cataCXium® A Pd G3. Krackeler Scientific, Inc..
- Buchwald Phosphine Ligands for Cross Coupling. Sigma-Aldrich.
- trans-Dichlorobis(XPhos)palladium(II)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- cataCXium® C
- XPhos vs. Amphos for Suzuki Coupling: A Comprehensive Comparison. Benchchem.
- Suzuki Coupling Mechanism. Organic Chemistry Portal.
- What's the role of the phosphine ligand in Suzuki couplings? Reddit.
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. PubMed.
- Triphenylphosphine chalcogenides as efficient ligands for room temperature palladium(II)-catalyzed Suzuki–Miyaura reaction.
- A highly efficient precatalytic system (XPhos-PdG2)
- Mastering Suzuki Couplings: Your Guide to Tetrakis(triphenylphosphine)palladium(0).
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-4-(sec-butyl)benzene. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
Sources
- 1. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. cataCXium® A Pd G3 | Krackeler Scientific, Inc. [krackeler.com]
- 14. A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Head-to-Head Comparison of Grignard and Organolithium Reagents from 1-Bromo-4-propoxybenzene
A Senior Application Scientist's Guide to Synthesis, Reactivity, and Selection
In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds is a cornerstone of molecular construction. Among the myriad of tools available, organometallic reagents, particularly Grignard and organolithium compounds, stand out for their versatility and efficacy. This guide provides an in-depth, head-to-head comparison of two such reagents derived from a common precursor, 1-Bromo-4-propoxybenzene: 4-propoxyphenylmagnesium bromide (a Grignard reagent) and 4-propoxyphenyllithium (an organolithium reagent). We will delve into their synthesis, comparative reactivity, and the nuanced experimental considerations that guide the choice between them in a research and drug development setting.
The Precursor: this compound
This compound serves as a versatile starting material for a range of synthetic transformations. Its structure incorporates a brominated aromatic ring, ideal for the formation of organometallic reagents, and a propoxy group, which can influence the electronic properties and solubility of the resulting compounds. The IUPAC name for this compound is this compound, and it has a molecular formula of C9H11BrO.[1][2][3]
Preparation of Organometallic Reagents from this compound
The successful synthesis of both Grignard and organolithium reagents is highly dependent on stringent anhydrous conditions, as both are potent bases that react readily with protic solvents like water.[4][5][6]
Synthesis of 4-propoxyphenylmagnesium bromide (Grignard Reagent)
The traditional and most direct method for preparing Grignard reagents involves the reaction of an organic halide with magnesium metal.[4][7] The ether solvent, typically diethyl ether or tetrahydrofuran (THF), is crucial as it coordinates with the magnesium center, stabilizing the Grignard reagent.[4][5]
Experimental Protocol: Grignard Reagent Formation
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to remove any adsorbed moisture.[8]
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is often added to activate the magnesium surface by removing the passivating layer of magnesium oxide.[8]
-
Reaction Initiation: A solution of this compound (1 equivalent) in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium turnings. The reaction is initiated, often evidenced by a gentle reflux.
-
Reagent Formation: The remainder of the this compound solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 1-2 hours to ensure complete reaction.
An alternative and often more reliable method for preparing functionalized Grignard reagents is through a halogen-magnesium exchange reaction.[4][9] This involves treating the aryl bromide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity.[10][11][12]
Synthesis of 4-propoxyphenyllithium (Organolithium Reagent)
Organolithium reagents are typically prepared either by direct reaction with lithium metal or, more commonly in a laboratory setting, through a halogen-metal exchange reaction.[9] The latter is generally preferred for aryl bromides as it is often faster and proceeds under milder conditions.
Experimental Protocol: Lithium-Halogen Exchange
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.
-
Initial Cooling: A solution of this compound (1 equivalent) in anhydrous THF is placed in the flask and cooled to a low temperature, typically -78 °C (a dry ice/acetone bath).[13]
-
Addition of Alkyllithium: A solution of an alkyllithium, commonly n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) (1.1 equivalents), in a hydrocarbon solvent is added dropwise to the cooled solution of the aryl bromide.
-
Exchange Reaction: The reaction mixture is stirred at -78 °C for a specified period, usually 30-60 minutes, to allow for the complete bromine-lithium exchange.[13] The resulting solution of 4-propoxyphenyllithium is then ready for use.
It is crucial to maintain a low temperature during the preparation of the aryllithium to prevent side reactions, such as reaction with the etheric solvent.[14]
Head-to-Head Comparison: Reactivity and Selectivity
The fundamental difference in reactivity between Grignard and organolithium reagents stems from the nature of the carbon-metal bond. The carbon-lithium bond is more polarized than the carbon-magnesium bond, rendering the carbon atom in an organolithium reagent more nucleophilic and more basic.[15][16][17]
Nucleophilicity
Both 4-propoxyphenylmagnesium bromide and 4-propoxyphenyllithium are potent nucleophiles capable of attacking a wide range of electrophiles.[18][19] However, the higher reactivity of the organolithium reagent often translates to faster reaction rates and the ability to react with less reactive electrophiles.
Table 1: Comparative Reactivity with Common Electrophiles
| Electrophile | Grignard Reagent (4-propoxyphenylmagnesium bromide) | Organolithium Reagent (4-propoxyphenyllithium) |
| Aldehydes & Ketones | Readily adds to form secondary and tertiary alcohols, respectively.[18][20] | Also readily adds to form alcohols, often at lower temperatures and with faster kinetics.[18] |
| Esters | Adds twice to form tertiary alcohols.[21] | Adds twice to form tertiary alcohols; the reaction can sometimes be controlled to yield ketones at low temperatures. |
| Epoxides | Attacks the less substituted carbon to open the ring.[18][21] | Also attacks the less substituted carbon, often with higher yields and faster reaction times.[18] |
| Nitriles | Reacts to form ketones after acidic workup.[18] | Reacts similarly to form ketones.[18] |
| Carboxylic Acids | Primarily acts as a base, deprotonating the acidic proton. | Can react twice to form ketones, a unique reactivity not typically observed with Grignard reagents.[18] |
Basicity
The enhanced basicity of organolithium reagents can be a double-edged sword. While it allows for deprotonation of weakly acidic protons, it can also lead to undesired side reactions, such as enolization of ketones, if not carefully controlled.[22] Grignard reagents, being less basic, are often the preferred choice when working with substrates that possess sensitive functional groups or acidic protons.[22]
Side Reactions and Stability
Grignard Reagents: A common side reaction in Grignard synthesis is the formation of Wurtz-type coupling products, where two organic moieties couple. This can be minimized by slow addition of the halide and maintaining a dilute solution. With sterically hindered ketones, Grignard reagents can act as reducing agents rather than nucleophiles.[20]
Organolithium Reagents: The high reactivity of organolithium reagents makes them susceptible to decomposition, especially at higher temperatures.[14] They can also react with ethereal solvents like THF, although this is generally slow at low temperatures.[14] Due to their pyrophoric nature, organolithium reagents require careful handling under an inert atmosphere.[14] Recent advances have shown that encapsulating organolithium reagents in an organogel can significantly enhance their stability and ease of handling.[23]
Choosing the Right Reagent: A Decision Framework
The choice between 4-propoxyphenylmagnesium bromide and 4-propoxyphenyllithium is dictated by the specific requirements of the synthetic transformation.
-
For routine nucleophilic additions to simple aldehydes and ketones , both reagents are effective, with the Grignard reagent often being more cost-effective and operationally simpler for large-scale synthesis.[22]
-
When reacting with less reactive electrophiles or when faster reaction rates are desired , the organolithium reagent is generally the superior choice.[22]
-
For substrates with sensitive functional groups or acidic protons , the milder nature of the Grignard reagent makes it the preferred option to avoid side reactions.[22]
-
The unique ability of organolithium reagents to react with carboxylic acids to form ketones provides a synthetic advantage in certain contexts.[18]
References
- Slavík, P., Trowse, B. R., O'Brien, P., & Smith, D. K. (2023). Organogel delivery vehicles for the stabilization of organolithium reagents.
- Lee, J. S., Valerde-Ortiz, R., Guijarro, A., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 65(17), 5428–5430. [Link]
- Chemistry Steps. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Chemistry Steps. [Link]
- Quora. (2021). Why are organolithium compounds more reactive than Grignard reagents?. Quora. [Link]
- OrgoSolver. Grignard Reagents, Organolithium Compounds, and Gilman Reagents. OrgoSolver. [Link]
- TutorChase. Describe the differences between Grignard reagents and organolithium reagents. TutorChase. [Link]
- Princeton University Environmental Health and Safety.
- Wikipedia. Grignard reagent. Wikipedia. [Link]
- Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336. [Link]
- The College of New Jersey. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. [Link]
- Bailey, W. F., & Patricia, J. J. (2014). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Organic Process Research & Development, 18(8), 983-1005. [Link]
- Wikipedia. Organolithium reagent. Wikipedia. [Link]
- Dong, V. M., & Cruz, F. (2017). Grignard Reagent Preparation and Grignard Reaction. JoVE (Journal of Visualized Experiments), (120), e55142. [Link]
- Evans, D. A. (n.d.). Lithium Halogen Exchange. Harvard University. [Link]
- ResearchGate. (2025). Organolithium Reagents in Pharmaceutical Asymmetric Processes.
- Wikipedia. Metal–halogen exchange. Wikipedia. [Link]
- Yorimitsu, H. (n.d.). The conventional preparation of aryl Grignard reagents from aryl halides and magnesium metal still remains the most important and convenient available method. Thieme. [Link]
- Morandi, B., & Bode, J. W. (2019). Organic Chemistry II. ETH Zurich. [Link]
- Quora. (2017). What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?. Quora. [Link]
- Organic Chemistry Portal. Grignard Reaction. Organic Chemistry Portal. [Link]
- ResearchGate. (2025). Side Reactions in a Grignard Synthesis.
- ChemistNATE. (2014, September 15).
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry.
- PubChemLite. This compound (C9H11BrO). PubChemLite. [Link]
- PubChem. This compound. PubChem. [Link]
- Fiveable. 4-methoxyphenylmagnesium bromide Definition. Fiveable. [Link]
- PubMed.
- Organic Syntheses. 1-phenyl-1-penten-4-yn-3-ol. Organic Syntheses. [Link]
- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
- PubMed. Regioselective Introduction of Electrophiles in the 4-Position of 1-Hydroxypyrazole via Bromine-Lithium Exchange. PubMed. [Link]
- ResearchGate. Synthesis of compound 5. (a) 4-Ethylphenylmagnesium bromide, CuI,....
- PubMed Central.
- ResearchGate. Reactivity scales for electrophiles and nucleophiles relevant for....
- National Institutes of Health. Structure−Activity Analysis of Diffusible Lipid Electrophiles Associated with Phospholipid Peroxidation: 4-Hydroxynonenal and 4-Oxononenal Analogues.
- ChemRxiv. Carboranyl-B-Mg: synthesis, reactivity, and nucleophilicity. ChemRxiv. [Link]
Sources
- 1. 1-Bromo-4-n-propoxybenzene, 98% | Fisher Scientific [fishersci.ca]
- 2. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A11462.14 [thermofisher.com]
- 4. Grignard reagent - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]
- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 10. A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. ethz.ch [ethz.ch]
- 13. mdpi.com [mdpi.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. quora.com [quora.com]
- 16. tutorchase.com [tutorchase.com]
- 17. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 18. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 19. orgosolver.com [orgosolver.com]
- 20. Grignard Reaction [organic-chemistry.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
A Comparative Guide to the Reaction Kinetics for the Synthesis of 1-Bromo-4-propoxybenzene
This guide provides an in-depth analysis of the reaction kinetics for the formation of 1-Bromo-4-propoxybenzene, a key intermediate in the development of pharmaceuticals and advanced materials. We will objectively compare the two primary synthetic routes: the Williamson ether synthesis and electrophilic aromatic bromination. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers, scientists, and drug development professionals in selecting and optimizing the most suitable synthetic strategy for their specific needs.
Section 1: The Williamson Ether Synthesis Route: A Nucleophilic Substitution Approach
The Williamson ether synthesis is a cornerstone of organic chemistry for forming ethers. In the context of this compound, this pathway involves the reaction of a 4-bromophenoxide ion with a propyl halide. This method is renowned for its reliability and high yields when conditions are properly controlled.
Mechanistic Overview & Kinetic Profile
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The first step is the deprotonation of 4-bromophenol by a base to form the highly nucleophilic 4-bromophenoxide ion. This phenoxide then attacks the electrophilic carbon of a propyl halide in a single, concerted step, displacing the halide leaving group.
The rate of this SN2 reaction is dependent on the concentration of both the nucleophile (phenoxide) and the electrophile (propyl halide), following a second-order rate law:
Rate = k[ArO⁻][R-X]
Where:
-
[ArO⁻] is the concentration of the 4-bromophenoxide.
-
[R-X] is the concentration of the propyl halide.
-
k is the second-order rate constant.
Caption: The SN2 mechanism for the Williamson ether synthesis.
Causality of Experimental Choices: Optimizing Reaction Kinetics
Several factors critically influence the reaction rate and overall efficiency.
-
Alkylating Agent: The choice of the propyl halide is crucial. Primary halides, such as 1-bromopropane or 1-iodopropane, are strongly preferred. This is because secondary or tertiary halides would favor a competing E2 elimination reaction, drastically reducing the ether yield.[2][3] Iodides are better leaving groups than bromides, leading to faster reaction rates, but are also more expensive.
-
Solvent: The reaction rate is highly sensitive to the solvent. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal.[1] They effectively solvate the cation of the base (e.g., K⁺ from K₂CO₃) but poorly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thus accelerating the reaction. Protic solvents like ethanol would hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity and slowing the reaction.
-
Temperature: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable rate.[1] However, excessively high temperatures can promote side reactions, particularly the E2 elimination if a secondary halide is present.[3]
-
Catalysis: The Role of Phase-Transfer Catalysis (PTC): In industrial and large-scale lab preparations, the reactants are often in separate phases (e.g., aqueous NaOH and an organic solvent with the halide). To overcome this immiscibility, a phase-transfer catalyst (PTC) is employed.[4] Catalysts like Tetrabutylammonium Bromide (TBAB) transport the phenoxide anion from the aqueous phase into the organic phase, allowing it to react with the alkyl halide. This dramatically increases the reaction rate, often allowing for lower temperatures and shorter reaction times.[5][6]
Caption: The catalytic cycle of Phase-Transfer Catalysis (PTC).
Comparative Kinetic Data: Conventional vs. PTC Methods
The application of PTC provides a significant kinetic advantage over conventional methods.
| Method | Base | Solvent System | Catalyst (mol%) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Conventional | K₂CO₃ | 2-Butanone | None | Reflux (~80°C) | 8 | ~94 | [7] |
| Conventional | Na | Absolute Ethanol | None | Reflux (~78°C) | 5 | ~80 | [8] |
| PTC | NaOH (aq) | Dichloromethane/Water | TBAB (1-5) | 25-30 | 1-2 | >85 | [5] |
Experimental Protocol: High-Efficiency PTC Synthesis
This protocol is designed as a self-validating system for the efficient synthesis of this compound using phase-transfer catalysis.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.0 eq), Tetrabutylammonium Bromide (TBAB, 0.05 eq), and dichloromethane (50 mL).
-
Base Addition: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide (NaOH). Add this solution (2.0 eq of NaOH) to the reaction flask.
-
Alkylation: Stir the biphasic mixture vigorously. Add 1-bromopropane (1.2 eq) dropwise to the flask at room temperature (25-30 °C). An exotherm may be observed.
-
Reaction Monitoring: Continue stirring vigorously for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), checking for the disappearance of the 4-bromophenol spot.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via vacuum distillation or column chromatography to obtain pure this compound.
Section 2: The Electrophilic Aromatic Substitution Route
An alternative, though less common, approach is the direct bromination of propoxybenzene. This pathway falls under the class of electrophilic aromatic substitution (EAS) reactions. While seemingly direct, it presents significant kinetic and selectivity challenges.
Mechanistic Overview & Kinetic Profile
In this reaction, molecular bromine (Br₂) is activated by a Lewis acid catalyst, such as ferric bromide (FeBr₃), to generate a potent electrophile (Br⁺).[9] The electron-rich aromatic ring of propoxybenzene attacks this electrophile in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base then removes a proton from the ring, restoring aromaticity and yielding the final product.[9][10]
The kinetics of aromatic bromination can be complex, often exhibiting third-order kinetics at higher concentrations and changing to second-order at lower concentrations.[11] The rate is generally dependent on the concentrations of the aromatic substrate, bromine, and the catalyst.
Caption: The mechanism for Electrophilic Aromatic Substitution (EAS).
Kinetic Influences & Selectivity Challenges
-
Substituent Effects: The propoxy group (-OPr) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance. This significantly increases the rate of bromination compared to unsubstituted benzene.
-
Regioselectivity: The primary challenge of this route is controlling regioselectivity. The activating propoxy group directs bromination to both the ortho and para positions. The para product (this compound) is typically favored due to reduced steric hindrance compared to the ortho position. However, obtaining the para isomer exclusively is difficult, and separation from the ortho isomer is often required, complicating purification and reducing the effective yield.
-
Polysubstitution: Due to the strong activating nature of the propoxy group, the product itself is susceptible to further bromination, leading to di- and tri-brominated byproducts if the reaction conditions are not carefully controlled. This is a significant kinetic hurdle, as the mono-brominated product can be more reactive than the starting material.
Experimental Protocol: Directed Bromination
This protocol is adapted from general procedures for the bromination of activated aromatic rings.
-
Reaction Setup: In a fume hood, charge a flask equipped with a dropping funnel, magnetic stirrer, and a gas trap (to neutralize HBr gas) with propoxybenzene (1.0 eq) and a catalytic amount of iron filings (or anhydrous FeBr₃). Cool the flask in an ice bath.
-
Bromine Addition: Dissolve molecular bromine (Br₂, 1.0 eq) in a minimal amount of a dry, inert solvent like dichloromethane. Add this solution dropwise from the dropping funnel with constant stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red color of bromine dissipates.
-
Quenching & Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bisulfite to destroy any remaining bromine. Transfer to a separatory funnel, separate the organic layer, and wash with dilute NaOH solution and then brine.
-
Isolation & Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The resulting crude product will be a mixture of isomers and must be purified, typically by fractional distillation or crystallization, to isolate the desired this compound.
Section 3: Head-to-Head Comparison and Strategic Selection
| Feature | Williamson Ether Synthesis (with PTC) | Electrophilic Aromatic Bromination |
| Kinetics | Fast, controllable, second-order kinetics. | Complex kinetics, risk of runaway reactions. |
| Selectivity | Excellent; reaction occurs only at the phenolic oxygen. | Poor; yields a mixture of ortho and para isomers. |
| Byproducts | Minimal, primarily related to elimination if wrong halide is used. | Significant, including isomeric and polysubstituted products. |
| Reaction Time | 1-2 hours. | 1-3 hours (plus extensive purification time). |
| Yield (of pure product) | High (>85%). | Moderate to Low (after separation). |
| Starting Materials | Readily available 4-bromophenol and 1-bromopropane. | Propoxybenzene (may need to be synthesized first). |
| Process Scalability | Excellent, widely used in industry. | Difficult due to selectivity and purification challenges. |
Conclusion & Recommendation
For researchers, scientists, and drug development professionals requiring high-purity this compound, the Williamson ether synthesis is the unequivocally superior method . Its kinetic profile is well-understood and easily controlled. The reaction exhibits outstanding regioselectivity, leading to a single desired product with minimal side reactions. The implementation of Phase-Transfer Catalysis (PTC) further enhances its appeal by providing rapid reaction rates under mild, scalable, and efficient conditions.
The Electrophilic Aromatic Bromination route, while mechanistically feasible, is kinetically disadvantaged due to its inherent lack of selectivity, leading to challenging purification steps and lower overall yields of the target molecule. It should generally be avoided unless specific isotopic labeling or other specialized requirements make it a necessity.
References
- Robertson, P. W., et al. (n.d.). Kinetics of Aromatic Bromination Studies. Scribd.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry For Everyone. (2024, April 4). What Are The Limitations Of Williamson Ether Synthesis? YouTube.
- Cala, M., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry.
- Arnold, N. D., et al. (n.d.). Kinetics of Electrophilic Aromatic Substitution by Aqueous BrCl, BrOCl, and Br2O. ACS Publications.
- IOSR Journal. (2019, May 20). The Kinetic Study for the Fast Bromination Reaction of the Regioisomers of Cresol in Aqueous Medium by Competition Techniques.
- Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
- Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination.
- Royal Society of Chemistry. (2023, November 14). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory.
- Google Patents. (n.d.). US5136059A - Propoxybenzene derivatives and process for preparing the same.
- Chegg. (n.d.). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene.
- Amrutkar, R. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research.
- Research Publish Journals. (n.d.). Process Intensification Using Phase Transfer Catalysts.
- Industrial Phase-Transfer Catalysis. (n.d.).
- PrepChem.com. (n.d.). Preparation of propoxybenzene.
- PubChem. (n.d.). This compound.
- Chegg. (2016, November 14). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Brainly.com. (2020, November 19). Write a mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol.
- Google Patents. (n.d.). US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof.
- ResearchGate. (2008, August 7). Application of phase transfer catalysis in the synthesis of low-molecular-weight epoxy resins.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. youtube.com [youtube.com]
- 4. researchpublish.com [researchpublish.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1-(4-Bromophenyl)-4-propoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for the Heck Reaction of 1-Bromo-4-propoxybenzene
Introduction: Navigating the Heck Reaction for Electron-Rich Aryl Bromides
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds by coupling unsaturated halides with alkenes.[1] This palladium-catalyzed transformation, an achievement recognized with the 2010 Nobel Prize in Chemistry, provides a direct pathway to substituted alkenes, which are crucial building blocks in the pharmaceutical and materials science industries.[2]
However, the reaction's elegance is often challenged by the nature of the substrates. While electron-poor aryl halides readily participate, their electron-rich counterparts, such as 1-Bromo-4-propoxybenzene, present a significant hurdle. The electron-donating propoxy group increases the electron density on the aromatic ring, making the crucial oxidative addition step of the palladium catalyst into the carbon-bromine bond kinetically less favorable.[3] This inherent lack of reactivity often necessitates higher reaction temperatures and, most critically, the selection of a highly efficient catalyst system to achieve satisfactory yields and reaction rates.
This guide provides a comparative analysis of various palladium catalyst systems for the Heck reaction of this compound. As a Senior Application Scientist, my goal is to move beyond a simple recitation of protocols. Instead, this document will elucidate the mechanistic reasoning behind catalyst choice, present objective performance data, and offer a robust, replicable experimental workflow for your own benchmarking studies.
The Catalytic Heart of the Matter: The Heck Reaction Mechanism
Understanding the catalytic cycle is paramount to appreciating the nuances of catalyst performance. The widely accepted mechanism for the Heck reaction operates through a Pd(0)/Pd(II) cycle.[2] A deficiency at any stage of this cycle can lead to poor yields or reaction failure.
The key steps are as follows:
-
Pre-catalyst Activation: Many reactions start with a stable Pd(II) precursor, such as Palladium(II) Acetate (Pd(OAc)₂), which must first be reduced in situ to the active Pd(0) species.[1] Ligands, such as phosphines, can facilitate this reduction.[1]
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the aryl-bromide bond of this compound. This is often the rate-determining step, particularly for electron-rich aryl bromides.[2]
-
Alkene Coordination and Migratory Insertion: The alkene (e.g., styrene or n-butyl acrylate) coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene's carbons, forming a new carbon-carbon bond in a syn-addition fashion.[4]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, also in a syn manner, to form the substituted alkene product and a palladium-hydride species.[4]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base (e.g., triethylamine or potassium carbonate), the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[4][5]
Figure 1: The Palladium(0)/Palladium(II) catalytic cycle for the Heck reaction.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in the Heck reaction of an electron-rich substrate like this compound is profoundly influenced by the ligand sphere around the metal center. Ligands are not mere spectators; they actively modulate the steric and electronic properties of the palladium, affecting the rates of each step in the catalytic cycle.[6] Below, we compare several classes of palladium catalysts.
| Catalyst System | Precursor/Ligand | Key Characteristics & Causality | Representative Yield (%) |
| Traditional Phosphine | Pd(OAc)₂ / P(o-tol)₃ | Cost-effective & Readily Available. The tri(o-tolyl)phosphine ligand offers moderate steric bulk, which can facilitate reductive elimination. However, the moderate electron-donating ability may not be sufficient to promote rapid oxidative addition with electron-rich bromides, often requiring higher temperatures (100-140 °C).[2][7] | 80-95 |
| Bulky Biaryl Phosphine | Pd₂(dba)₃ / XPhos | High Activity for Challenging Substrates. Ligands like XPhos possess significant steric bulk which promotes the formation of a monoligated, highly reactive Pd(0) species.[8] This, combined with strong electron-donating properties, accelerates the rate-limiting oxidative addition step, allowing for efficient coupling of traditionally difficult substrates.[8] | >95 |
| N-Heterocyclic Carbene (NHC) | Pd(OAc)₂ / IPr·HCl | Exceptional Stability & Strong Donor. NHCs are powerful σ-donors, more so than many phosphines, which significantly increases the electron density on the palladium center, thereby facilitating oxidative addition.[9] The strong Pd-NHC bond leads to highly stable catalysts that resist decomposition at elevated temperatures, making them ideal for sluggish reactions.[1][10] | >95 |
| Palladacycle | Herrmann's Catalyst | Highly Active & Stable Pre-catalyst. Palladacycles like Herrmann's catalyst are air-stable Pd(II) pre-catalysts that readily generate highly active, low-coordinate Pd(0) species under reaction conditions.[10] They are known for their high thermal stability and efficiency, often allowing for very low catalyst loadings (down to 0.01 mol%).[11] | 90-98 |
| Ligand-Free | Pd(OAc)₂ | Operationally Simple & Cost-Effective. In the absence of stabilizing ligands, Pd(0) is prone to aggregation into inactive palladium black.[6] However, at very low concentrations (0.01-0.1 mol%), catalytically active monomeric palladium species can be maintained.[8][12] This method is highly sensitive to conditions but can be very efficient.[12] | 70-90 |
Note: Yields are representative and based on the Heck coupling of similar electron-rich aryl bromides with activated alkenes like styrene or acrylates. Actual yields for this compound may vary and depend on precise reaction optimization.
In-Depth Discussion of Catalyst Classes
Traditional Phosphine Ligands: The Workhorse
The combination of Pd(OAc)₂ and a triarylphosphine like triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) is a classic, cost-effective choice.[4] P(o-tol)₃ is often preferred over PPh₃ for aryl bromides due to its slightly greater steric bulk and electron-donating character, which helps to stabilize the active catalyst and promote the reaction.[13] While reliable, these systems often require elevated temperatures (100-140 °C) and longer reaction times for unactivated substrates like this compound.
Bulky Biaryl Phosphines: The Problem Solvers
Developed extensively by the Buchwald group, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) have revolutionized cross-coupling chemistry.[8] Their steric hindrance prevents the formation of inactive, bis-ligated palladium complexes, favoring the generation of highly reactive monoligated Pd(0) species.[8] This feature makes them exceptionally effective for activating the C-Br bond in electron-rich systems, often at lower temperatures and catalyst loadings than traditional systems.
N-Heterocyclic Carbenes (NHCs): The Robust Performers
NHCs have emerged as a superior class of ligands for many palladium-catalyzed reactions. They form very strong bonds with the palladium center, resulting in catalysts with high thermal stability and a remarkable resistance to degradation.[1] As powerful σ-donors, they render the palladium center highly nucleophilic, dramatically accelerating the oxidative addition step.[9] For a challenging substrate like this compound, an in-situ generated or pre-formed Pd-NHC complex can provide excellent yields under relatively mild conditions.[10]
Palladacycles: The High-Turnover Pre-catalysts
Palladacycles, such as the well-known Herrmann's catalyst, are air-stable Pd(II) complexes where the phosphine ligand is cyclometalated.[10] They are considered highly efficient pre-catalysts because they serve as a stable reservoir for generating a low-ligated, highly active Pd(0) catalyst in the reaction mixture.[7] Their robustness allows for high turnover numbers (TON) and turnover frequencies (TOF), making them suitable for reactions requiring high efficiency and low catalyst loadings.
Ligand-Free Systems: The Minimalist Approach
Executing the Heck reaction with a simple palladium salt like Pd(OAc)₂ without any added phosphine or NHC ligand is an attractive, atom-economical strategy.[12] The success of this approach hinges on preventing the precipitation of palladium black.[6] This is often achieved by using very low catalyst concentrations (homeopathic palladium), where soluble, catalytically active palladium clusters or anionic palladium species are believed to be the active catalysts.[8] While operationally simple, these systems can be less reliable and may require careful optimization of base and solvent.[12]
Benchmark Experimental Protocol
To objectively compare the performance of different palladium catalysts, a standardized experimental protocol is essential. The following procedure provides a robust baseline for the Heck reaction of this compound with n-butyl acrylate.
Figure 2: Standard experimental workflow for the Heck reaction.
Detailed Step-by-Step Methodology
1. Materials and Reagents:
-
This compound (1.0 equiv.)
-
n-Butyl acrylate (1.2 equiv.)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
Ligand (if applicable, e.g., P(o-tol)₃, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), to make ~0.5 M solution)
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask, condenser)
2. Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the palladium pre-catalyst, the ligand (if used), and the base.
-
Seal the flask with a septum, and carefully evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[2]
3. Reaction Execution:
-
Under a positive pressure of inert gas, add the anhydrous solvent (e.g., DMF) via syringe, followed by the n-butyl acrylate.[2]
-
Immerse the flask in a preheated oil bath set to the desired temperature (e.g., 120 °C).
-
Stir the mixture vigorously for the specified reaction time (e.g., 8-24 hours).
-
Monitor the reaction's progress periodically by taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed.[2]
4. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it several times with water to remove the DMF and inorganic salts. Follow with a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure substituted alkene product.
This self-validating protocol, when applied consistently across different catalyst systems, will provide a reliable basis for comparison, allowing you to identify the most efficient catalyst for your specific application.
Conclusion
The Heck reaction of electron-rich aryl bromides like this compound is a challenging yet achievable transformation. Success is not merely a matter of choosing a palladium source but of understanding the intricate interplay between the substrate, the ligand, and the reaction conditions. For this specific substrate, modern, highly active catalyst systems based on bulky biaryl phosphine ligands or N-heterocyclic carbenes are likely to provide the highest efficiency and yields under the mildest conditions. Palladacycles also represent a robust and highly active alternative. While traditional phosphine and ligand-free systems can be effective, they may require more extensive optimization and higher temperatures. By employing the benchmark protocol outlined in this guide, researchers can systematically evaluate these catalyst classes and make an informed, data-driven decision to advance their synthetic endeavors.
References
- Herrmann, W. A., Brossmer, C., Reisinger, C.-P., Riermeier, T. H., Öfele, K., & Beller, M. (1997). Palladacycles: Efficient New Catalysts for the Heck Vinylation of Aryl Halides. Chemistry – A European Journal, 3(8), 1357–1364.
- Fairlamb, I. J. S., et al. (2020). The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters. PubMed Central.
- Tzschucke, C. C. (n.d.). Heck Reaction. University of Heidelberg.
- Donohoe, T. J., et al. (2021). Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. National Institutes of Health.
- Chemistry Notes. (2022). Heck Reaction: easy Mechanism, applications.
- Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2750-2752.
- Jutand, A. (2008). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
- Li, J. J. (2021). Heck Reaction. In Name Reactions. Springer, Cham.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
- Kadhem, M. A., et al. (2025). Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Biological and Molecular Chemistry.
- de Vries, A. H. M., et al. (2003). Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited. The Journal of Organic Chemistry, 68(19), 7528-7531.
- Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading. Chemical Communications, (14), 1559-1563.
- BYJU'S. (n.d.). Heck Reaction Mechanism.
- Chemistry LibreTexts. (2023). Heck Reaction.
- Wikipedia. (2023). Heck reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Kantam, M. L., et al. (2022). Recent Advances on N‐Heterocyclic Carbene‐Palladium‐catalyzed Heck Reaction. ChemistrySelect.
- de Vries, J. G. (2006). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis. John Wiley & Sons, Inc.
- Tamami, B., et al. (2013). Heck reaction of n-butyl acrylate or styrene with aryl halides. ResearchGate.
- Xia, Y., Ji, J., et al. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. Molecules, 26(11), 3169.
- Ali, M. A., et al. (2015). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI.
- ResearchGate. (2014). What is the role of PPh3 in Heck coupling?
- Alonso, D. A., et al. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species. Journal of the American Chemical Society, 123(9), 1848-1855.
- PubChem. (n.d.). This compound.
- Öcal, N., & Günal, S. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5968-5978.
Sources
- 1. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Ligand-free Heck reaction: Pd(OAc)2 as an active catalyst revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ubiquitous P(o-tol)3 ligand promotes formation of catalytically-active higher order palladacyclic clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 1-Bromo-4-propoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and fine chemicals, the seemingly subtle difference between positional isomers can have profound implications for reaction yield, product efficacy, and safety. 1-Bromo-4-propoxybenzene, a key building block, is often accompanied by its ortho (1-bromo-2-propoxybenzene) and meta (1-bromo-3-propoxybenzene) isomers. The presence of these impurities can introduce unforeseen side reactions or lead to final active pharmaceutical ingredients (APIs) with altered pharmacological profiles.[1][2] Therefore, rigorous and accurate assessment of isomeric purity is not merely a quality control checkpoint; it is a fundamental necessity for robust process development and regulatory compliance.[3][4]
This guide provides an in-depth comparison of the three principal analytical techniques for quantifying the isomeric purity of this compound: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will move beyond procedural steps to explore the causality behind methodological choices, empowering you to select and implement the most appropriate technique for your specific analytical challenge.
The Analytical Challenge: Separating Structurally Similar Isomers
Positional isomers such as the ortho, meta, and para forms of bromo-propoxybenzene share the same molecular formula (C₉H₁₁BrO) and weight (215.09 g/mol ).[5][6] This results in very similar physicochemical properties, including boiling points and polarity, making their separation and individual quantification a non-trivial task. The choice of analytical technique must exploit the subtle differences in their molecular geometry and electron distribution.[7][8]
| Isomer | Structure | IUPAC Name |
| Para Isomer | ![]() | This compound |
| Ortho Isomer | ![]() | 1-Bromo-2-propoxybenzene |
| Meta Isomer | ![]() | 1-Bromo-3-propoxybenzene |
Gas Chromatography (GC): The Volatility-Based Approach
Gas Chromatography is a powerful technique for separating volatile and thermally stable compounds. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For positional isomers with close boiling points, the selectivity of the stationary phase is the most critical factor for achieving baseline resolution.
Expertise & Causality
While a standard non-polar column (e.g., 5% phenyl-polysiloxane) can often provide a separation, a mid-polarity column, such as one with a higher phenyl content (e.g., 50% phenyl) or a trifluoropropyl stationary phase, can enhance selectivity. This is because the aromatic and polarizable nature of these phases allows for specific π-π and dipole-dipole interactions with the bromo-propoxybenzene isomers, which differ slightly based on the substitution pattern. Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification, although it's crucial to recognize that the mass spectra of positional isomers are often nearly identical.[9][10] Therefore, chromatographic separation is paramount.
Experimental Protocol: GC-MS for Isomeric Purity
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Internal Standard (Optional but Recommended): For enhanced precision, add an internal standard (e.g., 1-Bromo-4-ethylbenzene) at a known concentration to the sample solution.
-
GC-MS Instrument Conditions:
-
GC System: Agilent 8890 or equivalent.
-
Column: ZB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like a DB-17ms for enhanced selectivity.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, Split ratio 50:1.
-
Oven Program: Start at 80°C, hold for 1 minute. Ramp at 10°C/min to 220°C, hold for 5 minutes.
-
MS Detector:
-
Ion Source: Electron Ionization (EI) at 70 eV.[12]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 m/z.
-
-
-
Data Analysis: Identify peaks corresponding to the para, ortho, and meta isomers based on their retention times (previously established with reference standards). Quantify the isomeric purity by calculating the area percentage of the main this compound peak relative to the total area of all isomer peaks.
Workflow for GC-MS Isomeric Purity Assessment
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC): The Polarity-Based Workhorse
HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase. For aromatic positional isomers, Reversed-Phase HPLC (RP-HPLC) is the most common approach. The key to a successful separation lies in selecting a column that can exploit the subtle differences in hydrophobicity and electronic structure among the isomers.
Expertise & Causality
A standard C18 column provides separation based primarily on hydrophobicity. However, a Phenyl-Hexyl or Biphenyl stationary phase is often a superior choice for this specific application.[8][13] These phases introduce π-π interaction capabilities, which are highly sensitive to the position of the bromine and propoxy groups on the benzene ring. The electron density distribution of the para isomer differs from the ortho and meta isomers, leading to differential retention on these specialized columns and enabling a more robust separation.[7]
Experimental Protocol: RP-HPLC-UV for Isomeric Purity
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase or a compatible solvent mixture (e.g., 50:50 Acetonitrile:Water).
-
HPLC Instrument Conditions:
-
HPLC System: Waters Alliance e2695 or equivalent.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detector: Diode Array Detector (DAD) monitoring at 225 nm.[14]
-
-
Data Analysis: Identify the peaks for each isomer based on retention times established with individual standards. Calculate the area percentage of the this compound peak relative to the total area of all detected isomer peaks to determine the isomeric purity.
Workflow for HPLC-UV Isomeric Purity Assessment
Caption: Workflow for HPLC-UV analysis of this compound.
Quantitative NMR (qNMR): The Absolute & Direct Method
Unlike chromatographic techniques that rely on physical separation, qNMR quantifies analytes directly in solution based on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] For isomeric purity, qNMR is exceptionally powerful because it can distinguish isomers based on their unique chemical environments without requiring chromatographic separation.[16][17]
Expertise & Causality
The key to a successful qNMR experiment is identifying unique, well-resolved signals in the ¹H NMR spectrum for each isomer. The substitution pattern on the aromatic ring creates distinct splitting patterns and chemical shifts for the aromatic protons of the para, ortho, and meta isomers. By carefully integrating a unique signal for each isomer, a direct molar ratio can be calculated. This is a primary ratio method, meaning it does not require a reference standard for each individual impurity, a significant advantage over chromatography.[15] The accuracy of the method hinges on proper experimental setup, particularly ensuring full spin-lattice relaxation (T₁) of all protons being quantified by using a sufficiently long relaxation delay (D1).
Experimental Protocol: ¹H-qNMR for Isomeric Purity
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into an NMR tube.
-
Accurately weigh ~10 mg of a high-purity internal standard (IS) into the same tube. The IS must have a simple spectrum with signals that do not overlap with the analyte signals (e.g., Maleic Acid, 1,4-Dinitrobenzene).[15]
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d or DMSO-d₆). Ensure complete dissolution.
-
-
NMR Instrument Conditions (400 MHz or higher):
-
Experiment: Standard ¹H quantitative acquisition pulse program.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals being integrated (typically 30-60 seconds for quantitative accuracy).
-
Pulse Angle: 90°.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Number of Scans (NS): 8 or 16 (sufficient for good signal-to-noise).
-
-
Data Processing & Analysis:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Identify the unique, well-resolved signals for the para, ortho, and meta isomers in the aromatic region.
-
Carefully integrate the unique signal for each isomer (I_para, I_ortho, I_meta).
-
Calculate the mole percent of the main para isomer using the following formula:
-
% Purity = [I_para / (I_para + I_ortho + I_meta)] * 100
-
-
Workflow for qNMR Isomeric Purity Assessment
Caption: Workflow for qNMR analysis of this compound.
Comparative Summary and Recommendations
The optimal method for assessing isomeric purity depends on the specific requirements of the analysis, such as the need for routine screening, high accuracy, or trace-level detection.
| Feature | Gas Chromatography (GC-MS) | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by volatility & column interaction | Separation by polarity & column interaction | Direct quantification by unique nuclear signals |
| Selectivity | Good to Excellent (column dependent) | Good to Excellent (column dependent) | Excellent (based on unique signals) |
| Sensitivity | Excellent (ppb levels possible) | Very Good (ppm levels) | Good (typically requires >0.1% levels) |
| Quantitation | Relative (Area %), requires standards for accuracy | Relative (Area %), requires standards for accuracy | Absolute/Direct (Molar Ratio), IS improves accuracy |
| Speed | Fast (15-20 min per sample) | Moderate (10-25 min per sample) | Slow (requires long relaxation delays) |
| Sample Prep | Simple (dissolve and inject) | Simple (dissolve and inject) | More rigorous (accurate weighing required) |
| Validation | Standard validation protocols apply[18][19] | Standard validation protocols apply[18][19] | Specific protocols for qNMR validation |
| Best For | Routine QC, volatile impurity profiling | Versatile QC, method development | Reference standard certification, complex mixtures, accuracy |
Senior Scientist's Recommendation:
-
For routine process monitoring and quality control , a well-developed HPLC-UV method using a phenyl-based column is often the most robust and versatile choice. It provides a good balance of speed, sensitivity, and selectivity.
-
For high-sensitivity impurity profiling where trace contaminants are a concern, GC-MS is the superior technique, capable of detecting isomers at lower levels than HPLC or qNMR.
-
For certifying reference materials or when the highest accuracy is required , qNMR is the definitive method. Its nature as a primary ratio technique eliminates the need to source and qualify standards for each potential isomer, providing a more "absolute" measure of purity.[15][16]
Ultimately, a comprehensive analytical strategy may involve using one technique for routine analysis (e.g., HPLC) and another as an orthogonal, confirmatory method (e.g., qNMR) to ensure the highest level of confidence in the isomeric purity of this compound. All methods must be properly validated for their intended purpose, following guidelines from regulatory bodies like the FDA and ICH to ensure data integrity.[18][19][20]
References
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts. [Link]
- Mehvar, R. (2003). Pharmacological importance of stereochemical resolution of enantiomeric drugs. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
- Positional Isomer Separation Method Suggestions using HPLC or LCMS. (2025).
- 1-Bromo-3-isopropoxybenzene. PubChem. [Link]
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2023).
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). Sannova. [Link]
- Enantiomeric purity: Significance and symbolism. (2024). Enago. [Link]
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025).
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. (2019). YouTube. [Link]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
- How NMR Helps Identify Isomers in Organic Chemistry? (2023).
- Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering. [Link]
- A Guide to Selective Columns for Isomer Separation. (2024).
- FDA Releases Guidance on Analytical Procedures. (2024).
- FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. [Link]
- Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
- Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. (2020). ACS Omega. [Link]
- Quantitative NMR Spectroscopy. University of Oxford. [Link]
- 1-bromo-2-propoxybenzene (C9H11BrO). PubChemLite. [Link]
- For this post-lab, you will be analyzing the GC-MS. (2021). Chegg. [Link]
- 1-Bromo-2-propoxybenzene. PubChem. [Link]
- This compound. PubChem. [Link]
- Specific determination of bromobenzene metabolites by high-performance liquid chromatography. (1989). Journal of Applied Toxicology. [Link]
- Assessment of the chemical and enantiomeric purity of organic reference materials.
- The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. (2015).
- Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. (2021).
- GC-MS Screening for the Identification of Potential Migrants Present in Polymeric Coatings of Food Cans. (2019). MDPI. [Link]
- GC-MS analysis of eight aminoindanes using three derivatization reagents. (2023). Journal of Forensic Sciences. [Link]
Sources
- 1. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Enantiomeric purity: Significance and symbolism [wisdomlib.org]
- 5. 1-Bromo-3-isopropoxybenzene | C9H11BrO | CID 3260801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 8. welch-us.com [welch-us.com]
- 9. chegg.com [chegg.com]
- 10. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 14. Specific determination of bromobenzene metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. creative-biostructure.com [creative-biostructure.com]
- 18. fda.gov [fda.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal Procedures for 1-Bromo-4-propoxybenzene: A Guide for Laboratory Professionals
Introduction
In the dynamic environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides comprehensive, step-by-step procedures for the proper disposal of 1-Bromo-4-propoxybenzene (CAS No. 39969-56-7), a halogenated aromatic ether. Adherence to these protocols is not merely a matter of regulatory compliance but a critical component of our commitment to laboratory safety and environmental stewardship. This document is designed to be your preferred source for operational guidance, building a foundation of trust through technical expertise and a commitment to safety beyond the product itself.
Understanding the Hazard Profile of this compound
Before any handling or disposal, a thorough understanding of the associated hazards is essential. This compound is classified as an irritant and presents specific risks that dictate our handling and disposal strategies.
Health Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound poses the following health risks[1]:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
These hazards underscore the necessity of appropriate personal protective equipment (PPE) at all times.
Environmental Hazards
While specific environmental hazard data for this compound is limited, related brominated aromatic compounds are often toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is imperative to prevent its release into the environment by adhering strictly to the disposal procedures outlined below.[4][5]
Physicochemical Properties
A summary of key physical and chemical properties is presented below to inform safe handling practices.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO | [1] |
| Molecular Weight | 215.09 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not specified |
Pre-Disposal Safety Operations: A Self-Validating System
The foundation of safe disposal is a rigorous pre-disposal protocol. This system is designed to be self-validating, ensuring that all safety measures are in place before the disposal process begins.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound and its waste:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used if there is a splash hazard.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[6] Always inspect gloves for integrity before use.[4] A lab coat or chemically impervious clothing must be worn.[4]
-
Respiratory Protection: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][7] If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4]
Engineering Controls
Proper engineering controls are the primary line of defense against exposure.
-
Ventilation: Always work in a well-ventilated laboratory.[4][7] Operations involving the transfer or bulking of waste should be performed inside a chemical fume hood.
-
Safety Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[2][7]
Step-by-Step Disposal Protocol for this compound
The disposal of this compound falls under the category of halogenated organic waste .[8] It is critical to segregate this waste stream to prevent potentially hazardous reactions and to ensure compliant disposal, which typically involves incineration by a licensed hazardous waste management facility.[9][10]
Waste Characterization and Segregation
Causality: As a brominated organic compound, this compound must be treated as a halogenated waste.[8][11] Co-mingling with non-halogenated waste streams can complicate the disposal process and significantly increase costs.[12] Furthermore, mixing with incompatible chemicals, such as strong oxidizing agents, acids, or bases, can lead to dangerous reactions.[7]
-
Step 1: Identify the waste as "Halogenated Organic Waste."
-
Step 2: Do not mix with non-halogenated solvents, strong acids, strong bases, or oxidizing agents.[7][12]
-
Step 3: While not explicitly listed as a U- or P-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), it should be managed as a hazardous waste due to its chemical properties.[6][13]
Waste Collection and Container Management
Causality: Proper container selection and management are crucial to prevent leaks, spills, and vapor release. Halogenated solvents can generate acidic byproducts, necessitating corrosion-resistant containers.
-
Step 1: Container Selection: Use a designated, chemically compatible waste container. A high-density polyethylene (HDPE) or plastic-coated glass container with a secure, screw-top cap is recommended.[9][14]
-
Step 2: Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[12] The label must clearly state "this compound" and any other constituents, along with the approximate percentages. All applicable hazard pictograms (e.g., irritant) must be displayed.
-
Step 3: Collection: Collect the waste in the designated container, ensuring it is kept tightly closed when not in use.[4][12] Do not fill the container beyond 90% capacity to allow for expansion.[14]
-
Step 4: Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12][14] The storage area must be cool, dry, well-ventilated, and away from sources of ignition.[14][15] The container should be placed in secondary containment to mitigate potential spills.[12][14]
Final Disposal
-
Step 1: Arrange for Pickup: Once the waste container is full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6][14]
-
Step 2: Documentation: Complete all required waste disposal forms and documentation as mandated by your institution and local regulations.[6]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup Protocol
This protocol is for minor spills (less than 1 liter) that can be safely managed by trained laboratory personnel. For major spills, evacuate the area immediately and contact your institution's emergency response team.[16][17]
-
Step 1: Evacuate and Alert: Alert personnel in the immediate area and restrict access.[6]
-
Step 2: Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, open sashes and increase ventilation if it is safe to do so.[6]
-
Step 3: Don PPE: Put on the appropriate PPE as described in Section 2.1.
-
Step 4: Contain the Spill: Use a non-combustible absorbent material such as vermiculite, sand, or earth to contain the spill.[6][16][18] Work from the outside of the spill inward to prevent it from spreading.[18]
-
Step 5: Collect Waste: Carefully collect the absorbed material and any contaminated debris using spark-proof tools and place it into a designated, sealable hazardous waste container.[4][14]
-
Step 6: Decontaminate: Clean the spill area with soap and water.[17] Collect all cleaning materials as hazardous waste.
-
Step 7: Report: Report the spill to your laboratory supervisor and your institution's EHS office.[6]
First Aid Measures for Exposure
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][7][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][19][20]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][5]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- PubChem.this compound.[Link]
- ETH Zürich.Factsheet: Disposal of Hazardous Waste - Basic Principles.[Link]
- Kent State University.Cleaning up a spill.[Link]
- University of Wisconsin-Milwaukee.
- Temple University.
- Bucknell University.
- The City University of New York.Laboratory Chemical Spill Cleanup and Response Guide.[Link]
- U.S. Environmental Protection Agency.Hazardous Waste Listings.[Link]
- ResearchGate.
Sources
- 1. This compound | C9H11BrO | CID 2734198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. echemi.com [echemi.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. ethz.ch [ethz.ch]
- 10. researchgate.net [researchgate.net]
- 11. uakron.edu [uakron.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. epa.gov [epa.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. jk-sci.com [jk-sci.com]
- 17. ccny.cuny.edu [ccny.cuny.edu]
- 18. Cleaning up a spill | Compliance and Risk Management [kent.edu]
- 19. assets.thermofisher.com [assets.thermofisher.com]
- 20. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1-Bromo-4-propoxybenzene: An Essential Guide
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. The integrity of your work and, more importantly, your safety, hinges on a profound understanding of the materials in your laboratory. This guide provides essential, immediate safety and logistical information for handling 1-Bromo-4-propoxybenzene, moving beyond a simple checklist to instill a culture of safety and operational excellence.
Understanding the Hazard: A Proactive Approach to Safety
This compound (C₉H₁₁BrO) is an aromatic ether that presents several hazards that necessitate careful handling. According to its classification, it is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1] A comprehensive understanding of these risks is the first step in mitigating them.
Before any handling of this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. This document provides the most detailed information regarding its physical and chemical properties, hazards, and emergency procedures.
The Last Line of Defense: Personal Protective Equipment (PPE)
While engineering controls like fume hoods are the primary means of protection, Personal Protective Equipment (PPE) is your essential last line of defense. The selection and proper use of PPE are non-negotiable when handling this compound.
Eye and Face Protection: Shielding from Splashes and Vapors
-
Requirement: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield worn over chemical splash goggles is required.
-
Rationale: this compound can cause serious eye irritation.[1] Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield offers an additional layer of protection for the entire face.
Skin Protection: A Barrier Against Irritation and Absorption
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and to prevent contamination of personal clothing.
-
Gloves: The choice of gloves is critical. While disposable nitrile gloves are common in laboratories for incidental contact, they may offer limited protection against prolonged exposure to halogenated aromatic compounds.[2][3]
-
For incidental contact (e.g., handling a sealed container): Nitrile gloves are generally acceptable. However, they should be changed immediately upon any sign of contamination.
-
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection: When Engineering Controls Are Not Enough
-
Requirement: All handling of this compound that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[7]
-
In the event of inadequate ventilation or a spill: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is necessary.[8][9] A full-facepiece respirator will also provide eye and face protection. A proper fit test and training on respirator use are required before use.
The following table summarizes the recommended PPE for various tasks involving this compound:
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing & Transferring | Chemical splash goggles | Butyl rubber or Viton™ gloves (or double-gloved nitrile) | Lab coat | Required if outside a fume hood |
| Reaction Setup & Workup | Chemical splash goggles & face shield | Butyl rubber or Viton™ gloves (or double-gloved nitrile) | Lab coat | Required if outside a fume hood |
| Spill Cleanup | Chemical splash goggles & face shield | Butyl rubber or Viton™ gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with OV cartridge |
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan minimizes the risk of exposure and ensures a smooth workflow.
Preparation:
-
Designate a Work Area: All work with this compound should be performed in a designated area within a chemical fume hood.
-
Assemble Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them in the fume hood before starting.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible within a 10-second travel distance and that the path is unobstructed.[10][11]
Handling:
-
Don PPE: Put on all required PPE before opening the container of this compound.
-
Careful Transfer: Use a funnel or other appropriate tools to transfer the liquid and avoid splashing.
-
Maintain Ventilation: Keep the fume hood sash at the lowest possible height that still allows for comfortable work.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound. A common procedure is to rinse with an appropriate solvent (e.g., acetone or ethanol), collecting the rinsate as hazardous waste.[12]
-
Remove PPE: Remove gloves using the proper technique to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Responsible Management of Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation: Collect all this compound waste in a designated, clearly labeled "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.
-
Container Management: The waste container must be kept tightly closed when not in use and stored in a designated satellite accumulation area.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup.
Visualizing the Safety Workflow
To aid in understanding the procedural flow for safely handling this compound, the following diagram outlines the key steps from preparation to disposal.
Caption: A generalized workflow for the safe handling of this compound.
In Case of Emergency: Be Prepared
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[10][13] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Spill: For a small spill within a fume hood, use an inert absorbent material (such as vermiculite or sand) to contain and absorb the liquid.[14][15] Place the absorbed material in a sealed container for disposal as halogenated waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.
By integrating these principles and procedures into your daily laboratory practices, you not only ensure your personal safety but also contribute to a robust culture of safety within your research community.
References
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- University of Bern. (2017). SOP Decontamination of lab equipment and surfaces contaminated with EtBr.
- Georgia Institute of Technology. (n.d.). Spill Kits and Spill Clean Up Procedures. Environmental Health & Safety.
- University of California, San Diego. (2022). Eye Wash and Emergency Shower Guidelines. UCSD Blink.
- OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- The Glove Guru. (2025). Butyl Gloves.
- Master-Supply. (n.d.). 6003 Respirator Cartridge for Certain Organic Vapors and Acid Gases, 2/Pack.
- Oregon State University. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials.
- All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- HeighTech Safety. (2025). Understanding the Composition of Chemical Resistant Gloves.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethyl ether. Centers for Disease Control and Prevention.
- NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor). Centers for Disease Control and Prevention.
- Scribd. (n.d.). Glove Selection Chart - Chemical Breakthrough Times.
- GESTIS Substance Database. (n.d.). Protective gloves.
- Cornell University. (n.d.). Emergency Eyewash and Showers. Environment, Health and Safety.
- 3M. (n.d.). 3M Respirator Selection Guide.
- Canadian Centre for Occupational Health and Safety. (n.d.). Emergency Showers and Eyewash Stations.
- Northwestern University. (n.d.). Cartridge Selection.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
- Bergamot. (2023). Guide to Nitrile Gloves Chemical Resistance.
- Ever-so. (n.d.). Emergency Eye Wash and Shower: Safety Guidelines and Correct Usage.
- University of British Columbia. (n.d.). Decontamination of Laboratory Equipment. Safety & Risk Services.
- Microlit. (2023). A Quick Guide to Lab Equipment Decontamination.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
- BenchChem. (2025). Decontamination Protocols for Lab Equipment.
- Starlab. (n.d.). Chemical Breakthrough Times – protection with StarGuard® gloves.
- Industrial Safety Equipment. (n.d.). 3M Respirator Cartridge 6001 Organic Vapor (Half/Full Face).
- Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety.
- Thermo Fisher Scientific. (n.d.). Ansell Glove Guide.
- Bergamot. (n.d.). Nitrile Gloves Chemical Resistance Guide.
- Duke University. (n.d.). Chemical Resistance Guide for Microflex Gloves.
- NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
- Fisher Scientific. (n.d.). Nitrile Gloves Chemical Resistance Chart.
- Massachusetts Institute of Technology. (2021). EHS-0096 Emergency Eyewash and Shower.
- All Safety Products. (n.d.). Chemical Resistant Neoprene Gloves.
- Safetyware. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- University of Pittsburgh. (n.d.). Laboratory Equipment Decontamination Guidelines.
- NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention.
- VWR. (n.d.). VWR® gloves.
- USU Office of Research. (n.d.). Ansell 8th Chemical Resistance Guide.
- Ansell. (n.d.). Chemical Handling Glove Guide. Health, Safety and Environment Office.
- Globus Group. (n.d.). SHOWA CHM Neoprene Chemical Resistance Guide.
Sources
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. gloves.com [gloves.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. chemistry.osu.edu [chemistry.osu.edu]
- 6. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Ethyl ether [cdc.gov]
- 9. restoredcdc.org [restoredcdc.org]
- 10. Eye Wash and Emergency Shower Guidelines [blink.ucsd.edu]
- 11. CCOHS: Emergency Showers and Eyewash Stations [ccohs.ca]
- 12. polarlabprojects.com [polarlabprojects.com]
- 13. 5.5.2 Emergency Eyewash and Showers - Emergency Use Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. ehs.gatech.edu [ehs.gatech.edu]
- 15. qmul.ac.uk [qmul.ac.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



